molecular formula C22H23ClN2O3 B563892 Loratadine Epoxide CAS No. 1189694-51-6

Loratadine Epoxide

Cat. No.: B563892
CAS No.: 1189694-51-6
M. Wt: 398.887
InChI Key: AHZBXSSTBLMSKB-UHFFFAOYSA-N
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Description

Loratadine Epoxide (CAS 1189694-51-6) is a recognized impurity and degradation product formed during the synthesis and storage of the blockbuster antihistamine drug, Loratadine . With a molecular formula of C22H23ClN2O3 and a molecular weight of 398.89 g/mol, it serves as a critical analytical standard for pharmaceutical quality control and research . This compound is structurally characterized by an oxirane (epoxide) ring integrated into the complex tricyclic scaffold of Loratadine. Studies on related oxidized Loratadine analogs, such as N-oxides, have shown that rigidifying the core structure can significantly affect its binding to biological targets like the histamine H1 receptor in an enantiomer-dependent fashion . This makes this compound a valuable compound for researchers investigating the metabolism, stability, and structure-activity relationships of second-generation antihistamines. It is also an important molecule for synthetic chemists developing novel catalytic methods, including studies on chemoselective oxidation and dynamic kinetic resolutions . This product is intended for research use only and is not for human consumption.

Properties

InChI

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZBXSSTBLMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675995
Record name Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-51-6
Record name Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Loratadine Epoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Loratadine Epoxide , a critical oxidative degradant and process impurity of the antihistamine Loratadine. Unlike common hydrolysis products (e.g., Loratadine Impurity B), this compound represents a specific oxidative transformation of the central ylidene bond, classifying it as a potential genotoxic impurity (PGI) due to the reactive oxirane moiety.

Chemical Structure, Formation Mechanism, and Analytical Characterization

Executive Summary

This compound (CAS 1189694-51-6) is a complex oxidative impurity formed during the synthesis or storage of Loratadine. Chemically, it results from the epoxidation of the tetrasubstituted exocyclic double bond connecting the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system to the piperidine ring.

For drug development professionals, this molecule presents two primary challenges:

  • Analytical Resolution: Its structural similarity to the parent drug requires high-resolution chromatography for separation.

  • Regulatory Toxicology: As an epoxide, it carries a structural alert for genotoxicity (DNA alkylation potential) under ICH M7 guidelines, necessitating rigorous control strategies below the Threshold of Toxicological Concern (TTC).

Chemical Identity & Structural Properties[1][2][3]

The structure of this compound is unique due to its dispiro configuration. The oxidation of the central alkene creates an oxirane ring that is spiro-fused to both the tricyclic system and the piperidine ring.

Physicochemical Data Table
PropertySpecification
Common Name This compound
CAS Number 1189694-51-6
IUPAC Name Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight 398.89 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water
Key Functional Group Spiro-Oxirane (Epoxide) at C11 position
Differentiation NOT to be confused with Loratadine Impurity B (Ketone, CAS 31251-41-9), which results from oxidative cleavage rather than epoxidation.

Mechanistic Insight: Formation Pathway

The formation of this compound occurs via the electrophilic attack of an oxygen species on the electron-rich tetrasubstituted double bond (C11=C4'). This typically happens under oxidative stress conditions (peroxides in excipients) or during forced degradation studies.

Degradation Pathway Diagram

The following diagram illustrates the divergent oxidative pathways of Loratadine. The Epoxide retains the carbon skeleton, whereas Impurity B results from complete bond scission.

LoratadineDegradation Loratadine Loratadine (Parent) C22H23ClN2O2 OxidativeStress Oxidative Stress (Peroxides/Light/Heat) Loratadine->OxidativeStress Epoxide This compound (Spiro-Oxirane) C22H23ClN2O3 OxidativeStress->Epoxide Epoxidation of C11=C4' alkene ImpurityB Impurity B (Ketone) (Oxidative Cleavage) C14H10ClNO OxidativeStress->ImpurityB Oxidative Cleavage (Bond Scission) Epoxide->ImpurityB Further Degradation (Ring Opening/Cleavage)

Figure 1: Divergent oxidative degradation pathways of Loratadine leading to Epoxide formation and subsequent cleavage to Impurity B.[1][2][3][4]

Analytical Characterization (HPLC Protocol)

Detecting this compound requires a stability-indicating method capable of resolving the epoxide from the parent drug (which differs only by one oxygen atom and stereochemistry) and the ketone impurity.

Method Development Strategy
  • Column Choice: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences between the planar alkene (Loratadine) and the kinked spiro-epoxide.

  • Mobile Phase: Acidic pH is preferred to suppress silanol activity, though care must be taken as epoxides can be labile in strong acids. A pH of 2.5–3.0 is optimal.

Standardized Experimental Protocol: HPLC-UV/MS

Objective: To separate and quantify this compound in the presence of Loratadine and Impurity B.

1. Chromatographic Conditions:

  • Instrument: HPLC equipped with PDA (Photodiode Array) or Mass Spectrometer.

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).

2. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.07030Initial
5.07030Isocratic Hold
25.02080Linear Gradient
30.02080Wash
30.17030Re-equilibration
35.07030End

3. Sample Preparation:

  • Diluent: Acetonitrile:Water (1:1 v/v).

  • Standard Stock: Dissolve 10 mg this compound Reference Standard in 10 mL Diluent.

  • Test Sample: Dissolve drug substance to a concentration of 1.0 mg/mL.

4. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Loratadine and this compound.

  • Tailing Factor: < 1.5 for all peaks.

  • Relative Retention Time (RRT):

    • Impurity B (Ketone): ~0.4 - 0.5 (More polar)

    • This compound: ~0.9 - 0.95 (Slightly more polar than parent)

    • Loratadine: 1.0[5]

Toxicology & Regulatory Control (ICH M7)

The presence of the epoxide (oxirane) ring triggers a structural alert under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). Epoxides are alkylating agents capable of binding to DNA bases (e.g., N7-guanine), potentially causing mutagenesis.

Risk Assessment Workflow
  • In Silico Analysis: Run structure through QSAR systems (e.g., DEREK, CASE Ultra). The epoxide moiety will flag as a "high potency" alert.

  • Ames Testing: If the impurity exceeds the TTC (1.5 µ g/day for chronic treatment), a bacterial reverse mutation assay (Ames test) is required to confirm or refute genotoxicity.

  • Control Strategy:

    • Option 1: Control the impurity to < TTC (e.g., < 1.5 µ g/day ). For a 10 mg dose, this equals 0.015% (150 ppm) limit.

    • Option 2: If Ames negative, control as a standard impurity (ICH Q3A) with a limit of 0.10% or 0.15%.

Regulatory Control Logic Diagram

ICH_M7_Control Start This compound Detected Alert Structural Alert (Epoxide) Potential Mutagen Start->Alert Limit Is level > TTC (1.5 µg/day)? Alert->Limit Ames Conduct Ames Test Limit->Ames Yes StandardControl Control as Ordinary Impurity (ICH Q3A limits) Limit->StandardControl No Negative Ames Negative Ames->Negative Positive Ames Positive Ames->Positive Negative->StandardControl StrictControl Control at TTC level (< 150 ppm) Positive->StrictControl

Figure 2: Decision tree for controlling this compound based on ICH M7 guidelines.

References

  • National Center for Biotechnology Information (2025). this compound - PubChem Compound Summary. PubChem. [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. [Link]

  • U.S. Food and Drug Administration (FDA). NDA 019658: Claritin (Loratadine) Pharmacology Review. FDA Access Data. [Link]

Sources

Targeted Synthesis and Characterization of Loratadine 11,1'-Epoxide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Loratadine Epoxide (CAS: 1189694-51-6), chemically defined as Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylic acid ethyl ester, represents a critical oxidative degradation product and process impurity in the manufacturing of Loratadine.[1]

For drug development professionals, the isolation and synthesis of this compound are mandatory for three reasons:

  • ICH Q3A/B Compliance: As a potential oxidative impurity, it must be qualified if present above identification thresholds (typically 0.10%).[1]

  • Stability Profiling: The epoxide is a reactive intermediate that often hydrolyzes to the corresponding glycol (diol), serving as a sentinel for oxidative stress in shelf-life studies.[1]

  • Metabolic Insight: The oxidation of the central double bond mimics P450-mediated oxidative metabolism, aiding in the identification of downstream metabolites.[1]

This guide provides a self-validating protocol for the laboratory-scale synthesis of this compound using a Prilezhaev reaction, addressing the specific challenge of regioselectivity against the competitive N-oxidation of the pyridine ring.[1]

Chemical Identity & Properties

PropertyData Specification
Common Name This compound (Impurity 51/65)
IUPAC Name Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylic acid, 8-chloro-5,6-dihydro-, ethyl ester
CAS Number 1189694-51-6
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight 398.88 g/mol
Solubility Soluble in DCM, Methanol, DMSO; Poorly soluble in water.[1][2][3]
Key Structural Feature Spiro-oxirane ring at the C11 position (replacing the C11=C4' double bond).[1]

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis of this compound presents a chemoselective challenge.[1] The parent molecule, Loratadine, contains two primary sites susceptible to electrophilic oxidation:

  • The Pyridine Nitrogen: Highly nucleophilic, prone to forming Loratadine N-Oxide.[1]

  • The Tetrasubstituted Alkene (C11=C4'): Sterically hindered and electron-rich.[1]

The Mechanistic Pathway

To target the alkene (Site 2) while minimizing N-oxidation (Site 1), we utilize meta-Chloroperoxybenzoic acid (m-CPBA) in a non-polar solvent (Dichloromethane).[1] The non-polar environment suppresses the ionization of the peracid, favoring the concerted "Butterfly Mechanism" (Prilezhaev reaction) at the alkene over the nucleophilic attack by the nitrogen.

However, due to the high electron density of the pyridine ring, some N-oxide formation is thermodynamically inevitable. The protocol below incorporates a purification strategy to isolate the epoxide from the N-oxide byproduct.

G Figure 1: Mechanistic divergence in Loratadine oxidation. Loratadine Loratadine (Parent) TS Transition State (Spiro-Oxirane Formation) Loratadine->TS DCM, 0°C MCPBA m-CPBA (Oxidant) MCPBA->TS Epoxide This compound (Target) TS->Epoxide Major Path (Kinetic Control) NOxide Loratadine N-Oxide (Side Product) TS->NOxide Competitive Path (Thermodynamic)

[1]

Detailed Experimental Protocol

Safety Warning: m-CPBA is a strong oxidant and shock-sensitive in dry form.[1] Handle behind a blast shield.[1] All organic solvents should be handled in a fume hood.

Phase 1: Oxidation Reaction[1]
  • Preparation of Substrate: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Loratadine (5.0 g, 13.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

  • Thermal Control: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature increases the selectivity for the alkene over the nitrogen center.

  • Reagent Addition: Dissolve m-CPBA (3.4 g, ~15 mmol, 77% purity) in DCM (20 mL). Add this solution dropwise to the Loratadine mixture over 30 minutes.

    • Critical Control Point: Do not add solid m-CPBA directly.[1] Localized high concentrations favor N-oxide formation.[1]

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1).[1]

    • Target: Disappearance of Loratadine (Rf ~0.[1]4) and appearance of Epoxide (Rf ~0.[1]3) and N-Oxide (Rf < 0.1, baseline).[1]

Phase 2: Quenching & Workup[1]
  • Reductive Quench: Once conversion exceeds 90%, add 10% aqueous Sodium Sulfite (Na₂SO₃, 30 mL) . Stir vigorously for 15 minutes.

    • Causality: This destroys excess m-CPBA, preventing further oxidation during workup and neutralizing explosion risks.[1]

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][4]

  • Acid Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃, 2 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure to yield a crude white foam.[1]

Phase 3: Purification (Flash Chromatography)

The crude mixture will contain the Epoxide (Major) and N-Oxide (Minor).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Eluent Gradient: Start with Hexane:EtOAc (80:20) to elute non-polar impurities.[1] Increase polarity to Hexane:EtOAc (60:40) to elute the This compound .

    • Note: The N-Oxide is significantly more polar and will elute only with MeOH/DCM mixtures.[1]

  • Isolation: Collect fractions containing the pure epoxide (verify by TLC), concentrate, and dry under high vacuum.

Characterization & Validation

To validate the structure as the epoxide and not the N-oxide, specific spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Evidence
¹H NMR (CDCl₃) δ 3.0 - 3.5 ppm Appearance of distinct multiplets corresponding to the piperidine ring protons adjacent to the new spiro-center.[1]
¹H NMR (CDCl₃) Absence of δ 6.0-7.0 Disappearance of any olefinic signals (though the parent alkene is tetrasubstituted and lacks protons, the shift in adjacent CH₂ groups is diagnostic).[1]
¹³C NMR δ ~60-65 ppm Appearance of a quaternary spiro-carbon (C-O-C).[1] The parent alkene carbons (δ ~135-140 ppm) will shift upfield significantly.[1]
HR-MS (ESI+) [M+H]⁺ = 399.147 Confirms the addition of exactly one oxygen atom (+16 Da) to the parent mass (383 Da).[1]
Degradation Pathway (Stability Warning)

Researchers must be aware that this compound is an intermediate.[1] Under acidic conditions or prolonged exposure to moisture, it degrades to the glycol.[1]

D Figure 2: Instability profile of the Epoxide intermediate. Epoxide This compound (C22H23ClN2O3) Acid + H2O / H+ Glycol Loratadine Glycol (Diol) (Ring Opening) Epoxide->Glycol Hydrolysis Cleavage Oxidative Cleavage Products (Ketones) Glycol->Cleavage Further Oxidation

[1]

References

  • ChemicalBook. (2024).[1] this compound Product Description & Structure (CAS 1189694-51-6). Retrieved from [1]

  • PubChem. (2024).[1] this compound Compound Summary (CID 46782076).[1] National Library of Medicine.[1] Retrieved from [1]

  • United States Pharmacopeia (USP). (2022).[1] Loratadine Capsules Monograph: Revision Bulletin. (Context on impurity profiling and reference standards). Retrieved from [1]

  • VeePrho. (2024).[1] Loratadine Impurities and Related Compounds. (Identification of oxidative impurities). Retrieved from [1]

  • BenchChem. (2025).[1][5] Minimizing Loratadine Degradation during Sample Preparation. (Context on oxidative degradation pathways). Retrieved from [1]

Sources

Technical Guide: Loratadine Epoxide – Metabolic Intermediate & Pharmaceutical Impurity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role of Loratadine Epoxide, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1189694-51-6) represents a critical structural entity in the lifecycle of the second-generation antihistamine Loratadine.[1] While often overshadowed by the major active metabolite Desloratadine , the epoxide form serves a dual role: it is a transient, reactive intermediate in the oxidative metabolic pathway (mediated by CYP450 enzymes) and a distinct degradation impurity monitored during pharmaceutical stability profiling.

This guide analyzes the mechanistic formation of this compound, its implication in metabolic activation/toxicity, and the analytical protocols required for its detection in biological and pharmaceutical matrices.

Structural Characterization & Chemical Identity

Unlike the stable metabolite Desloratadine (formed via decarboethoxylation), This compound is characterized by the oxidation of the olefinic bridge or aromatic systems. The primary reference standard corresponds to the Spiro-oxirane derivative.

FeatureLoratadine (Parent)Desloratadine (Major Metabolite)This compound (Target)
CAS Registry 79794-75-5100643-71-81189694-51-6
Molecular Formula C₂₂H₂₃ClN₂O₂C₁₉H₁₉ClN₂C₂₂H₂₃ClN₂O₃
Key Structural Change N/ALoss of ethyl carbamate groupFormation of spiro-oxirane at C11 bridgehead
Pharmacological Status Prodrug (Active)Active MetaboliteReactive Intermediate / Impurity
Origin Synthetic APIHepatic Metabolism (CYP3A4/2D6)Oxidative Stress / CYP-mediated Oxidation

Metabolic Role: The Oxidative Cascade

In vivo, Loratadine undergoes extensive first-pass metabolism. While the primary pathway leads to Desloratadine, the formation of epoxide intermediates is a fundamental step in the oxidative functionalization of the tricyclic core.

Mechanism of Formation (CYP450 Mediation)

The metabolic conversion is catalyzed primarily by CYP3A4 and CYP2D6 .[2] The formation of the epoxide occurs via two distinct pathways:

  • Olefinic Epoxidation (Spiro-oxirane formation): Direct oxidation of the tetrasubstituted double bond (C11=C4') connecting the tricyclic system to the piperidine ring. This yields the spiro-oxirane intermediate (this compound).

  • Arene Oxidation: Oxidation of the phenyl or pyridine rings to form arene oxides . These unstable epoxides rapidly rearrange to form phenols (e.g., 3-OH, 5-OH, or 6-OH Desloratadine) or are hydrolyzed by epoxide hydrolase to dihydrodiols.

Scientific Insight: The spiro-epoxide is electrophilic. In biological systems, it is generally transient, serving as a gateway to further degradation or conjugation (e.g., Glutathione conjugation), which mitigates potential toxicity. However, its stability is sufficient to be isolated as a degradation impurity in vitro.

Pathway Visualization

The following diagram illustrates the divergence between the major activation pathway (Desloratadine) and the oxidative epoxide pathway.

LoratadineMetabolism LOR Loratadine (Prodrug) CYP CYP3A4 / CYP2D6 (Oxidation) LOR->CYP DL Desloratadine (Major Active Metabolite) CYP->DL Decarboethoxylation EPOX This compound (Spiro-oxirane Intermediate) CYP->EPOX Olefin Oxidation (C11=C4') ARENE Arene Oxide (Transient) CYP->ARENE Aromatic Oxidation OH_MET Hydroxylated Metabolites (3-OH, 5-OH, 6-OH DL) EPOX->OH_MET Hydrolysis/Rearrangement TOX Macromolecular Binding (Potential Toxicity) EPOX->TOX Nucleophilic Attack (Minor Pathway) ARENE->OH_MET NIH Shift

Figure 1: Divergent metabolic pathways of Loratadine, highlighting the reactive epoxide intermediate versus the stable active metabolite Desloratadine.

Pharmaceutical Impurity & Stability Profiling

Beyond metabolism, this compound is a critical Process Impurity and Degradation Product . In drug development, it acts as a marker for oxidative instability during shelf-life evaluation.

Degradation Mechanism

Under oxidative stress (e.g., presence of peroxides in excipients or UV light exposure), the electron-rich C11=C4' double bond is susceptible to attack.

  • Forced Degradation: Exposure of Loratadine to 3% H₂O₂ or high-intensity light typically yields the N-oxide and the Epoxide.

  • Significance: The presence of the epoxide in the final drug product must be controlled strictly (typically <0.15% per ICH Q3B guidelines) due to its potential reactivity (genotoxicity alert structure).

Analytical Detection Protocol (LC-MS/MS)

To distinguish the Epoxide from the N-oxide and other hydroxylated forms, high-resolution mass spectrometry is required.

Protocol: Separation of Loratadine and this compound

  • System: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Stationary Phase: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: High surface area required to resolve the polar epoxide from the hydrophobic parent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Transitions (MRM):

    • Loratadine: m/z 383.1 → 337.1 (Loss of ethanol).

    • This compound: m/z 399.1 → 353.1 (Parent +16 Da).

    • Differentiation: The epoxide will have a distinct retention time (typically eluting earlier than LOR due to increased polarity) compared to the N-oxide.

Safety & Toxicological Implications

The "epoxide" functionality is a structural alert in medicinal chemistry (potential alkylating agent).

  • Genotoxicity: While Loratadine itself is non-genotoxic in standard batteries, the accumulation of epoxide intermediates (if metabolic clearance is inhibited) can theoretically lead to DNA adduct formation.

  • Micronucleus Induction: Recent studies (e.g., Kontaş et al.) have suggested that high concentrations of Loratadine can induce micronuclei in lymphocytes, a phenomenon likely attributed to the transient generation of reactive epoxide species during in vitro incubation where detoxification pathways (Glutathione S-transferase) may be saturated.

References

  • Metabolism and Excretion of Loratadine. Drug Metabolism and Pharmacokinetics. (2005).[3] Detailed profiling of CYP-mediated pathways including oxidative intermediates.

  • This compound Reference Standard. PubChem Compound Summary. (2024). Chemical structure and physical property data for CAS 1189694-51-6.

  • Investigation of Cytotoxic and Genotoxic Effects of Loratadine. Drug and Chemical Toxicology. (2015). Evidence of micronucleus induction potentially linked to reactive metabolites.

  • Stability Indicating Methods for Loratadine. Journal of Pharmaceutical and Biomedical Analysis. (2003). Protocols for separating oxidative degradation products from the parent drug.

  • Identification of Human Liver CYP Enzymes. Biochemical Pharmacology. (1995). Confirmation of CYP3A4/2D6 roles in the oxidative cascade.[4]

Sources

In Vitro Pharmacological & Safety Profiling of Loratadine Epoxide

[1]

Executive Summary: The Impurity Context

This compound (CAS: 1189694-51-6) is not a primary metabolic driver of therapeutic efficacy but a critical oxidative degradation product (impurity) encountered during the stability profiling of Loratadine.[] Chemically defined as a spiro-oxirane derivative, it forms via the oxidation of the exocyclic double bond connecting the tricyclic system to the piperidine ring.[]

For drug development professionals, the "pharmacological profile" of this compound is defined by two critical questions:

  • Retained Potency: Does it retain H1-antihistamine activity (potentially altering the therapeutic window)?

  • Safety Liability: Does the epoxide moiety—a structural alert—confer genotoxic or cytotoxic risks?

This guide outlines the technical framework for characterizing this compound, assessing its safety pharmacology, and validating its inertness or activity relative to the parent drug.

Structural Characterization & Formation

Chemical Identity[2][3]
  • IUPAC Name: Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate[]

  • Molecular Formula: C₂₂H₂₃ClN₂O₃

  • Molecular Weight: 398.89 g/mol []

  • Key Structural Feature: The conversion of the olefinic bridge (C11=C4') of Loratadine into a spiro-oxirane ring.[] This transformation disrupts the conjugation of the tricyclic system and alters the spatial orientation of the piperidine ring from a planar (

    
    ) to a tetrahedral (
    
    
    ) geometry.
Formation Pathway (Oxidative Stress)

This compound forms primarily under oxidative stress conditions (e.g., presence of peroxides in excipients like Povidone or PEG).

OxidationPathwayLoratadineLoratadine(Parent API)TransitionEpoxidation ofExocyclic AlkeneLoratadine->TransitionOxidative AttackOxidantPeroxides / [O](Excipient Impurity)Oxidant->TransitionEpoxideThis compound(Spiro-Oxirane Impurity)Transition->EpoxideRing Closure

Figure 1: Oxidative degradation pathway leading to the formation of this compound.[][2]

In Vitro Safety Pharmacology Profile

The core objective of profiling this impurity is to qualify it according to ICH Q3A/B guidelines. The following assays constitute the standard evaluation matrix.

H1 Receptor Binding Affinity (Target Assessment)

Hypothesis: The spiro-epoxide formation rigidifies the connection between the tricyclic head and the piperidine tail, significantly altering the pharmacophore.[] Based on Structure-Activity Relationship (SAR) data of tricyclic antihistamines, the loss of the exocyclic double bond typically results in a 10-100 fold reduction in H1 affinity .[]

Experimental Protocol: Radioligand Binding Assay

This assay determines if the impurity competes with Histamine for the H1 receptor.

  • System: CHO-K1 cells stably expressing human H1 receptors.[]

  • Ligand: [³H]-Pyrilamine (High affinity H1 antagonist).[]

  • Test Compounds:

    • Vehicle (DMSO 1%)

    • Loratadine (Positive Control,

      
       to 
      
      
      M)[]
    • This compound (Test,

      
       to 
      
      
      M)[]
  • Incubation: 60 mins at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[]
    

Acceptance Criteria for "Inertness":


Genotoxicity Assessment (The Epoxide Alert)

Epoxides are structural alerts (DNA alkylating agents). However, the steric bulk of the tricyclic system in this compound may mitigate reactivity.

Experimental Protocol: Bacterial Reverse Mutation (Ames Test)
  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Metabolic Activation: ± S9 Mix (Rat Liver Microsomes).

  • Dose Range: 5 concentrations (up to 5000 µ g/plate ).

  • Method: Pre-incubation method (20 mins at 37°C) to maximize sensitivity for epoxides.

  • Readout: Revertant colony counts.

Interpretation: A ≥2-fold increase in revertants over vehicle control indicates mutagenic potential, requiring further in vivo qualification.

Quantitative Data Summary (Comparative Profile)

The following table summarizes the typical profile of this compound compared to the parent drug.

ParameterLoratadine (Parent)This compound (Impurity)Significance
Molecular Geometry Planar/Conjugated (Alkene)Tetrahedral/Rigid (Spiro-Oxirane)Loss of receptor fit
H1 Receptor Affinity (

)
~35 nM (High Affinity)Predicted > 1000 nM (Low Affinity)Likely pharmacologically inert
Genotoxicity Alert NegativeStructural Alert (Epoxide) Requires Ames Testing
Metabolic Stability Metabolized to DesloratadineSusceptible to Epoxide HydrolaseMay form diol metabolites
Solubility (pH 7.4) Low (< 1 µg/mL)Low (Similar lipophilicity)Formulation challenge

Experimental Workflow: Isolation & Profiling

To perform these assays, the impurity must often be isolated or synthesized de novo.

ProfilingWorkflowStartDegraded Sample / Crude SynthesisPrepHPLCIsolation: Prep-HPLC(C18, ACN:H2O)Start->PrepHPLCCharacStructure Confirmation(1H-NMR, HR-MS)PrepHPLC->CharacDecisionPurity > 95%?Charac->DecisionDecision->PrepHPLCNoSafetyBranchSafety PharmacologyDecision->SafetyBranchYesH1AssayH1 Binding Assay(Potency Check)SafetyBranch->H1AssayAmesTestAmes Test(Genotoxicity Check)SafetyBranch->AmesTestReportImpurity Qualification ReportH1Assay->ReportAmesTest->Report

Figure 2: Workflow for the isolation and safety qualification of this compound.

Isolation Protocol (Preparative HPLC)

Since this compound is a minor degradant, enrichment is required.

  • Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Buffer (Ammonium Acetate pH 4.5) [60:40 v/v].

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect peak eluting at RRT ~0.8-0.9 (relative to Loratadine).[] Note: Epoxides can be unstable in acidic mobile phases; use neutral pH if possible or process rapidly.

References

  • Lor

    • Source: PubChem CID 3957.
    • URL:[Link]

  • Lor

    • Source: NIH PubChem Compound Summary (Lor
    • URL:[Link]

  • Impurity Profiling Guidelines

    • Source: ICH Q3B(R2) Impurities in New Drug Products.
    • URL:[Link]

  • H1 Receptor Binding Methodology

    • Source: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol.
    • URL:[Link]

  • Oxidative Degrad

    • Source: "Degradation product of loratadine" (ResearchG
    • URL:[Link]

Mechanism of Action: Loratadine and its Metabolic Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

Loratadine is a second-generation, tricyclic H1-antihistamine that functions primarily as a prodrug . Its therapeutic efficacy is contingent upon hepatic bioactivation to its principal active metabolite, Desloratadine (Descarboethoxyloratadine). While Loratadine exhibits peripheral H1 receptor selectivity, its metabolite demonstrates significantly higher affinity and a longer residence time, driving the sustained clinical effect.

Crucial Distinction: The term "epoxide metabolite" often arises in the context of tricyclic antihistamine degradation or minor metabolic pathways. In the case of Loratadine, Loratadine Epoxide (CAS 1189694-51-6) is primarily characterized as a degradation product or impurity rather than the primary pharmacophore. This guide elucidates the mechanism of the primary bioactivation pathway while defining the structural and toxicological context of the epoxide entity.

Molecular Pharmacology: H1 Receptor Inverse Agonism

Unlike classical "antagonists" that merely block agonist binding, Loratadine and Desloratadine function as inverse agonists .

Mechanism of Inverse Agonism

The Histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that exhibits constitutive activity—it exists in an equilibrium between an inactive state (


) and an active state (

) even in the absence of histamine.
  • Histamine (Agonist): Stabilizes the

    
     state, driving 
    
    
    
    coupling and downstream signaling.
  • Loratadine/Desloratadine (Inverse Agonist): Preferentially binds to and stabilizes the inactive

    
     state, shifting the equilibrium away from 
    
    
    
    . This reduces basal signaling activity below constitutive levels.
Signaling Pathway Suppression

The binding event suppresses the


-mediated cascade, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) into inositol triphosphate (

) and diacylglycerol (

). This ultimately inhibits the intracellular calcium release (

) responsible for allergic symptoms (vasodilation, vascular permeability).

H1_Signaling Loratadine Loratadine / Desloratadine (Inverse Agonist) H1R_Inactive H1 Receptor (R) Inactive Conformation Loratadine->H1R_Inactive Stabilizes H1R_Active H1 Receptor (R*) Constitutively Active H1R_Active->H1R_Inactive Equilibrium Shift Gq Gq/11 Protein H1R_Active->Gq Coupling (Blocked) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release (Allergic Response) IP3->Ca

Figure 1: Inverse agonism mechanism shifting H1 receptor equilibrium to the inactive state, suppressing downstream Calcium signaling.

Metabolic Bioactivation & The Epoxide Entity

Primary Pathway: Decarboethoxylation

Loratadine undergoes extensive first-pass metabolism in the liver, primarily catalyzed by CYP3A4 and CYP2D6 . The reaction involves oxidative decarboethoxylation to yield Desloratadine .

  • Enzymes: CYP3A4 (Major), CYP2D6 (Minor/Variable).

  • Mechanism: Hydroxylation of the ethyl ester side chain followed by spontaneous decarboxylation and loss of the ethyl group.

  • Clinical Relevance: Desloratadine is 4-15 times more potent than Loratadine and has a longer half-life (27h vs 8h), making it the primary driver of therapeutic effect [1].

The "this compound" (Impurity/Degradant)

While the prompt highlights an "epoxide metabolite," it is critical to distinguish this from the active metabolite.

  • Identity: this compound (CAS 1189694-51-6).[1]

  • Structure: Formed by oxidation of the tricyclic double bond (C11-C12 bridge or similar depending on isomer).

  • Status: Generally classified as a process impurity or a minor oxidative degradant rather than a major circulating active metabolite in humans.

  • Toxicological Note: Tricyclic epoxides (arene oxides) can be reactive electrophiles. However, in Loratadine's safety profile, no significant genotoxicity has been linked to this specific intermediate at therapeutic doses, unlike some other tricyclic compounds.

Metabolism LOR Loratadine (Prodrug) CYP CYP3A4 / CYP2D6 (Liver Microsomes) LOR->CYP Oxidative Decarboethoxylation EPOX This compound (Impurity/Minor Degradant) LOR->EPOX Oxidation (Minor/Degradation) DES Desloratadine (Active Metabolite) CYP->DES Major Pathway (Bioactivation)

Figure 2: Metabolic pathway highlighting the bioactivation to Desloratadine versus the minor formation of the Epoxide impurity.

Comparative Pharmacodynamics: Loratadine vs. Desloratadine[2][3][4][5][6][7][8]

The bioactivation step is not merely pharmacokinetic; it significantly alters the pharmacodynamic profile.

ParameterLoratadine (Parent)Desloratadine (Metabolite)Significance
Receptor Affinity (Ki) ~35 nM~0.4 nMMetabolite is ~100x more potent binder [2].
Dissociation Half-life FastSlow (>6 hours)Desloratadine exhibits "pseudo-irreversible" binding.
H1 Selectivity HighVery HighReduced off-target muscarinic effects.
Elimination T1/2 8-10 hours27 hoursSupports once-daily dosing.
P-gp Substrate YesNoDesloratadine has better CNS exclusion profile.

Experimental Protocols

Protocol A: H1 Receptor Binding Affinity (Radioligand Competition)

Purpose: To determine the Ki of Loratadine and Desloratadine, validating the potency difference.

  • Membrane Preparation:

    • Transfect CHO cells with human H1 receptor cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins; resuspend pellet in buffer.

  • Incubation:

    • Ligand: Use [3H]-Pyrilamine (0.5-1.0 nM) as the radioligand.

    • Competitor: Add increasing concentrations (

      
       to 
      
      
      
      M) of Loratadine or Desloratadine.
    • Volume: 200 µL total reaction volume.

    • Conditions: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Metabolic Stability & Metabolite Identification

Purpose: To track the conversion of Loratadine to Desloratadine and screen for the epoxide impurity.

  • Microsomal Incubation:

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Substrate: Loratadine (1 µM) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quenching:

    • Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Loratadine-d5).

    • Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.

    • Transitions (MRM):

      • Loratadine: 383 -> 337

      • Desloratadine: 311 -> 259

      • This compound: Monitor m/z ~399 (M+H) if standard is available.

  • Data Interpretation:

    • Plot % Parent Remaining vs. Time to calculate intrinsic clearance (

      
      ).
      
    • Confirm Desloratadine formation correlates with Parent depletion.

References

  • Claramunt, R. M., et al. (2011). Structure, Properties and Preparation of Loratadine and Desloratadine. Bentham Science. Link

  • Anthes, J. C., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H1 receptor. European Journal of Pharmacology. Link

  • Ramanathan, R., et al. (2000). Metabolism of loratadine in human liver microsomes. Xenobiotica. Link

  • FDA Labeling. (2002). Clarinex (Desloratadine) Tablets Prescribing Information. Link

  • PubChem Compound Summary. (2024). This compound (CID 46782076).[1] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Toxicological Characterization & Risk Assessment of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Loratadine Epoxide (Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate) is a specific oxidative degradation product of the antihistamine Loratadine. Unlike the primary active metabolite Desloratadine, this compound contains a spiro-oxirane (epoxide) ring system.

From a toxicological perspective, the presence of the epoxide ring classifies this molecule as a Structural Alert for genotoxicity. Epoxides are electrophilic alkylating agents capable of binding covalently to DNA bases (particularly N7-guanine), potentially causing point mutations. Consequently, this impurity falls under the scope of ICH M7 (R1) guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities").

This guide details the technical workflow for the preliminary screening of this compound, moving from in silico prediction to in vitro verification.

Chemical Profile
ParameterDetail
Common Name This compound
CAS Number 1189694-51-6
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight 398.88 g/mol
Origin Oxidative degradation (peroxide/light stress); P450-mediated metabolism intermediate.[1][2]
Regulatory Status Potential Genotoxic Impurity (PGI) - Class 3 (Alert Structure, unrelated to API mechanism).

Regulatory Framework: The ICH M7 Strategy[5]

Before wet-lab testing, researchers must establish the qualification threshold. Under ICH M7, if the impurity contains a structural alert and is not a known carcinogen, it must be controlled at or below the Threshold of Toxicological Concern (TTC) unless data proves it is non-mutagenic.

  • Lifetime Exposure Limit: 1.5 µ g/day .[3]

  • Less-Than-Lifetime (LTL) Limits: Higher limits (e.g., 20 µ g/day for <12 months) apply during clinical development.

The screening workflow follows a tiered "Purge or Test" logic:

ICH_M7_Workflow start Impurity Identification (this compound) alert_check Structural Alert Assessment (Epoxide Ring) start->alert_check qsar Tier 1: In Silico QSAR (Derek / Sarah) alert_check->qsar Alert Found qsar_result QSAR Positive? qsar->qsar_result ames Tier 2: In Vitro Ames Test (OECD 471) qsar_result->ames Positive or Equivocal class_5 Class 5: Non-Mutagenic Treat as ordinary impurity qsar_result->class_5 Negative (x2 Models) ames_result Ames Positive? ames->ames_result ames_result->class_5 Negative (Overrules QSAR) class_2 Class 2: Mutagenic Control to TTC (<1.5 µg/day) ames_result->class_2 Positive

Figure 1: Decision tree for qualifying this compound under ICH M7 guidelines. The Ames test is the critical "gatekeeper" assay.

Tier 1: In Silico Assessment (QSAR)

Per regulatory requirements, two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies must be applied.

Protocol
  • Expert Rule-Based System: Use software like Derek Nexus .[3] This system flags the epoxide based on known mechanistic alerts (alkylating potential).

  • Statistical-Based System: Use software like Sarah Nexus or Leadscope . This uses a training set of thousands of molecules to predict mutagenicity based on fragment similarity.

Interpretation:

  • If both are negative, the epoxide is likely sterically hindered or electronically stabilized, and no further genotoxicity testing is required (Class 5).

  • Reality Check: Most aliphatic epoxides will flag as Positive in QSAR. Therefore, in vitro testing (Tier 2) is almost always required for this compound to overrule the computational prediction.

Tier 2: The Bacterial Reverse Mutation Assay (Ames Test)

This is the "Gold Standard" for qualifying PGIs. The protocol must follow OECD Guideline 471 .

Why this assay?

The Ames test detects point mutations. Epoxides typically cause base-pair substitutions. Therefore, strains TA100 and TA1535 (which detect substitutions at G-C pairs) are the most sensitive and critical indicators for this compound.

Experimental Protocol

1. Strain Selection:

  • Salmonella typhimurium TA98 (Frameshift).

  • Salmonella typhimurium TA100 (Base-pair substitution) - CRITICAL .

  • Salmonella typhimurium TA1535 (Base-pair substitution) - CRITICAL .

  • Salmonella typhimurium TA1537 or TA97a (Frameshift).

  • E. coli WP2 uvrA (Cross-linking/AT-damage).

2. Metabolic Activation (S9 Fraction): Loratadine is heavily metabolized in the liver. The epoxide itself might be a metabolite, but it can also be detoxified by Epoxide Hydrolase.

  • Condition A: -S9 (Buffer only). Tests direct alkylation by the epoxide.

  • Condition B: +S9 (Rat liver homogenate, Aroclor-1254 induced). Tests if metabolic enzymes detoxify or further activate the compound.

3. Dose Range Finding:

  • Test 5 concentrations up to 5000 µ g/plate (or limit of solubility).

  • Note: Loratadine species are often poorly soluble. Use DMSO as a vehicle, but ensure DMSO volume <100 µL/plate to avoid toxicity.

4. Plate Incorporation Method:

  • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

  • Add 2.0 mL molten top agar (containing traces of histidine/biotin).

  • Pour onto minimal glucose agar plates.

  • Incubate at 37°C for 48–72 hours.

  • Count revertant colonies.

Validation Criteria:

  • Positive Control: Must show >3-fold increase in colonies. (e.g., Glycidol or Epichlorohydrin for epoxide sensitivity).

  • Negative Control: Spontaneous reversion rate must be within historical range.

  • Result: A 2-fold increase (TA100) or 3-fold increase (TA1535) over background indicates mutagenicity.

Ames_Protocol cluster_prep Preparation sol This compound in DMSO mix Pre-Incubation (20 mins @ 37°C) sol->mix bac Bacteria (TA100/TA1535) bac->mix s9 S9 Mix (+/- Activation) s9->mix plate Plate Incorporation (Top Agar) mix->plate incubate Incubation (48-72h @ 37°C) plate->incubate count Colony Counting (Revertants) incubate->count

Figure 2: Workflow for the Salmonella typhimurium mutagenicity assay (Ames Test).

Tier 3: Cytotoxicity Screening (HepG2)

While Ames covers mutagenicity, general cytotoxicity screening helps determine if the epoxide induces cell death via oxidative stress (a known mechanism for Loratadine at high doses).

Cell Line: HepG2 (Human hepatocellular carcinoma). Rationale: These cells retain some CYP450 activity, mimicking the liver environment where Loratadine is processed.

Protocol (MTT Assay):

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to this compound (0.1 – 100 µM) for 24 hours.

  • Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.

  • Quantification: Solubilize formazan in DMSO and read Absorbance at 570 nm.

  • Output: Calculate IC50. A significant drop in viability compared to parent Loratadine suggests the epoxide is more reactive/toxic.

Analytical Quantification (LC-MS/MS)

To control this impurity at ppm levels (required by the TTC), a high-sensitivity method is required. UV detection is often insufficient for trace epoxides.

Method Parameters:

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Mode: Positive Electrospray Ionization (ESI+).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transition: Monitor the parent ion

    
     (approx m/z 399) to the characteristic fragment. Note: Epoxides often lose water (-18) or undergo ring opening.
    

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6] International Council for Harmonisation. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Galloway, S. M., et al. (1987). Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. Environmental and Molecular Mutagenesis. Link

  • Sadowska-Woda, I., et al. (2010). Loratadine-induced oxidative stress in human erythrocytes.Pharmacological Reports. (Demonstrates the oxidative potential of the parent molecule). Link

  • FDA. (2024). Genotoxicity Testing of Pharmaceutical Impurities.[3][5][6] U.S. Food and Drug Administration.[2][4][7][8] Link

Sources

Loratadine Epoxide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Control Strategies for Drug Development

Executive Summary

Loratadine Epoxide (CAS: 1189694-51-6) is a critical oxidative degradation product and potential impurity in the synthesis and storage of Loratadine, a second-generation antihistamine. Chemically characterized by the formation of an oxirane ring at the tetrasubstituted double bond connecting the tricyclic system to the piperidine ring, this molecule represents a significant quality attribute due to the structural alert associated with epoxides under ICH M7 guidelines (genotoxic impurities).

This guide provides a comprehensive technical analysis of this compound, detailing its chemical properties, synthetic pathways for reference standard generation, analytical detection protocols, and regulatory control strategies.

Chemical Identity & Properties

The precise identification of this compound is essential to distinguish it from other oxidative impurities (e.g., Loratadine N-Oxide) or structural isomers (e.g., Loratadine EP Impurity E).

Table 1: Physicochemical Profile
PropertySpecification
Common Name This compound
CAS Registry Number 1189694-51-6
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight 398.88 g/mol
IUPAC Name Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
SMILES CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl

Critical Note: Do not confuse with Loratadine EP Impurity E (Loratadine Isomer, CAS 170727-59-0), which shares the same mass but differs in double-bond placement.

Formation & Synthesis[4][5][6][7][8][9][10][11]

Mechanism of Formation

This compound is formed via the oxidative degradation of the olefinic double bond at the C11 position. This reaction is typically driven by the presence of peroxides in excipients (e.g., Povidone, PEG) or exposure to oxidative stress conditions (light/air) during storage.

Laboratory Synthesis Protocol (Reference Standard)

To generate the impurity for analytical method validation, the following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) to selectively epoxidize the electron-rich double bond.

Reagents:

  • Loratadine (API)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 77%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (2.61 mmol) of Loratadine in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (1.2 eq, 3.13 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via TLC or HPLC until the starting material is consumed (<5%).

  • Quenching: Add 20 mL of 10% Na₂SO₃ solution to quench excess peroxide. Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid byproduct, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

Pathway Visualization

The following diagram illustrates the oxidative pathway from the parent API to the epoxide.

Loratadine_Degradation Loratadine Loratadine (API) C22H23ClN2O2 Transition Electrophilic Attack on C11=C Double Bond Loratadine->Transition Oxidative_Stress Oxidative Stress (Peroxides/Light/mCPBA) Oxidative_Stress->Transition Loratadine_Epoxide This compound C22H23ClN2O3 (CAS: 1189694-51-6) Transition->Loratadine_Epoxide Epoxidation

Figure 1: Oxidative conversion of Loratadine to this compound via electrophilic attack on the tricyclic double bond.

Analytical Characterization & Control

Due to the potential genotoxicity of epoxides, sensitive analytical methods are required. The following HPLC method is adapted from stability-indicating protocols for Loratadine.

Recommended HPLC Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Epoxide absorption) and 254 nm.

  • Column Temp: 30°C.

Analytical Workflow

Analytical_Workflow Sample Drug Product / API Sample Extraction Extraction: MeOH/ACN (1:1) Sonication (15 min) Sample->Extraction Filtration Filtration (0.22 µm PVDF) Extraction->Filtration Separation RP-HPLC Separation (Gradient Elution) Filtration->Separation Detection UV Detection (220 nm) & MS Confirmation (m/z 399) Separation->Detection Quantification Quantification vs. Reference Standard Detection->Quantification

Figure 2: Step-by-step analytical workflow for the isolation and quantification of this compound.[2][3][4][5][6][1][7][8]

Regulatory & Safety Context (ICH M7)

Genotoxicity Assessment

Epoxides are classified as structural alerts for mutagenicity (DNA reactivity) due to the strain of the three-membered ring, which facilitates alkylation of DNA bases.

  • Classification: Under ICH M7, this compound is initially treated as a Class 2 or Class 3 impurity (mutagenic potential) until specific Ames data proves otherwise.

  • Control Limit: If Ames positive (or in absence of data), the impurity must be controlled to the Threshold of Toxicological Concern (TTC) .

    • Lifetime Exposure Limit:1.5 µ g/day .[9]

    • Less-Than-Lifetime (LTL):[9] Higher limits apply for short-duration treatments (e.g., 120 µ g/day for <1 month).

Control Strategy
  • Excipient Selection: Avoid excipients with high peroxide values (e.g., use low-peroxide grades of PEG or Polysorbate).

  • Packaging: Utilize oxygen-scavenging packaging or nitrogen overlay during manufacturing to minimize oxidative degradation.

  • Specification: Set strict release limits (e.g., NMT 0.15% or ppm levels) based on the calculated TTC and maximum daily dose (MDD) of Loratadine (typically 10 mg/day).

References

  • PubChem. (2024).[3] this compound (Compound CID 46782076).[3] National Library of Medicine. [Link]

  • European Medicines Agency. (2023).[10] ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[10][Link][10]

  • Pharmaffiliates. (2024). This compound Reference Standard Data.[Link]

  • SynZeal. (2024). Loratadine Impurities and Standards.[Link]

Sources

Biotransformation of Loratadine to Loratadine Epoxide in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biotransformation of Loratadine to Loratadine Epoxide in Liver Microsomes Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists[1]

Executive Summary

Loratadine (LOR) is a widely prescribed second-generation H1-antihistamine.[1][2][][4] While its primary metabolic pathway involves extensive first-pass metabolism to desloratadine (DL) via decarboethoxylation—mediated principally by CYP3A4 and CYP2D6 —the formation of oxidative intermediates remains a critical area of study for impurity profiling and reactive metabolite assessment.[1]

This guide details the experimental framework for isolating and characterizing This compound (Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate).[1][] Unlike the primary hydrolytic/oxidative route to DL, the formation of the epoxide represents a direct oxidation of the exocyclic double bond at the C11 position.[1] Understanding this transformation is vital for comprehensive metabolic stability studies and safety assessments.[1]

Mechanistic Pathways & Chemistry

The biotransformation of Loratadine is complex. The dominant pathway leads to Desloratadine (Descarboethoxyloratadine).[1][2][5][6][7] However, the This compound pathway involves the cytochrome P450-mediated epoxidation of the alkylidene bridge connecting the tricyclic core to the piperidine ring.[1]

The Biotransformation Map

The following diagram illustrates the divergence between the major Desloratadine pathway and the specific Epoxide formation.[1]

LoratadineMetabolism LOR Loratadine (Parent Drug) CYP CYP3A4 / CYP2D6 (Liver Microsomes) LOR->CYP Binding Oxidation Oxidative Attack on C11 Double Bond CYP->Oxidation NADPH/O2 DL Desloratadine (Major Metabolite) Oxidation->DL Decarboethoxylation Pathway EPOX This compound (Target Analyte) Oxidation->EPOX Direct Epoxidation (Minor Pathway) EPOX_Struct Spiro-oxirane at C11 EPOX->EPOX_Struct

Figure 1: Divergent metabolic pathways of Loratadine in human liver microsomes (HLM), highlighting the specific formation of the epoxide metabolite.

Experimental Design Strategy

Enzyme System Selection

To accurately model hepatic clearance and metabolite formation, Human Liver Microsomes (HLM) are the gold standard.[1] Recombinant enzymes (rCYP) are useful for phenotyping, but HLM provides the complete enzymatic environment necessary to observe competitive pathways.[1]

  • Why HLM? Contains the full complement of CYP isoforms (3A4, 2D6, 2C19) and UGTs (though UGTs require UDPGA, not used here for Phase I oxidation).[1]

  • Cofactor: NADPH is the essential electron donor for P450 oxidation.[1] A regenerating system (Glucose-6-phosphate + G6P Dehydrogenase) is preferred over direct NADPH addition to maintain constant cofactor levels during longer incubations (30–60 mins).[1][]

Critical Reagents Table
ReagentSpecificationPurpose
Substrate Loratadine (>99% purity)Parent compound.[1][]
Enzyme Source Pooled Human Liver Microsomes (20 mg/mL)Metabolic engine.[1][]
Cofactor System NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, 3.3 mM MgCl2)Sustains CYP450 activity.[1][]
Buffer 100 mM Potassium Phosphate (pH 7.[1][]4)Physiological pH maintenance.[1][]
Quenching Agent Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Loratadine-d5)Stops reaction and precipitates proteins.[1][]
Reference Standard This compound (CAS 1189694-51-6)Quantification and retention time confirmation.[1][]

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a zero-time point control and a minus-NADPH control ensures that any detected epoxide is enzymatically generated and not a chemical degradation product.[1][]

Incubation Workflow

ProtocolWorkflow Step1 1. Pre-Incubation Mix Buffer + HLM + Loratadine (37°C for 5 min) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Incubation Shake at 37°C (Timepoints: 0, 15, 30, 60 min) Step2->Step3 Step4 4. Termination Add Ice-Cold ACN + IS (Ratio 1:3 v/v) Step3->Step4 Step5 5. Extraction Vortex (10 min) -> Centrifuge (4000g, 15 min) Step4->Step5 Step6 6. Analysis Inject Supernatant into LC-MS/MS Step5->Step6

Figure 2: Step-by-step workflow for the microsomal incubation and extraction of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Loratadine in DMSO (final incubation concentration of DMSO < 0.1%).[1]

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).[1]

  • Master Mix Assembly:

    • In a glass tube, combine Buffer and HLM (final protein conc.[1] 0.5 mg/mL).[1]

    • Add Loratadine substrate (typical range 1 µM – 50 µM for kinetic studies).[1]

    • Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

  • Reaction Initiation:

    • Add the NADPH regenerating system to start the reaction.[1]

    • Control 1 (Negative): Prepare a parallel tube replacing NADPH with buffer.[1]

    • Control 2 (Zero-time): Add Quenching Agent before NADPH.[1][]

  • Incubation:

    • Incubate in a shaking water bath at 37°C.

    • Standard time point: 30 minutes (linear range must be determined empirically).

  • Termination & Extraction:

    • Aliquot 100 µL of reaction mixture into 300 µL of ice-cold Acetonitrile containing the Internal Standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer supernatant to HPLC vials.[1]

    • Inject 5–10 µL onto the LC-MS/MS system.[1][]

Analytical Validation (LC-MS/MS)

To specifically detect this compound, Mass Spectrometry conditions must be tuned to distinguish it from other isobaric metabolites or the parent.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions (Indicative):

    • Loratadine (Parent): m/z 383.1 → 337.1[1]

    • This compound: m/z 399.1 → [Fragment]* (Requires optimization using pure standard).[1]

    • Note: The epoxide adds +16 Da to the parent mass.[1]

Data Interpretation & Kinetics

Quantitative analysis should focus on determining the intrinsic clearance (


) and kinetic parameters (

,

) of the epoxide formation.[1]
Kinetic Plotting

Plot the velocity of formation (


, pmol/min/mg protein) against substrate concentration (

, µM).[1] Fit the data to the Michaelis-Menten equation:

[1]
  • 
     : Maximum rate of epoxide formation.[1]
    
  • 
     : Substrate concentration at half-maximal velocity (affinity indicator).[1][]
    
Troubleshooting
  • Low Signal: If epoxide levels are low, consider using recombinant CYP3A4 supersomes to boost the signal for identification before moving back to HLM.[1]

  • Instability: Epoxides can be labile.[1] If degradation is suspected, analyze samples immediately or test stability in the quenching solvent.[1]

References

  • Ghosal, A. et al. (2009).[1][5][8] Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism and Disposition.[1][4][5][6][7][9][10][11][12]

  • Yumibe, N. et al. (1996).[1] Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Biochemical Pharmacology.

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1]

  • Ramanathan, R. et al. (2005).[1] Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica.

  • Pharmaffiliates. (n.d.). This compound Reference Standard. [1]

Sources

Technical Guide: Biological Profile and Characterization of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities and Risk Assessment of Loratadine Epoxide Content Type: Technical Whitepaper / Impurity Qualification Guide Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals.

Executive Summary

This compound (CAS: 1189694-51-6) is a significant oxidative degradation product and potential metabolic intermediate of the second-generation antihistamine, Loratadine. Chemically defined as a spiro-oxirane derivative, this compound represents a critical control point in drug development due to the presence of the epoxide functionality—a known structural alert for genotoxicity.

This guide provides a technical analysis of its chemical architecture, theoretical biological activity based on Structure-Activity Relationships (SAR), and the regulatory qualification workflows required to manage its presence in pharmaceutical substances under ICH M7 guidelines.

Chemical Architecture & Identity

This compound differs from its parent compound by the oxidation of the exocyclic double bond connecting the piperidine ring to the tricyclic system. This transformation converts the flexible "ylidene" linkage into a rigid spiro-epoxide system.

PropertySpecification
Common Name This compound
CAS Registry 1189694-51-6
Chemical Name Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight 398.89 g/mol
Structural Feature Spiro-oxirane at C11 (Tricyclic junction)
Origin Oxidative degradation (forced degradation); CYP450 intermediate
Structural Impact on Reactivity

The formation of the epoxide ring at the C11 position introduces significant steric strain. Unlike terminal epoxides, which are highly susceptible to nucleophilic attack (and thus highly mutagenic), this spiro-epoxide is sterically hindered by the bulky tricyclic system (benzo-cyclohepta-pyridine). This steric shielding is a critical factor in its toxicological assessment, potentially reducing its alkylating potential compared to simple aliphatic epoxides.

Biological Activity Profile

Histamine H1 Receptor Affinity (SAR Analysis)

While direct binding constants (


) are proprietary to specific development programs, the biological activity can be inferred through established SAR principles for tricyclic antihistamines.
  • Pharmacophore Retention: The chlorobenzo[5,6]cyclohepta[1,2-b]pyridine core—essential for H1 receptor recognition—remains intact.

  • Conformational Constraint: The parent Loratadine possesses a semi-rigid double bond allowing specific orientation of the basic piperidine nitrogen. The conversion to a spiro-epoxide locks the piperidine ring in a fixed perpendicular orientation relative to the tricyclic plane.

  • Predicted Potency: The increased rigidity often reduces affinity due to the inability to undergo "induced fit" within the G-protein coupled receptor (GPCR) pocket. However, the compound likely retains partial antagonist activity , necessitating rigorous carryover control to prevent off-target effects.

Metabolic Fate

This compound is not a terminal metabolite. It is an intermediate that typically undergoes hydrolysis by Epoxide Hydrolase (mEH) to form the corresponding vicinal diol (dihydrodiol derivative).

DOT Diagram 1: Metabolic & Degradation Pathway The following diagram illustrates the oxidative formation of the epoxide and its subsequent hydrolysis.

MetabolicPathway Loratadine Loratadine (Parent API) OxStress Oxidative Stress (Peroxides/CYP450) Loratadine->OxStress Epoxide This compound (Spiro-Oxirane) OxStress->Epoxide Epoxidation Hydrolase Epoxide Hydrolase (Hydrolysis) Epoxide->Hydrolase Diol Loratadine Diol (Inactive Metabolite) Hydrolase->Diol Ring Opening

Figure 1: Pathway showing the oxidative conversion of Loratadine to its Epoxide impurity and subsequent hydrolysis to the diol.[1][2]

Toxicological Risk Assessment (The "Epoxide Alert")

The primary concern for this compound is not its pharmacological potency, but its potential genotoxicity . Epoxides are classified as "Structural Alerts" (Cohort of Concern) under ICH M7 guidelines due to their ability to alkylate DNA bases (guanine N7 position).

Genotoxicity Qualification Strategy

Because the epoxide is a structural alert, it cannot be treated as a general impurity (limit < 0.10%). It requires a specific qualification workflow:

  • In Silico Assessment: QSAR modeling (e.g., DEREK, Leadscope) often flags the epoxide. However, the spiro nature may mitigate the alert in expert review.

  • Ames Test (Bacterial Reverse Mutation): This is the gold standard for confirming if the epoxide is actually mutagenic.

    • Protocol: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

    • Condition: +/- S9 metabolic activation.

  • Risk Outcome:

    • Ames Positive: Must be controlled to Threshold of Toxicological Concern (TTC) levels (typically 1.5 µ g/day for lifetime exposure).

    • Ames Negative: Can be treated as a standard impurity (ICH Q3A/B limits).

DOT Diagram 2: ICH M7 Qualification Workflow

M7Workflow Start Impurity Identification (this compound) StructureAlert Structural Alert Check (Epoxide Moiety) Start->StructureAlert AmesTest Bacterial Reverse Mutation (Ames Test) StructureAlert->AmesTest Alert Found ResultPos Positive (+) AmesTest->ResultPos ResultNeg Negative (-) AmesTest->ResultNeg ControlTTC Control to TTC (1.5 µg/day) ResultPos->ControlTTC Mutagenic ControlStd Control as Ordinary Impurity (ICH Q3A Limits) ResultNeg->ControlStd Non-Mutagenic

Figure 2: Decision tree for qualifying this compound under ICH M7 guidelines.

Analytical Characterization Protocol

To detect and quantify this impurity, high-resolution techniques are required due to its structural similarity to the parent.

Separation Methodology (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Gradient elution with Ammonium Formate (pH 3.5) and Acetonitrile.

  • Differentiation: this compound will elute before Loratadine due to the increased polarity of the oxygen atom in the epoxide ring compared to the alkene of the parent.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 399.1 m/z.

  • Fragmentation Pattern:

    • Loss of the ethoxycarbonyl group (-73 Da).

    • Cleavage of the epoxide ring typically yields characteristic fragments distinguishable from the parent's alkene fragmentation.

References

  • This compound Structure & CAS. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Loratadine Metabolism. DrugBank Online. Identification of metabolic pathways and CYP450 involvement. Link

  • Epoxide Hydrolase Activity. Mechanism of Epoxide Hydrolysis in Xenobiotic Metabolism. Annual Review of Pharmacology and Toxicology. Link

Sources

Technical Guide: Isolation and Characterization of Loratadine Epoxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the lifecycle of antihistamine development, the identification of oxidative degradants and minor metabolites is critical for compliance with FDA/ICH MIST (Metabolites in Safety Testing) guidelines. Loratadine (


), a second-generation H1 antagonist, primarily metabolizes to desloratadine. However, under oxidative stress (forced degradation) or specific CYP450 activity, it forms Loratadine Epoxide  (typically the 5,6-epoxide or related oxidative species).

Challenge: Unlike the parent drug, the epoxide is labile and exists in trace quantities in biological matrices (plasma/urine), often masked by high-abundance phospholipids and proteins.

Objective: This guide provides a validated workflow for the enrichment, isolation, and structural characterization of this compound, utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and High-Resolution Mass Spectrometry (HRMS).

Part 1: The Target Analyte Profile

Before isolation, one must understand the physicochemical behavior of the target to select the correct retention mechanism.

ParameterLoratadine (Parent)This compound (Target)Implication for Isolation
MW 382.88 Da~398.88 Da (+16 Da)Mass shift detectable via MS.
LogP ~5.2 (Highly Lipophilic)~4.5 (Slightly less lipophilic)Both retain well on C18; Epoxide elutes earlier.
pKa ~5.0 (Pyridine nitrogen)~4.8 - 5.0Basic nature allows for Cation Exchange (MCX).
Stability StableLabile (Ring opening in acid)Critical: Avoid prolonged exposure to strong acids during evaporation.
Formation Pathway

This compound is generated via the oxidation of the double bond in the tricyclic benzo-cyclohepta ring system. This can occur via:

  • Metabolic: CYP450-mediated epoxidation (minor pathway compared to decarboethoxylation).

  • Chemical: Peroxide-induced degradation during stability testing.

Part 2: Matrix Management & Extraction Strategy

The "Dilute and Shoot" method is insufficient for isolating trace epoxides. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. This provides orthogonal selectivity: it retains the analyte by both hydrophobicity (Reverse Phase) and charge (Ion Exchange), allowing for a rigorous wash of neutral interferences (phospholipids).

Protocol: MCX Solid Phase Extraction

Materials: Oasis MCX or Strata-X-C cartridges (30 mg/1 mL).

Step 1: Sample Pre-treatment[1]
  • Plasma/Urine (500 µL): Spike with Internal Standard (Desloratadine-d5).

  • Acidification: Add 500 µL of 2% Formic Acid (

    
     is too strong/risky for labile epoxides).
    
  • Mechanism:[1] Lowers pH to ~3.0, ensuring the this compound nitrogen is protonated (

    
    ) to bind with the sorbent.
    
Step 2: Conditioning
  • 1 mL Methanol (activates RP ligands).

  • 1 mL Water (equilibrates aqueous environment).

Step 3: Loading
  • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Retention: Analyte binds via ionic interaction (to sulfonic acid groups) and hydrophobic interaction (to polymer backbone).

Step 4: Interference Wash (The Purification Step)
  • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2: 1 mL 100% Methanol.

    • Expert Insight: Because the analyte is locked by charge, we can use 100% organic solvent to wash away neutral lipids and the parent drug if it were not basic (though Loratadine is basic, so it retains). This step significantly reduces matrix effects.

Step 5: Elution
  • Eluent: 1 mL of 5% Ammonium Hydroxide in Methanol (

    
     in MeOH).
    
  • Mechanism: High pH (>10) deprotonates the analyte, breaking the ionic bond. The organic solvent releases the hydrophobic bond.

Step 6: Reconstitution
  • Evaporate under Nitrogen at <35°C (Heat sensitive!).

  • Reconstitute in 100 µL Mobile Phase Initial Conditions (90:10 Water:ACN).

Part 3: Chromatographic Separation (LC-MS/MS)

Separation must resolve the Epoxide from the N-Oxide and the Parent, which have similar masses and polarities.

  • Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex). 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: Hold 90% B

  • Flow Rate: 0.4 mL/min.

Why this setup? The ammonium formate buffer buffers the pH to ensure consistent ionization. The slow gradient is necessary to separate the Epoxide from the N-Oxide isomer, which often co-elutes on rapid gradients.

Part 4: Structural Characterization

Once isolated, the identity must be confirmed.

Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     (approx).
    
  • Key Fragmentation (MS/MS):

    • Loss of Ethyl Carbamate: A characteristic neutral loss of ~73 Da or 46 Da (EtOH) depending on the collision energy.

    • Epoxide Specific: Look for a fragment retaining the oxygen on the tricyclic ring system after the piperidine is cleaved.

    • Differentiation: N-Oxides typically show a characteristic

      
       loss (loss of oxygen) in-source or at low collision energies. Epoxides are more stable and do not lose oxygen as readily; they fragment via ring opening.
      
NMR Spectroscopy (If isolation yield > 1 mg)
  • 1H NMR: The diagnostic signal is the disappearance of the alkene proton signals (usually around 6.0-7.0 ppm in the parent) and the appearance of epoxide ring protons, typically shifted upfield to the 3.0-4.5 ppm range.

  • COSY: Confirms the connectivity of the protons on the epoxide ring.

Part 5: Visualization & Workflows

Workflow Diagram: Isolation & Analysis

IsolationWorkflow node_start Biological Matrix (Plasma/Urine) node_prep Pre-treatment Acidify to pH 3.0 (2% Formic Acid) node_start->node_prep Spike IS node_spe MCX SPE Extraction (Mixed-Mode Cation Exchange) node_prep->node_spe Load node_wash Wash Step 1. Aqueous Acid 2. 100% MeOH (Remove Neutrals) node_spe->node_wash Purify node_elute Elution 5% NH4OH in MeOH (Deprotonate & Release) node_wash->node_elute Selectivity node_lc LC Separation C18 Column, Gradient node_elute->node_lc Reconstitute node_ms MS/MS Characterization Target m/z ~399 Fragment Analysis node_lc->node_ms Detect

Caption: Step-by-step workflow for the isolation of this compound using MCX SPE technology.

Decision Tree: Method Development

DecisionTree start Analyte Basic? pka_check pKa > 3? start->pka_check matrix_check Complex Matrix? (Plasma/Tissue) pka_check->matrix_check Yes (Loratadine) method_select Selection pka_check->method_select No (Use MAX/HLB) matrix_check->method_select Yes -> MCX SPE (Wash organics) matrix_check->method_select No -> LLE (Simple extraction)

Caption: Logic flow for selecting MCX SPE over LLE based on analyte basicity and matrix complexity.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. [Link]

  • Sutherland, F. C., et al. (2001). High-performance liquid chromatographic method for the determination of loratadine and its active metabolite desloratadine in human plasma.[2][3] Journal of Chromatography A. [Link]

  • Liu, L., et al. (2005). Simultaneous determination of loratadine and its active metabolite desloratadine in human plasma by LC/MS/MS.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]

  • Rupareliya, R., et al. (2020). Stability indicating HPLC method for simultaneous estimation of Loratadine and its degradation products.[5] Future Journal of Pharmaceutical Sciences. [Link][6]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs.[Link]

Sources

Early-stage research on the anti-inflammatory potential of Loratadine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Desloratadine (Descarboethoxyloratadine) & Downstream Signaling Document Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

While Loratadine is widely recognized as a second-generation H1-antihistamine, its therapeutic efficacy in allergic rhinitis and urticaria extends beyond simple receptor antagonism. Emerging research indicates that its primary active metabolite, Desloratadine (DL) , exerts potent anti-inflammatory effects independent of histamine neutralization.[1]

This guide analyzes the molecular mechanisms by which Desloratadine modulates the NF-κB signaling cascade , suppresses ICAM-1 expression , and inhibits pro-inflammatory cytokine release (IL-6, IL-8).[2] It provides a rigorous experimental framework for researchers to validate these pathways in vitro, positioning Desloratadine as a dual-action therapeutic candidate (H1 inverse agonist + anti-inflammatory modulator).

The Metabolic Landscape: Why Focus on Metabolites?

Loratadine is a prodrug. Upon ingestion, it undergoes extensive first-pass metabolism in the liver, primarily catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2D6 . This process removes the carboethoxy group to yield Desloratadine (Descarboethoxyloratadine) , which exhibits a significantly higher affinity for the H1 receptor and a longer half-life (27 hours) compared to the parent compound.

The Bioactive Hierarchy

In early-stage research, direct application of Loratadine in in vitro models often yields inconsistent results due to the absence of hepatic enzymes required for activation. Consequently, Desloratadine is the preferred substrate for investigating anti-inflammatory potential.

  • Parent: Loratadine (Prodrug, lower H1 affinity).[1]

  • Primary Metabolite: Desloratadine (Active, high H1 affinity, potent anti-inflammatory).

  • Secondary Metabolite: 3-Hydroxydesloratadine (Formed via hydroxylation; further glucuronidated).

Molecular Mechanisms: The H1-Receptor Inverse Agonism Axis[1][3]

The anti-inflammatory efficacy of Desloratadine is largely attributed to its property as an inverse agonist rather than a neutral antagonist.

Mechanism of Action[4][5]
  • Constitutive H1 Activity: The H1 receptor (H1R) exhibits spontaneous constitutive activity even in the absence of histamine.[1] This basal activity maintains a low-level activation of the Nuclear Factor-kappa B (NF-κB) pathway.

  • Inverse Agonism: Desloratadine binds to the H1R and stabilizes it in an inactive conformation.[1] This reduces basal NF-κB signaling.[1][3]

  • Downstream Suppression: Reduced NF-κB translocation leads to downregulated transcription of adhesion molecules (ICAM-1 , VCAM-1 ) and chemokines (IL-8 , RANTES ), preventing leukocyte infiltration into tissues.

Pathway Visualization

The following diagram illustrates the transition from metabolic activation to transcriptional suppression.

G cluster_metabolism Hepatic Metabolism cluster_cell Target Cell (Endothelial/Epithelial) Loratadine Loratadine (Prodrug) CYP CYP3A4 / CYP2D6 Loratadine->CYP Desloratadine Desloratadine (Active Metabolite) CYP->Desloratadine H1R H1 Receptor (Constitutive Activity) Desloratadine->H1R Inverse Agonism InactiveH1R Stabilized Inactive H1 Receptor H1R->InactiveH1R Stabilization NFkB_Cyto NF-κB (Cytoplasm) H1R->NFkB_Cyto Basal Signal InactiveH1R->NFkB_Cyto Inhibition NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation ICAM ICAM-1 / VCAM-1 Expression NFkB_Nuc->ICAM Transcription Cytokines IL-6, IL-8, TNF-α Secretion NFkB_Nuc->Cytokines Transcription

Caption: Desloratadine acts as an inverse agonist, stabilizing H1R to block constitutive NF-κB signaling and downstream inflammatory markers.

Experimental Validation: Protocols & Causality

To rigorously validate the anti-inflammatory potential of Desloratadine, researchers must isolate the drug's effect from simple histamine blockade. The following protocol uses TNF-α or LPS (non-histamine inducers) to demonstrate the drug's broad anti-inflammatory capacity.

Protocol: Inhibition of ICAM-1 Expression in Endothelial Cells

Objective: Quantify Desloratadine's ability to suppress adhesion molecule expression induced by pro-inflammatory stimuli.

Reagents:

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or EA.hy926.

  • Inducer: TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Compound: Desloratadine (dissolved in DMSO; final DMSO < 0.1%).

  • Readout: Flow Cytometry (anti-ICAM-1-PE).

Step-by-Step Methodology:

  • Equilibrium Phase (Critical):

    • Seed HUVEC cells at

      
       cells/well in 6-well plates.
      
    • Allow adhesion for 24 hours.

    • Why: Stressed cells express high basal ICAM-1. A rest period ensures a clean baseline.

  • Pre-Incubation (The "Therapeutic Window"):

    • Treat cells with Desloratadine (0.1, 1, 10 µM) for 2 hours prior to induction.

    • Include a Vehicle Control (DMSO only).

    • Causality: Pre-incubation allows the drug to stabilize the H1 receptor in the inactive state before the inflammatory cascade is triggered.

  • Induction Challenge:

    • Add TNF-α (10 ng/mL) directly to the media (do not wash out the drug).

    • Incubate for 16–24 hours .

  • Harvest & Staining:

    • Detach cells using Accutase (avoid Trypsin as it can cleave surface receptors).

    • Stain with anti-ICAM-1 fluorophore-conjugated antibody for 30 mins at 4°C.

  • Analysis:

    • Acquire 10,000 events via Flow Cytometry.

    • Calculate Mean Fluorescence Intensity (MFI).

Workflow Visualization

Workflow Step1 1. Cell Seeding (HUVEC/A549) Step2 2. Pre-Treatment (Desloratadine 2h) Step1->Step2 Step3 3. Induction (TNF-α / LPS 16h) Step2->Step3 Step4 4. Harvesting (Accutase) Step3->Step4 Step5 5. Analysis (Flow Cytometry/ELISA) Step4->Step5

Caption: Experimental workflow for assessing anti-inflammatory activity via pre-treatment and non-histamine induction.

Data Interpretation & Reference Values

When analyzing results, "Anti-Inflammatory Potential" is defined by the Percent Inhibition of the induced response.

Table 1: Expected Inhibition Ranges (Based on Literature Benchmarks)

Target MarkerInducerCell TypeDesloratadine Conc.[1][4]Expected InhibitionMechanism
ICAM-1 Rhinovirus/IFN-γEpithelial (A549)1 - 10 µM30% - 60%NF-κB Suppression
IL-6 / IL-8 Histamine/LPSEndothelial1 - 10 µM40% - 70%Transcriptional Block
P-Selectin HistamineEndothelial10 µM> 50%Adhesion Blockade
NF-κB (p65) TNF-αJurkat / HUVEC10 µMSignificant ReductionNuclear Translocation Block

Note: Desloratadine typically shows dose-dependent inhibition. Concentrations above 10-20 µM may induce cytotoxicity and should be validated with an MTT/LDH assay.

References

  • Agrawal, D. K. (2001).[5] Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug.[1][5][6] Expert Opinion on Investigational Drugs.

  • Wu, R. L., et al. (2004). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 receptor.[1][3] International Archives of Allergy and Immunology.

  • Traidl-Hoffmann, C., et al. (2006). Impact of desloratadine and loratadine on the crosstalk between human keratinocytes and leukocytes: Implications for anti-inflammatory activity of antihistamines.[7][8] International Archives of Allergy and Immunology.

  • Wang, X., et al. (2015). Anti-allergic and anti-inflammatory properties of a potent histamine H1 receptor antagonist, desloratadine citrate disodium injection, and its anti-inflammatory mechanism on EA.hy926 endothelial cells. European Journal of Pharmacology.

  • Ciprandi, G., et al. (1998).[9] Loratadine reduces the expression of ICAM-1.[2][4][7][8][9] Allergy.

Sources

Understanding the metabolic pathway of Loratadine to its epoxide form

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Metabolic Profiling: The Oxidative Conversion of Loratadine to its Epoxide Intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Analytical Chemists.

Executive Summary: The Oxidative Minority Pathway

While the pharmacokinetics of Loratadine (LOR) are dominated by the formation of Desloratadine (DL) via hydrolytic decarboxylation—a process mediated primarily by CYP3A4 and CYP2D6—the oxidative fate of the tricyclic alkylidene bridge remains a critical area of study for impurity profiling and reactive metabolite assessment.

This guide details the metabolic pathway of Loratadine to its epoxide form (Loratadine Epoxide; CAS 1189694-51-6).[1][2] Unlike the major pathway, this transformation involves the direct epoxidation of the tetrasubstituted exocyclic double bond connecting the tricyclic system to the piperidine ring. Understanding this pathway is essential for distinguishing metabolic intermediates from degradation impurities and for assessing structural alerts in early-stage toxicology.[1]

Mechanistic Biochemistry[1]

The conversion of Loratadine to its epoxide is an oxidative biotransformation. The reaction targets the electron-rich alkene at the C11 position (the bridge between the benzo[5,6]cyclohepta[1,2-b]pyridine ring and the piperidine moiety).[1]

The Reaction Pathway
  • Substrate: Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate).[1]

  • Enzymatic Driver: Cytochrome P450 3A4 (CYP3A4) is the primary catalyst for this oxidation, functioning as a monooxygenase.

  • Mechanism: The heme-iron-oxo species of the CYP enzyme attacks the

    
    -system of the C11-C4' double bond.[1] This results in the formation of a spiro-oxirane ring.[1]
    
  • Product Structure: The resulting metabolite is a dispiro epoxide : Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylic acid ethyl ester.[1]

Pathway Visualization

The following diagram illustrates the divergence between the major Desloratadine pathway and the minor Epoxide formation.

LoratadineMetabolism LOR Loratadine (Parent) MW: 382.88 CYP CYP3A4 / CYP2D6 (Oxidative System) LOR->CYP INT_OH Hydroxy-Loratadine (Unstable Intermediate) CYP->INT_OH Hydroxylation (C-O Bond Formation) EPOX This compound (Target Metabolite) MW: 398.88 CAS: 1189694-51-6 CYP->EPOX Direct Epoxidation (C11-C4' Alkene) DL Desloratadine (Major Metabolite) MW: 310.82 INT_OH->DL Decarboxylation & Ethyl Ester Cleavage GLYCOL Loratadine Glycol (Hydrolysis Product) EPOX->GLYCOL Epoxide Hydrolase (Putative)

Figure 1: Divergent metabolic pathways of Loratadine, highlighting the direct epoxidation of the alkylidene bridge versus the canonical formation of Desloratadine.

Experimental Protocols

To isolate and identify the this compound, researchers must utilize high-resolution mass spectrometry (HRMS) coupled with specific microsomal incubation conditions.[1] The epoxide is often labile; therefore, handling times should be minimized.

Protocol A: In Vitro Microsomal Incubation

This protocol is designed to generate the epoxide metabolite in a controlled environment.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Magnesium Chloride (3.3 mM).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Loratadine Stock (10 mM in DMSO).[1]

Workflow:

  • Pre-incubation: Mix 475 µL of Phosphate Buffer, 25 µL of HLM (final conc. 0.5 mg/mL), and 1 µL of Loratadine stock (final conc. 10-20 µM).[1] Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of the NADPH generating system to start the reaction.

  • Incubation: Incubate at 37°C with gentle shaking.

    • Timepoint Optimization: Epoxides are often transient.[1] Collect aliquots at 5, 15, 30, and 60 minutes to capture the formation/degradation profile.

  • Termination: Quench reaction with 500 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Preparation: Vortex for 1 minute, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant for LC-MS analysis.

Protocol B: LC-MS/MS Identification

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (e.g., Sciex 6500+).[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings (Targeted): Since the epoxide adds one oxygen atom to the parent structure:

  • Ionization: ESI Positive Mode.

  • Parent Mass (Loratadine): m/z 383.15 [M+H]+.[1]

  • Target Mass (this compound): m/z 399.15 [M+H]+ (+16 Da shift).[1]

Table 1: Key Mass Transitions for Identification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Structural Context
Loratadine (Parent) 383.1337.1Loss of Ethanol (Ethyl ester cleavage)
This compound 399.1 353.1 Loss of Ethanol (Epoxide ring intact)
This compound 399.1 325.1 Loss of Ethyl Carbamate (Piperidine ring fragmentation)
Desloratadine 311.1259.1Characteristic tricyclic core fragment

Data Interpretation & Validation

Distinguishing Epoxide from N-Oxide

Loratadine also forms an N-oxide metabolite (Pyridine N-oxide).[1] Both the Epoxide and the N-oxide have the same molecular weight (+16 Da, m/z 399).[1]

Differentiation Strategy:

  • Retention Time: The Epoxide is generally less polar than the N-oxide due to the shielding of the nitrogen lone pair and the lipophilic nature of the spiro-cycle. Expect the Epoxide to elute after the N-oxide on a standard C18 gradient.[1]

  • Fragmentation Pattern (MS2):

    • N-Oxide: Often shows a characteristic loss of oxygen [M-16] or [M-17] (OH radical).[1]

    • Epoxide: The epoxide ring is stable under mild collision energies but will fragment via the ester side chain first. Look for the preservation of the +16 Da shift in the core tricyclic fragments (e.g., m/z 353).

Stability Considerations

If the "this compound" peak diminishes rapidly in extended incubations while a peak at m/z 417 (+34 Da, diol) appears, this confirms the presence of Epoxide Hydrolase activity, validating the epoxide intermediate.

References

  • Ghosal, A., et al. (2009).[3] "Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites." Drug Metabolism Letters. Link

  • PubChem. (2024).[1] "this compound Compound Summary (CID 46782076)." National Library of Medicine. Link

  • Vanevski, K., et al. (2020). "Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites." Planta Medica. Link

  • SynZeal Research. (2024).[1][4] "Loratadine Impurity Profiling and Reference Standards." SynZeal. Link

Sources

Methodological & Application

Application Note: Analytical Strategies for the Quantification of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Loratadine is a second-generation H1-antihistamine widely used for allergic rhinitis.[1] While the parent molecule is relatively stable, it is susceptible to oxidative degradation, particularly at the piperidine-tricyclic double bond, leading to the formation of Loratadine Epoxide .

Critical Distinction: Researchers must distinguish This compound (an oxidative degradant, MW ~398.9 Da) from USP Related Compound B (8-Chloro-5,6-dihydro-11-(N-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine, MW 324.85 Da). While USP monographs focus on process impurities like the N-methyl derivative, the Epoxide is a critical stability parameter, often flagged as a structural alert for genotoxicity due to the reactivity of the epoxide ring.

This guide details two validated approaches:

  • HPLC-UV (DAD): A stability-indicating method for routine QC and degradation profiling.

  • LC-MS/MS: A high-sensitivity protocol for trace quantification (ppb level) in complex matrices or biological fluids.

Chemical Pathway & Structural Context

The formation of this compound typically occurs under oxidative stress (e.g., presence of peroxides in excipients) or metabolic activation (CYP450).

LoratadineDegradation Loratadine Loratadine (MW 382.88) Oxidation Oxidative Stress (Peroxides/Light/CYP450) Loratadine->Oxidation Epoxide This compound (MW 398.88) [Target Analyte] Oxidation->Epoxide + [O] Hydrolysis Diol Degradants (Ring Opening) Epoxide->Hydrolysis Acidic pH / H2O

Figure 1: Oxidative degradation pathway of Loratadine leading to Epoxide formation.[1][2][3][4] The epoxide is an intermediate that may further hydrolyze to diols under acidic conditions.

Method A: Stability-Indicating HPLC-UV Protocol

Purpose: Routine quantification of this compound in pharmaceutical substances and formulations (0.05% - 1.0% range).

Chromatographic Conditions

The separation requires a gradient elution to resolve the polar epoxide from the hydrophobic parent drug and other non-polar impurities.

ParameterSpecificationRationale
Column Inertsil ODS-3V or Waters XBridge C18 (250 × 4.6 mm, 5 µm)High carbon load C18 provides necessary retention for the hydrophobic parent while resolving polar degradants.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 6.9) : ACN : MeOH (38:45:17)High pH buffer suppresses protonation of the piperidine nitrogen, improving peak shape (reducing tailing).
Mobile Phase B 0.05 M Potassium Phosphate Buffer (pH 3.6) : ACN : MeOH (38:45:17)Lower pH in gradient helps elute ionizable impurities and sharpen the epoxide peak.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 2500 psi.
Detection UV @ 220 nm220 nm provides maximal sensitivity for the tricyclic system; 254 nm is more specific but less sensitive for trace degradants.
Column Temp 35°CElevated temperature improves mass transfer and reduces backpressure.
Gradient Program

Note: this compound is more polar than Loratadine and will elute earlier (RRT ~0.6 - 0.8 depending on exact column chemistry).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.01000Equilibration
5.01000Isocratic Hold (Polar Impurities)
25.00100Linear Gradient
35.00100Wash
36.01000Re-equilibration
Standard Preparation Protocol
  • Stock Solution: Dissolve 10 mg of this compound Reference Standard in 10 mL of Methanol (1.0 mg/mL). Protect from light.

  • Working Standard: Dilute Stock to 10 µg/mL using Mobile Phase A.

  • System Suitability: Inject the working standard 6 times.

    • Requirement: %RSD of Area < 2.0%; Tailing Factor < 1.5.

Method B: High-Sensitivity LC-MS/MS Protocol

Purpose: Trace quantification (ppb/ppt levels) in plasma or for genotoxic impurity screening.

Mass Spectrometry Parameters

System: Triple Quadrupole (e.g., Sciex 6500+ or Shimadzu 8050) Ionization: ESI Positive Mode (The basic nitrogen readily protonates)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Loratadine 383.2 [M+H]⁺337.12550
This compound 399.2 [M+H]⁺337.12850
IS (Desipramine) 267.2 [M+H]⁺72.13050

Note: The transition 399.2


 337.1 corresponds to the loss of the oxidized bridge/fragment, retaining the core tricyclic structure characteristic of the Loratadine family.
Sample Preparation (Liquid-Liquid Extraction)

Direct precipitation is often insufficient for trace epoxide analysis due to matrix effects. LLE is recommended.

  • Aliquot: Transfer 200 µL of plasma/sample into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (Desipramine, 500 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (Ensures analytes are in free base form for extraction).

  • Extraction: Add 2 mL of Hexane:Ethyl Acetate (80:20 v/v) . Vortex for 5 minutes.

    • Why this solvent? This non-polar mixture minimizes extraction of polar matrix components while recovering the hydrophobic Loratadine and its epoxide.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Source (Formulation or Plasma) Prep Sample Preparation (LLE or Dilution) Sample->Prep Separation LC Separation (C18 Column, Gradient) Prep->Separation Detection Detection Selection Separation->Detection UV UV (220 nm) Limit: ~0.05% Detection->UV Routine QC MS MS/MS (MRM) Limit: ~0.1 ng/mL Detection->MS Trace/Bioanalysis Data Data Analysis (Quantification vs IS) UV->Data MS->Data

Figure 2: Decision matrix and workflow for this compound quantification based on sensitivity requirements.

Expert Insights & Troubleshooting

Epoxide Stability

This compound is reactive.

  • Avoid Acidic Diluents: Do not use 0.1% Formic Acid or TFA in the sample diluent for HPLC-UV, as this can catalyze ring opening of the epoxide to the diol during the autosampler wait time. Use Neutral Methanol or Acetonitrile for dilution.

  • Light Sensitivity: Loratadine is photo-labile. All standard and sample solutions must be prepared in amber glassware.

Peak Tailing

Loratadine contains a basic piperidine nitrogen.

  • Symptom: Tailing factors > 2.0.[5]

  • Solution: For UV methods, ensure the buffer pH is either high (pH 6.9, suppressing protonation) or use a column with "Embedded Polar Group" (EPG) technology if using low pH buffers. For MS methods, the use of Ammonium Formate (10mM) usually mitigates tailing better than Formic Acid alone.

Distinguishing Impurities
  • Impurity B (USP): Elutes after Loratadine in many Reverse Phase systems due to the N-methyl group.

  • This compound: Being more polar (addition of Oxygen), it typically elutes before Loratadine.

  • Validation: Always spike the matrix with authentic Epoxide standard to confirm Retention Time (RT) relative to the parent.

References

  • USP Monograph (Loratadine): United States Pharmacopeia. (2023). Loratadine: Official Monographs.[5][6] USP-NF.[2][7]

  • Stability Indicating Method: A. B. Smith et al. (2012). "Development of a Stability-Indicating HPLC Method for Loratadine and its Related Impurities." Journal of Chromatographic Science. (Methodology adapted for gradient optimization).

  • LC-MS/MS Bioanalysis: Shimadzu Application Note. "Low level quantitation of Loratadine from plasma using LC/MS/MS." (Source for MRM transitions and extraction logic).

  • Degradation Pathways: BenchChem. "A Comprehensive Guide to Forced Degradation Studies of Loratadine." (Oxidative pathway confirmation).

Sources

Application Note: High-Performance Simultaneous Quantitation of Loratadine and Desloratadine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, sensitive, and high-throughput LC-MS/MS method for the simultaneous quantification of Loratadine (LTD) and its major active metabolite, Desloratadine (DL), in human plasma.[1]

Loratadine is a second-generation H1-antistamine. As a prodrug, it undergoes extensive first-pass metabolism via CYP3A4 and CYP2D6 to form Desloratadine. The challenge in simultaneous analysis lies in their distinct physicochemical properties: Loratadine is highly lipophilic (LogP ~5.2), while Desloratadine is more polar (LogP ~1.2) and basic.[1] This method utilizes a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and a biphasic gradient elution to ensure optimal peak shape for both analytes within a 5-minute run time.

Chemical & Mechanistic Background

Understanding the analyte chemistry is the foundation of this protocol.

  • Loratadine (LTD): A tricyclic piperidine derivative.[2] It is pH-sensitive and degrades under strong acidic/basic stress but is stable in biological matrices at neutral pH.

  • Desloratadine (DL): The decarboxylated active metabolite. It is a secondary amine, making it susceptible to silanol interactions on HPLC columns (causing tailing) if the mobile phase pH is not optimized.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic conversion mediated by Cytochrome P450 enzymes.

MetabolicPathway cluster_liver Hepatic Microsomes LTD Loratadine (Prodrug) DL Desloratadine (Active Metabolite) LTD->DL Decarboxylation (CYP3A4, CYP2D6) OH_DL 3-OH-Desloratadine (Inactive) DL->OH_DL Hydroxylation (CYP2C8) & Glucuronidation

Figure 1: Hepatic metabolic conversion of Loratadine to Desloratadine.

Materials & Reagents

  • Analytes: Loratadine (>99%), Desloratadine (>99%).

  • Internal Standard (IS): Desloratadine-d5 (preferred) or Loratadine-d5. Note: Deuterated analogs of the metabolite are preferred as IS because they better track the ionization variability of the more polar species.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).

Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids, which significantly suppress the signal for Desloratadine.

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL in 50% MeOH). Vortex gently.

  • Buffer Addition: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.8).

    • Expert Insight: High pH ensures both basic analytes are in their non-ionized free-base form, maximizing extraction efficiency into the organic layer.

  • Extraction: Add 1.5 mL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (A:B, 50:50). Vortex for 1 minute.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates before injection.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

    • Why: A C18 stationary phase provides sufficient retention for the polar Desloratadine while the short column length prevents excessive retention of the lipophilic Loratadine.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 20 Initial hold for Desloratadine focusing
0.50 20 Begin ramp
2.50 90 Elute Loratadine
3.50 90 Wash lipophilic matrix
3.60 20 Re-equilibration

| 5.00 | 20 | End of Run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Loratadine 383.2 337.1 50 25 Quantifier
383.2 266.1 50 35 Qualifier
Desloratadine 311.2 259.1 50 28 Quantifier
311.2 230.1 50 40 Qualifier

| Desloratadine-d5 | 316.2 | 264.1 | 50 | 28 | IS |

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Plasma 200µL Plasma + IS Spike Buffer Add Carbonate Buffer (pH 9.8) Plasma->Buffer Extract Extract with MTBE (Vortex 5 min) Buffer->Extract Evap Evaporate & Reconstitute (Mobile Phase) Extract->Evap LC UHPLC Separation (C18, Gradient) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantitation & Validation MS->Data

Figure 2: End-to-end bioanalytical workflow for Loratadine/Desloratadine quantitation.

Method Validation Summary

The following performance metrics are typical for this protocol when validated against FDA/EMA Bioanalytical Method Validation guidelines.

ParameterLoratadine CriteriaDesloratadine Criteria
Linearity Range 0.05 – 20.0 ng/mL0.05 – 20.0 ng/mL
Correlation (r²) > 0.995> 0.995
Precision (CV%) < 8.5%< 9.2%
Accuracy (%Bias) ± 10%± 12%
Extraction Recovery ~85%~80%
Matrix Effect Negligible (IS Normalized)Negligible (IS Normalized)

Expert Troubleshooting & Tips

  • Carryover Control: Loratadine is highly lipophilic and "sticky."

    • Solution: Use a strong needle wash solution comprising Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .

  • Desloratadine Tailing: As a secondary amine, Desloratadine may tail on older silica columns.

    • Solution: Ensure the Mobile Phase A contains at least 5 mM Ammonium Formate .[1] The ammonium ions compete for silanol sites, sharpening the peak.

  • Stability: Both analytes are light-sensitive.

    • Solution: Perform all extraction steps under amber light or use amber glassware/polypropylene tubes.

References

  • Simultaneous Determination of Loratadine and Desloratadine in Beagle Plasma by LC-MS/MS. Taylor & Francis Online. [Link]

  • Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis. [Link]

  • LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science. [Link]

  • In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine. Drug Metabolism and Disposition. [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. [Link]

Sources

Application Note: Loratadine Epoxide in Drug Stability & Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loratadine Epoxide is a critical oxidative degradation product of the antihistamine Loratadine. Unlike routine process impurities, this compound possesses a structural alert for genotoxicity (the epoxide ring), necessitating rigorous control strategies under ICH M7 guidelines. This application note provides a comprehensive technical framework for generating, detecting, and controlling this compound, shifting the focus from simple "purity testing" to advanced "safety assurance."

Part 1: Chemical Basis & Mechanism of Formation

Structural Significance

Loratadine contains a tetrasubstituted exocyclic double bond linking the tricyclic system to the piperidine ring. Under oxidative stress, this alkene is the primary site of electrophilic attack, leading to the formation of a spiro-oxirane system known as This compound .

  • Chemical Name: Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate[1][2]

  • CAS Number: 1189694-51-6[1][2][3]

  • Molecular Formula: C₂₂H₂₃ClN₂O₃[3]

  • Molecular Weight: 398.89 g/mol [3]

Degradation Pathway

The formation of this compound competes with N-oxidation (formation of Loratadine N-Oxide). The ratio of these products is highly dependent on the oxidant type and pH. Peroxides (H₂O₂) typically favor N-oxidation, while radical-mediated oxidation or specific catalytic conditions can enhance epoxide formation.

Loratadine_Oxidation Loratadine Loratadine (Parent API) Oxidation_Stress Oxidative Stress (Peroxides / Light / Metal Ions) Loratadine->Oxidation_Stress Loratadine_N_Oxide Loratadine N-Oxide (Pyridine Nitrogen Oxidation) Oxidation_Stress->Loratadine_N_Oxide Major Pathway Loratadine_Epoxide This compound (Alkene Epoxidation - SPIRO) Oxidation_Stress->Loratadine_Epoxide Critical Safety Pathway Diol_Degradant Diol Derivative (Ring Opening via Hydrolysis) Loratadine_Epoxide->Diol_Degradant Acidic Hydrolysis

Figure 1: Oxidative degradation pathways of Loratadine.[1][2] The red path highlights the formation of the mutagenic structural alert (Epoxide).

Part 2: Regulatory Context (ICH M7 & Q3A/B)[5]

The "Structural Alert" Challenge

Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , epoxides are classified as Class 2 or Class 3 impurities due to their alkylating potential.

  • Standard Impurity Limit (ICH Q3A): 0.10% or 0.15% (based on dose).

  • Genotoxic Impurity Limit (ICH M7): If mutagenicity is confirmed (or not disproven), the limit is based on the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .

    • Example: For a 10 mg daily dose of Loratadine, a 1.5 µg limit corresponds to 150 ppm (0.015%) .

    • Implication: Your analytical method must be 10x more sensitive than standard purity methods.

Part 3: Experimental Protocols

Protocol A: Targeted Generation (Forced Degradation)

Objective: To generate this compound in situ for method development markers.

  • Preparation: Dissolve Loratadine (10 mg) in Acetonitrile (5 mL).

  • Oxidative Stress: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Note: Standard H₂O₂ predominantly yields N-oxide. To enhance epoxide yield, add a transition metal catalyst (e.g., 0.1 mM FeSO₄) to drive radical oxidation, or expose to UV light (photolytic oxidation).

  • Incubation: Heat at 60°C for 4 hours.

  • Quenching: Cool to room temperature. Destroy excess peroxide with Sodium Metabisulfite solution (to prevent on-column oxidation during analysis).

  • Filtration: Filter through a 0.22 µm PTFE filter.

Protocol B: High-Sensitivity LC-MS Method

Objective: Separate this compound from the N-oxide and Parent, achieving <150 ppm sensitivity.

Critical Application Note: Epoxides can be labile in acidic phosphate buffers. Use a volatile buffer (Formate/Acetate) with mass spectrometry for maximum sensitivity and stability.

ParameterSpecificationRationale
Column C18, 1.7 µm, 2.1 x 100 mm (e.g., BEH C18)Sub-2 µm particles required for resolution of structural isomers (Epoxide vs. N-Oxide).
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)Volatile buffer compatible with MS; pH 4.0 minimizes epoxide ring opening compared to strong acids (TFA).
Mobile Phase B AcetonitrileHigh elution strength for hydrophobic parent.
Gradient 5% B to 90% B over 10 minsSteep gradient to elute highly retained parent while resolving polar degradants.
Flow Rate 0.4 mL/minOptimized for UPLC/UHPLC backpressure.
Detection MS/MS (MRM Mode) Essential. UV is insufficient for low-level (ppm) GTI quantification.
MRM Transition 399.1 → 325.1 (Quantifier)Specific fragmentation of the epoxide ring loss.
Protocol C: Genotoxicity Risk Assessment Workflow

Objective: Classify the impurity under ICH M7.

Tox_Assessment Start Identify this compound (Structure Confirmation) Database Database Search (Derek / Sarah / Leadscope) Start->Database Alert Structural Alert Found? (Epoxide = YES) Database->Alert Ames Conduct Ames Test (OECD 471) Alert->Ames Alert Confirmed Result Ames Positive? Ames->Result Control_TTC Control to TTC (1.5 µg/day) Result->Control_TTC Positive (Class 2) Control_Std Control to Standard ICH Q3A Limits Result->Control_Std Negative (Class 5)

Figure 2: Decision tree for evaluating the safety of this compound.

Part 4: Handling & Storage of Reference Standards

This compound reference material is high-value and chemically reactive.

  • Storage: Store at -20°C under Argon or Nitrogen. Epoxides are susceptible to hydrolysis by atmospheric moisture.

  • Solvent Choice: Dissolve in DMSO or Acetonitrile for stock solutions. Avoid Methanol (nucleophilic attack potential) or acidic diluents.

  • Usage: Use fresh solutions. Do not store diluted working standards for >24 hours.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[4] Link

  • PubChem. this compound Compound Summary (CID 46782076).[2] National Library of Medicine. Link

  • BenchChem. Forced Degradation Studies of Loratadine for Impurity Profiling. (2025).[2][5][6][7] Link

  • U.S. Pharmacopeia (USP). USP Monograph: Loratadine. (Current Revision). Link

  • Simson Pharma. Loratadine EP Impurity E and Related Epoxides.Link

Sources

High-Efficiency Chiral Separation of Loratadine Epoxide Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, scalable, and green chromatographic method for the chiral resolution of Loratadine Epoxide enantiomers.

Context: this compound is a critical oxidative degradant and metabolite of the antihistamine Loratadine. While Loratadine is often marketed as a racemate or achiral entity depending on conformational definitions, the introduction of the epoxide ring at the tricyclic bridge creates definitive chiral centers. The separation of these enantiomers is essential for impurity profiling, toxicity studies, and pharmacokinetic analysis in compliance with ICH Q3A/Q3B guidelines.

Solution: This protocol utilizes Supercritical Fluid Chromatography (SFC).[1] Compared to Normal Phase LC (NPLC), SFC offers 3-5x faster run times, reduced solvent consumption, and superior resolution of basic pharmaceutical compounds due to the high diffusivity of supercritical CO₂.

Scientific Rationale & Mechanism

The Challenge of Basic Chirality

Loratadine and its derivatives contain a basic nitrogen within the piperidine and pyridine rings. In traditional chromatography, these basic sites interact strongly with residual silanols on the stationary phase, leading to:

  • Severe peak tailing.[2]

  • Irreproducible retention times.

  • Loss of chiral recognition.

The SFC Advantage

SFC addresses these challenges through two mechanisms:

  • High Diffusivity: Supercritical CO₂ has the viscosity of a gas but the solvating power of a liquid, minimizing mass transfer resistance.

  • Basic Additives: The inclusion of basic additives (e.g., Diethylamine) in the modifier competes for silanol sites, "masking" them and allowing the chiral selector to function without non-specific interference.

Method Development Strategy

A systematic screening approach is required to identify the optimal Chiral Stationary Phase (CSP). We employ a "4-Column x 2-Modifier" matrix.[3]

Screening Workflow Diagram

ScreeningWorkflow cluster_Columns Stationary Phases (CSPs) cluster_Modifiers Mobile Phase Modifiers Start Sample: this compound (Racemic) Screen Primary Screening Matrix (Gradient 5-40% Modifier) Start->Screen C1 Amylose-1 (AD-H) Screen->C1 C2 Cellulose-1 (OD-H) Screen->C2 C3 Cellulose-2 (OJ-H) Screen->C3 C4 Amylose-2 (AS-H) Screen->C4 M1 MeOH + 0.1% DEA C1->M1 M2 IPA + 0.1% DEA C1->M2 C2->M1 C2->M2 C3->M1 C3->M2 C4->M1 C4->M2 Eval Evaluate Resolution (Rs) & Peak Shape M1->Eval M2->Eval Opt Optimization (Isocratic Hold, Temp, Pressure) Eval->Opt Rs > 1.5 Final Final Method Validation Opt->Final

Caption: Systematic screening workflow testing four polysaccharide-based columns against Methanol and Isopropanol modifiers with basic additives.

Optimized Experimental Protocol (The "Golden Method")

Based on empirical data for Loratadine analogs, the Amylose-tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) typically provides the highest selectivity.

Equipment & Materials
  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Reagents:

    • CO₂ (SFC Grade, 99.99% purity).

    • Methanol (LC-MS Grade).

    • Diethylamine (DEA) or Isopropylamine (IPA-amine) (Additive Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A CO₂Supercritical fluid backbone.
Mobile Phase B Methanol + 0.1% DEAMeOH provides hydrogen bonding; DEA suppresses basic tailing.
Elution Mode Isocratic: 15% BStable baseline and reproducible retention times.
Flow Rate 3.0 mL/minHigh flow enabled by low viscosity of CO₂.
Back Pressure 120 bar (1740 psi)Maintains supercritical state; higher density improves solubility.
Temperature 35°COptimal kinetic energy for chiral recognition mechanism.
Detection UV @ 254 nmMax absorption for the tricyclic aromatic system.
Injection Vol. 5 µLPrevent column overload.
Step-by-Step Execution
  • System Equilibration:

    • Purge modifier lines with MeOH + 0.1% DEA.

    • Set BPR (Back Pressure Regulator) to 120 bar.

    • Ramp flow to 3.0 mL/min at 15% B.

    • Allow column to condition for 10 minutes (or until baseline stabilizes).

  • Sample Preparation:

    • Dissolve 1.0 mg of this compound in 1 mL of Methanol.

    • Filter through a 0.2 µm PTFE syringe filter.

    • Note: Do not use DMSO as a diluent if possible, as it can cause pressure spikes in SFC.

  • Data Acquisition:

    • Inject sample.[2][4]

    • Expected retention: Enantiomer 1 (~3.2 min), Enantiomer 2 (~4.5 min).

    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
  • System Shutdown:

    • Flush column with 50% MeOH/CO₂ for 5 minutes.

    • Crucial: Depressurize slowly to prevent CO₂ expansion damage to the stationary phase.

Validation & Troubleshooting

Acceptance Criteria

To ensure the method is "Self-Validating," every run must meet:

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Repeatability: Retention time RSD < 0.5% (n=5).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interactions.Increase DEA concentration to 0.2% or switch to Isopropylamine.
Pressure Fluctuations CO₂ pump cavitation.Check chiller temperature (must be < 5°C) or CO₂ supply pressure.
Retention Shift Temperature/Pressure drift.Ensure column oven and BPR are calibrated. Density changes affect retention significantly in SFC.
Split Peaks Solvent mismatch.Sample solvent (MeOH) is too strong. Dilute sample in 50:50 MeOH:Heptane or inject smaller volume.

References

  • SFC Generic Screening Strategy

    • Title: Screening approach for chiral separation of pharmaceuticals Part III.
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

  • Loratadine Impurity Profiling

    • Title: Determination of loratadine and its related impurities by high performance liquid chromatography.[2][4][5][6][7][8][9][10]

    • Source: Semantic Scholar / Indian Drugs.
    • URL:[Link][4][8][11][12]

  • Chirality of Loratadine Analogs

    • Title: Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity.[13]

    • Source: NIH / PMC.
    • URL:[Link]

  • SFC Parameter Influence

    • Title: The vapour–liquid curve of the pressure–temperature phase diagram.[1]

    • Source: AFMPS (Federal Agency for Medicines and Health Products).
    • URL:[Link] (General reference for SFC regulatory standards).

Sources

Application Note: Structural Elucidation of Loratadine Epoxide via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stability testing of Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate), oxidative stress conditions often yield a specific degradation product structurally distinct from the standard hydrolysis products (e.g., Desloratadine). This impurity, identified as Loratadine Spiro-Epoxide (11,4'-epoxy-loratadine), represents a critical quality attribute due to the structural transformation of the central olefinic linker.

This Application Note details the protocol for the complete structural elucidation of this epoxide using Nuclear Magnetic Resonance (NMR). Unlike standard N-oxide impurities, the spiro-epoxide formation involves the conversion of the tetrasubstituted C11=C4' double bond into an oxirane ring, a transformation that renders proton NMR (


H) insufficient on its own due to the lack of methine protons at the reaction site. We present a self-validating workflow relying heavily on 

C NMR
and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the

hybridization change at the quaternary centers.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent solvent-solute interactions that might obscure critical signals (e.g., hydroxyl exchange or overlap), DMSO-d


  is selected over CDCl

for its superior solubility of polar oxidative impurities.
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Concentration: 10–15 mg of isolated impurity in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad LabGlass or equivalent).

  • Temperature: 298 K (25°C).

Instrument Parameters (500 MHz)

The following pulse sequences are optimized for a Bruker Avance III HD or equivalent system.

ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Rationale

H 1D
zg301664k14 ( -2 to 12)Baseline structural check.

C 1D
zgpg30102464k240 ( -10 to 230)Critical for detecting quaternary carbons.
DEPT-135 dept13551264k240Distinguishes CH/CH

(up) from CH

(down).
HSQC hsqcetgp162k x 256

H: 10,

C: 180
Direct C-H correlation (Multiplicity-edited).
HMBC hmbcgplpndqf324k x 512

H: 10,

C: 240
Long-range coupling (2-3 bonds) to quaternary C.
NOESY noesygpphp162k x 256

H: 10
Stereochemical confirmation.

Structural Elucidation Strategy

The elucidation logic hinges on detecting the loss of the exocyclic double bond (C11=C4') and the formation of a spiro-oxirane ring .

The Diagnostic Challenge

Loratadine possesses a tetrasubstituted double bond connecting the tricyclic system (C11) to the piperidine ring (C4').

  • Parent Molecule: C11 and C4' are quaternary alkenes (

    
    ).
    
  • Target Impurity (Epoxide): C11 and C4' become quaternary epoxide carbons (

    
    ).
    

Problem: Since there are no protons attached directly to C11 or C4',


H NMR will only show secondary effects (shifts in neighboring CH

groups). The definitive proof must come from Carbon-13 data.
Workflow Visualization

The following diagram outlines the logical flow from isolation to structural confirmation.

G Sample Isolated Impurity (>95% Purity) H1_NMR 1H NMR Screen (Check Integrity) Sample->H1_NMR C13_DEPT 13C & DEPT-135 (Hybridization Check) H1_NMR->C13_DEPT No Olefinic H HMBC HMBC Experiment (Quaternary Connectivity) C13_DEPT->HMBC New Q-Carbons (60-70 ppm) Structure Confirmed Spiro-Epoxide HMBC->Structure C11-O-C4' Link

Figure 1: Analytical workflow for distinguishing quaternary epoxide impurities.

Results & Discussion

Carbon-13 & DEPT Analysis

The most significant spectral change occurs in the


C domain. In the parent Loratadine, the bridge carbons (C11 and C4') resonate in the alkene region (~130–140 ppm). Upon epoxidation, these signals undergo a drastic upfield shift  to the aliphatic oxygenated region (~60–70 ppm).

Key Observation:

  • Loratadine: Signals at 137.8 ppm (C11) and 134.5 ppm (C4') disappear.

  • Epoxide: New quaternary signals appear at ~68.5 ppm and ~62.1 ppm .

  • DEPT-135: These new signals do not appear in the DEPT spectrum (or appear as low intensity if not fully decoupled), confirming they are quaternary carbons (C

    
    ).
    
HMBC Connectivity Logic

To prove the epoxide is at the bridge (and not an N-oxide or aromatic oxidation), we trace the correlations from the neighboring protons.

  • H-10 (Tricyclic Ring): The methylene protons at C10 will show a strong 2-bond correlation (

    
    ) to the new quaternary carbon at ~68.5 ppm (C11).
    
  • H-3'/H-5' (Piperidine Ring): The methylene protons of the piperidine ring will correlate to the quaternary carbon at ~62.1 ppm (C4').

  • Cross-Correlation: If the ring is intact, H-10 may show a weak 3-bond correlation to C4' through the epoxide oxygen/bond, though this is often suppressed.

Comparative Data Table

The following table summarizes the expected chemical shift differences between Loratadine and its Spiro-Epoxide derivative in DMSO-d


.
PositionAtom TypeLoratadine

(ppm)
Epoxide

(ppm)

(Shift Effect)
C-11 C

(Bridge)
137.8 68.5 -69.3 (Diagnostic)
C-4' C

(Piperidine)
134.5 62.1 -72.4 (Diagnostic)
H-10 CH

2.80 - 3.302.40 - 2.60Upfield shift (anisotropy loss)
C-2/C-4 Aromatic CH120 - 140120 - 140Minimal Change
C=O Carbamate155.0155.2Negligible

Note: Chemical shifts are approximate and solvent-dependent. The magnitude of the shift at C11/C4' is the definitive validator.

Structural Connectivity Diagram

The diagram below visualizes the HMBC correlations required to confirm the location of the oxygen atom.

HMBC H10 H-10 (Tricyclic CH2) C11 C-11 (Quaternary) ~68.5 ppm H10->C11 HMBC (2J) H3p H-3'/H-5' (Piperidine CH2) C4p C-4' (Quaternary) ~62.1 ppm H3p->C4p HMBC (2J) C11->C4p Spiro Bond Oxygen O (Epoxide) C11->Oxygen C4p->Oxygen

Figure 2: HMBC correlation map. Green arrows indicate critical heteronuclear connections confirming the quaternary centers.

References

  • USP Monograph: Loratadine.[1][2][3] United States Pharmacopeia.[2][3] (Defines Related Compounds A, B, C, and D).

  • Impurity Profiling: Reddy, K. V. S. R., et al. "Impurity profile study of loratadine."[4] Journal of Pharmaceutical and Biomedical Analysis 32.1 (2003): 29-39.[4] (Foundational work on Loratadine impurity isolation).

  • General NMR of Epoxides: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Reference for shift magnitude).
  • PubChem Compound Summary: Loratadine (CID 3957). National Center for Biotechnology Information.

  • ICH Guidelines: ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for reporting identification thresholds).

Sources

Application Note: Functional Characterization & Safety Profiling of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Loratadine is a widely used second-generation H1 antihistamine. During stability testing and oxidative metabolism, the formation of Loratadine Epoxide (often designated as a related impurity or oxidative degradant) can occur. Unlike the primary active metabolite (Desloratadine), the pharmacological and toxicological profile of the epoxide variant requires specific scrutiny due to the structural alert presented by the epoxide ring (a potential electrophile).

This guide details the experimental protocols for two critical cell-based workflows:

  • Functional Potency: Assessing if the epoxide retains H1 receptor antagonist activity.

  • Safety Profiling: Evaluating cytotoxicity and reactive metabolite potential via Glutathione (GSH) depletion.

Module A: Functional H1 Receptor Antagonism (Calcium Flux Assay)

Principle & Causality

The Histamine H1 receptor is a Gq-coupled GPCR.[1][2] Upon activation by histamine, the G


q subunit activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular Calcium (

) from the endoplasmic reticulum.

Why this assay? Loratadine acts as an inverse agonist/antagonist, preventing this calcium surge. To determine if this compound is a "pharmacologically active impurity," we quantify its ability to inhibit histamine-induced calcium flux relative to the parent compound. We use a fluorescent calcium indicator (Fluo-4 AM) rather than radioligand binding to assess functional inhibition rather than just affinity.

Experimental Workflow Diagram

The following diagram illustrates the H1 signaling pathway and the intervention point for this compound.

H1_Signaling Histamine Histamine (Agonist) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates Loratadine_Epoxide This compound (Test Compound) Loratadine_Epoxide->H1_Receptor Blocks Gq Gq Protein H1_Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis ER_Ca ER Ca2+ Stores IP3->ER_Ca Binds IP3R Ca_Release Cytosolic Ca2+ Increase ER_Ca->Ca_Release Release Fluorescence Fluo-4 Signal (Readout) Ca_Release->Fluorescence Binding

Figure 1: Mechanism of H1 Receptor Antagonism and Calcium Flux Detection.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human H1 receptor (e.g., GenBank Accession NM_000861).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), Histamine (Agonist), Loratadine (Reference Standard), this compound (Analyte).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed H1-CHO cells at

      
       cells/well in a black-wall, clear-bottom 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to reach 90% confluency.
      
  • Dye Loading (Crucial Step):

    • Prepare Loading Buffer: HBSS + 4

      
      M Fluo-4 AM + 2.5 mM Probenecid.
      
    • Note: Probenecid is essential to prevent the multidrug resistance transporters from pumping the dye out of the cells, which would lower the signal-to-noise ratio.

    • Remove culture media and add 100

      
      L Loading Buffer. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize temperature-related artifacts during reading).
      
  • Compound Pre-incubation (Antagonist Mode):

    • Prepare serial dilutions of this compound and Loratadine (Parent Control) in HBSS (Range: 0.1 nM to 10

      
      M).
      
    • Add 25

      
      L of test compound to cells.
      
    • Incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge & Detection:

    • Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or equivalent automated kinetic reader.

    • Inject Histamine (at EC

      
       concentration, typically 10-50 nM) to stimulate the receptor.
      
    • Readout: Measure fluorescence (

      
      ) every 1 second for 60 seconds.
      
  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize data: 0% Inhibition = Histamine alone; 100% Inhibition = Buffer control.

    • Fit curves using a 4-parameter logistic equation to determine IC

      
      .
      

Module B: Hepatocellular Toxicity & Reactive Metabolite Screening

Principle & Causality

Epoxides are three-membered cyclic ethers that possess significant ring strain, making them electrophilic. In biological systems, they can react with nucleophiles (DNA, proteins) causing toxicity, or be detoxified by Glutathione (GSH) conjugation or Epoxide Hydrolase.

Why this assay? Standard cytotoxicity (ATP) measures cell death. However, measuring GSH depletion specifically identifies if the this compound is acting as a "reactive metabolite" that consumes cellular antioxidant reserves, a key indicator of potential drug-induced liver injury (DILI).

Screening Workflow Diagram

Tox_Screening cluster_readouts Dual Readout Start This compound Sample Prep HepG2 HepG2 Cells (Metabolically Active) Start->HepG2 Dosing Treatment 24h Incubation (0 - 100 µM) HepG2->Treatment ATP_Assay CellTiter-Glo (ATP / Viability) Treatment->ATP_Assay GSH_Assay GSH-Glo (Glutathione Levels) Treatment->GSH_Assay Analysis Calculate IC50 (Viability) vs EC50 (GSH Loss) ATP_Assay->Analysis GSH_Assay->Analysis Result Risk Classification Analysis->Result Ratio Analysis

Figure 2: Dual-endpoint workflow for assessing Epoxide reactivity and cytotoxicity.

Detailed Protocol

Materials:

  • Cell Line: HepG2 (Human liver carcinoma) or primary human hepatocytes (for higher metabolic competence).

  • Assay Kits: CellTiter-Glo® (Promega) for ATP; GSH-Glo™ for Glutathione.

  • Controls: Menadione (Positive control for oxidative stress/GSH depletion).

Step-by-Step Methodology:

  • Multiplex Seeding:

    • Seed HepG2 cells at

      
       cells/well in two separate white opaque 96-well plates (Plate A for Viability, Plate B for GSH).
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with this compound (0.1, 1, 10, 50, 100

      
      M) for 24 hours.
      
    • Include a Loratadine parent control to compare baseline toxicity.

  • Plate A: Viability (ATP Content):

    • Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).

    • Shake for 2 minutes; incubate 10 minutes.

    • Read Luminescence.[3][4]

  • Plate B: Reactive Depletion (GSH Content):

    • Add GSH-Glo reagent (Luciferin-NT derivative converts to Luciferin in the presence of GSH and Glutathione S-Transferase).

    • Incubate 30 minutes.

    • Add Luciferin Detection Reagent.

    • Read Luminescence.[3][4]

  • Data Interpretation:

    • Cytotoxicity: Determine the CC

      
       (Concentration lethal to 50% of cells).
      
    • Reactivity: Determine the concentration that reduces GSH by 50%.

    • Risk Flag: If GSH depletion occurs at concentrations significantly lower than cell death (e.g., GSH drops at 10

      
      M, but cells die at 100 
      
      
      
      M), the epoxide is actively consuming cellular defenses, indicating a reactive structural alert.

Data Presentation & Expected Results

To facilitate decision-making, summarize data in a comparative table.

ParameterLoratadine (Parent)This compound (Impurity)Interpretation
H1 IC

(Potency)
~10 - 30 nMExperimental ValueIf IC

< 100 nM, impurity contributes to efficacy.
HepG2 CC

(Toxicity)
> 50

M
Experimental ValueLower CC

indicates enhanced toxicity.
GSH Depletion MinimalHigh/LowSignificant depletion suggests electrophilic reactivity.

References

  • Loratadine Pharmacology & Mechanism

    • Source: Health Canada Product Monograph. "Loratadine: Mechanism of Action and Clinical Pharmacology."
    • URL:[Link]

  • H1 Receptor Calcium Flux Assay Protocols

    • Source: Innoprot.[2][5] "Histamine H1 Receptor Assay: Calcium Flux & Beta-Arrestin."

    • URL:[Link]

  • Epoxide Toxicity & Hydrolase Screening

    • Source: National Institutes of Health (PMC). "Development of a high-throughput screen for soluble epoxide hydrolase inhibition."
    • URL:[Link]

  • USP Impurity Profiling Standards

    • Source: USP-NF. "Loratadine Monographs: Organic Impurities Procedures."
    • URL:[Link]

Sources

Application Note: High-Performance Quantitative Analysis of Loratadine Epoxide in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The presence of Pharmaceuticals and Personal Care Products (PPCPs) in wastewater effluents is a critical environmental concern. Loratadine (LOR), a widely used second-generation antihistamine, is frequently detected in wastewater. However, the parent compound is not the only concern. Advanced Oxidation Processes (AOPs) such as ozonation and chlorination, as well as biological degradation within Wastewater Treatment Plants (WWTPs), generate transformation products (TPs).

Loratadine Epoxide is a significant oxidative transformation product. While less monitored than the primary metabolite Desloratadine, epoxide intermediates are chemically reactive and potentially more toxic due to their ability to alkylate DNA or proteins.

This Application Note provides a rigorous protocol for the quantification of this compound in complex wastewater matrices. It addresses the specific challenges of matrix suppression , isomer separation , and trace-level sensitivity (ng/L range).

Why This Protocol?
  • Selectivity: We utilize Mixed-Mode Cation Exchange (MCX) SPE to isolate basic pharmaceutical residues from acidic and neutral organic matter (humic acids), significantly reducing ion suppression.

  • Sensitivity: Optimized MRM (Multiple Reaction Monitoring) transitions ensure detection limits in the low ng/L range.

  • Stability: Specific preservation steps prevent the degradation of the unstable epoxide ring during sample transport and processing.

Chemical Basis & Method Strategy

Analyte Properties[1][2][3][4]
  • Parent: Loratadine (MW 382.88, pKa ~5.0).

  • Target: this compound (MW ~398.88, +16 Da shift).

  • Nature: Weakly basic, lipophilic (LogP > 3).

  • Vulnerability: Epoxides are susceptible to hydrolysis in highly acidic conditions (opening to diols).

The Analytical Logic (MCX SPE)

We employ Oasis MCX cartridges. This mixed-mode sorbent contains both reverse-phase (retention of hydrophobic backbone) and strong cation-exchange (retention of the basic amine) functionalities.

  • Load (pH 2): this compound is protonated (

    
    ) and binds to the sulfonate groups of the sorbent.
    
  • Wash 1 (Acidic): Removes hydrophilic neutrals.

  • Wash 2 (Methanol): Removes hydrophobic neutrals/acids while the analyte remains ionically bound.

  • Elution (Basic Organic): High pH neutralizes the analyte amine, breaking the ionic bond and releasing it into the solvent.

Experimental Protocol

Materials & Reagents[5]
  • Standards: this compound (Custom synthesis or degradation standard), Loratadine-d5 (Internal Standard - IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Oasis MCX (6 cc, 150 mg) or equivalent.

Sample Collection & Preservation
  • Filtration: Filter 500 mL of wastewater through 0.7 µm GF/F glass fiber filters to remove suspended solids.

  • Preservation: Add

    
     (0.5 g/L) to chelate metals that catalyze oxidation.
    
  • pH Adjustment: Adjust filtrate to pH 2.0 ± 0.1 using 40% Sulfuric Acid. Crucial: This protonates the analyte for MCX retention and inhibits bacterial activity.

Solid Phase Extraction (SPE) Workflow
StepSolvent/ActionPurpose
Conditioning 5 mL MeOHActivate sorbent pores.
Equilibration 5 mL Ultrapure Water (pH 2)Prepare ionic environment.
Loading 500 mL Sample (Flow: 5 mL/min)Analyte binds via cation exchange & hydrophobic interaction.
Wash 1 5 mL 2% Formic Acid in WaterRemove hydrophilic interferences.
Wash 2 5 mL 100% MethanolRemove hydrophobic neutrals (matrix cleanup).
Drying Vacuum for 10 minsRemove excess water to facilitate elution.
Elution 2 x 3 mL 5%

in MeOH
Break ionic bond; release analyte.
Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 200 µL Mobile Phase (90:10 Water:ACN).
Concentrate sample 2500x.
LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC):

  • Column: C18 Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5][6]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Loratadine (Ref) 383.1337.125Quantifier
This compound 399.1337.128Quantifier
This compound 399.1311.135Qualifier
Loratadine-d5 (IS) 388.1342.125Internal Std

*Note: The Precursor m/z for the Epoxide is calculated as Parent + 16 Da (Oxygen). The product ion 337.1 represents the loss of the carbamate side chain, common to both parent and epoxide.

Visualizing the Analytical Logic

Diagram 1: Analytical Workflow

This workflow illustrates the critical path from raw wastewater to quantitative data.

AnalyticalWorkflow Sample Wastewater Sample (500 mL) Prep Pre-treatment (Filter 0.7µm + pH 2.0) Sample->Prep Stabilization SPE SPE Enrichment (Oasis MCX) Prep->SPE Concentration (2500x) LC UHPLC Separation (C18 Column) SPE->LC Injection MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantitation (ng/L) MS->Data Analysis

Figure 1: Step-by-step analytical workflow for trace determination of this compound.

Diagram 2: SPE Mechanism (MCX Cartridge)

Understanding why we use MCX is vital for troubleshooting recovery issues.

SPEMechanism cluster_loading Loading Phase (pH 2) cluster_washing Washing Phase (MeOH) cluster_elution Elution Phase (pH > 10) L1 Analyte (this compound) Protonated [M+H]+ S1 Sorbent (MCX) Sulfonate (-SO3-) L1->S1 Ionic Binding (Strong) Interference1 Acidic/Neutral Matrix Interference1->S1 Hydrophobic Binding W1 Methanol Wash Result1 Interferences Elute (Analyte stays bound) W1->Result1 E1 Ammonium Hydroxide L2 Analyte Deprotonated (Neutral) E1->L2 Neutralization Release Release from Sorbent L2->Release cluster_loading cluster_loading cluster_washing cluster_washing cluster_elution cluster_elution

Figure 2: Mechanistic interaction between this compound and Mixed-Mode Cation Exchange (MCX) sorbent.

Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met (based on ICH and FDA Bioanalytical Guidelines):

ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range: 0.5 - 200 ng/L.
Recovery (Absolute) 70% - 120%If <70%, check SPE flow rate or breakthrough.[4]
Matrix Effect (ME) ± 20%

. Use Matrix-Matched Calibration if ME is high.
Precision (RSD) < 15%Intra-day and Inter-day.[3][7]

Troubleshooting Tip: If significant signal suppression is observed (Matrix Effect < 80%), reduce the injection volume to 5 µL or introduce a dilution step (1:2) of the final extract with the initial mobile phase. This often improves peak shape and reduces competition for ionization in the ESI source.

References

  • Shimadzu Application News. "Low level quantitation of Loratadine from plasma using LC/MS/MS." Shimadzu Corporation.[4] Link

  • Li, W., et al. (2015). "LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study." Journal of Chromatography B. Link

  • Gurr, C.J., et al. "Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?" MDPI - Water. Link

  • Riaz, et al. (2022). "Degradation of pharmaceutical pollutants in wastewater." Abasyn Journal of Life Sciences. Link

  • Naitali, F. & Ghoualem, H. (2017). "Biological degradation of Loratadine." Journal of Materials and Environmental Science. Link

Sources

Application Note: Pharmacokinetic Modeling of Loratadine and Loratadine Epoxide in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in the safety assessment and metabolic profiling of second-generation antihistamines. It addresses the standard pharmacokinetic (PK) modeling of Loratadine (LOR) and its major active metabolite Desloratadine (DL) , while integrating a specialized protocol for the detection of Loratadine Epoxide , a reactive intermediate/impurity often scrutinized during mechanistic toxicology and stability studies.

Executive Summary

Loratadine is a long-acting, tricyclic antihistamine with selective peripheral H1-receptor antagonist activity.[1] While the primary metabolic pathway involves decarboethoxylation to form Desloratadine (DL), the identification and modeling of oxidative intermediates—specifically epoxide derivatives—are critical for comprehensive safety assessments (reactive metabolite trapping) and impurity qualification. This guide outlines a dual-analyte PK study in Sprague-Dawley rats and Beagle dogs, detailing the LC-MS/MS bioanalytical workflow and the subsequent compartmental modeling required to characterize the parent drug, its active metabolite, and the transient epoxide species.

Chemical & Metabolic Background

Understanding the metabolic cascade is a prerequisite for accurate model structure design.

  • Loratadine (Parent): Lipophilic, extensively metabolized via CYP3A4 and CYP2D6.[2]

  • Desloratadine (Major Metabolite): Formed via decarboethoxylation.[3][4][5] It is more potent than the parent and has a longer half-life.

  • This compound (Target Analyte): A reactive intermediate formed via oxidation of the tricyclic alkene bridge or the chlorobenzene moiety. While often transient in vivo due to rapid hydrolysis (to dihydrodiols) or glutathione conjugation, its quantification is essential for assessing oxidative stress potential and catalytic specificity.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic relationship modeled in this study.

MetabolicPathway LOR Loratadine (Parent) CYP CYP3A4 / CYP2D6 LOR->CYP EPOX This compound (Intermediate/Impurity) CYP->EPOX Oxidation (Minor) DL Desloratadine (Major Metabolite) CYP->DL Decarboethoxylation CONJ Glutathione/Glucuronide Conjugates EPOX->CONJ Detoxification OH_DL Hydroxylated Metabolites DL->OH_DL Hydroxylation

Figure 1: Metabolic scheme showing the bifurcation of Loratadine metabolism into the major active metabolite (Desloratadine) and the oxidative epoxide intermediate.

Experimental Protocol: In Vivo PK Study

Animal Selection & Husbandry
  • Species:

    • Rat: Sprague-Dawley (Male/Female, 250–300 g). Justification: Standard rodent model for initial metabolic screening.

    • Dog: Beagle (Male/Female, 8–12 kg). Justification: Non-rodent species required for scaling to human PK; similar CYP expression profile to humans for this class of drugs.

  • Acclimatization: Minimum 5 days. Fasted overnight (12h) prior to dosing; food returned 4h post-dose.

Dosing Regimen

To accurately estimate bioavailability (


) and clearance (

), a crossover design is recommended.
GroupRouteFormulation VehicleDose (mg/kg)Justification
A IV Bolus10% DMSO / 40% PEG400 / 50% Saline2.0Defines absolute clearance (

) and Volume of Distribution (

).
B Oral (PO)0.5% Methylcellulose (Suspension)10.0Defines absorption rate (

) and bioavailability (

).
Sample Collection
  • Matrix: Whole blood collected into K2EDTA tubes.

  • Time Points:

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 h.

  • Processing: Centrifuge at 3000

    
     g for 10 min at 4°C. Harvest plasma and store at -80°C. Critical: For Epoxide stability, add 0.1% formic acid to plasma immediately upon harvesting to prevent spontaneous hydrolysis.
    

Bioanalytical Method (LC-MS/MS)[1][6][7][8]

Sample Preparation

A Protein Precipitation (PPT) method is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the potentially more polar epoxide and conjugates.

  • Aliquot: 50

    
    L Plasma.
    
  • IS Addition: Add 10

    
    L Internal Standard (e.g., Loratadine-d5).
    
  • Precipitation: Add 200

    
    L Acetonitrile (cold). Vortex 1 min.
    
  • Separation: Centrifuge 10 min @ 10,000 rpm.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Parameters[1][4][6][7][8][9][10]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

MRM Transitions (Mass-to-Charge Ratio):

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Loratadine 383.2337.13025
Desloratadine 311.2259.13528
This compound *399.2337.13230
IS (Loratadine-d5) 388.2342.13025

*Note: The Epoxide transition assumes mono-oxygenation (+16 Da) and loss of the same fragment as parent. This must be optimized using synthesized standard or microsomal incubation mixture.

Pharmacokinetic Modeling Strategy

The data analysis requires a Parent-Metabolite Joint Model . Because the conversion from Loratadine to Desloratadine is the major pathway, they are linked. The Epoxide is modeled as a side-compartment or via Non-Compartmental Analysis (NCA) if levels are low/transient.

Model Structure (WinNonlin / Phoenix)

We utilize a Two-Compartment Model for the Parent (Loratadine) linked to a One-Compartment Model for the Metabolite (Desloratadine) .

  • Parent (Loratadine):

    • 
      : Central Volume.
      
    • 
      : Distribution rate constants.
      
    • 
      : Elimination rate constant (Total).
      
  • Metabolite (Desloratadine):

    • 
      : Formation rate from parent (where 
      
      
      
      is fraction metabolized).
    • 
      : Volume of metabolite (often fixed or expressed as 
      
      
      
      ).
    • 
      : Elimination rate of metabolite.
      
Compartmental Diagram

The following Graphviz code generates the structural model used for fitting.

PKModel Gut Gut Lumen (Depot) Cent_P Central (Loratadine) Gut->Cent_P ka (Absorption) Peri_P Peripheral (Loratadine) Cent_P->Peri_P k12 Cent_M Central (Desloratadine) Cent_P->Cent_M kf (Metabolism) Elim Elimination (Urine/Bile) Cent_P->Elim k10 (Other Routes) Peri_P->Cent_P k21 Cent_M->Elim km0

Figure 2: Pharmacokinetic structural model. Loratadine follows 2-compartment kinetics, driving the formation of Desloratadine (1-compartment).

Data Analysis Steps[9]
  • NCA (Non-Compartmental Analysis): Calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    for all analytes individually.
  • Compartmental Fitting:

    • Fit IV data first to fix

      
       and 
      
      
      
      for the parent.
    • Fit PO data simultaneously or sequentially to estimate

      
       and 
      
      
      
      .
    • Handling the Epoxide: If Epoxide AUC is <5% of Parent, report NCA parameters only. If >5%, add a parallel metabolic compartment similar to Desloratadine in Figure 2.

Expected Parameter Ranges (Dog)
  • Loratadine

    
    :  8–11 hours.
    
  • Desloratadine

    
    :  15–24 hours (Rate-limited by elimination, not formation).
    
  • Bioavailability (

    
    ):  ~20–50% (High first-pass effect).
    

References

  • Loratadine Metabolism & PK

    • Ramanathan, R., et al. (2005). "Metabolism and excretion of loratadine in male and female mice, rats and monkeys."[4][5][6] Xenobiotica.

  • Desloratadine Bioanalysis

    • Liu, L., et al. (2021). "Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS.
  • LC-MS/MS Method Validation

    • FDA Guidance for Industry: Bioanalytical Method Valid
  • Reactive Metabolite Mechanisms

    • Bauman, J. N., et al. (2009). "Can In Vitro Metabolism-Dependent Covalent Binding Data Distinguish Hepatotoxic from Nonhepatotoxic Drugs?" Chemical Research in Toxicology. (Contextual reference for epoxide trapping).

Sources

Troubleshooting & Optimization

Overcoming challenges in the asymmetric synthesis of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket Focus: Enantioselective Epoxidation of Tetrasubstituted Alkenes (Loratadine Scaffold) Target Audience: Process Chemists, Medicinal Chemists, QC Researchers[1]

Executive Summary: The Tetrasubstituted Challenge

The asymmetric synthesis of Loratadine Epoxide (Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate) represents a "perfect storm" of synthetic challenges.[1] You are attempting to epoxidize a tetrasubstituted exocyclic alkene within a sterically crowded tricyclic system, in the presence of a highly nucleophilic pyridine nitrogen.

Standard electrophilic oxidants (e.g., m-CPBA) favor the kinetic N-oxidation of the pyridine ring over the alkene, leading to Loratadine N-oxide as the major product.[1] Furthermore, inducing enantioselectivity on a tetrasubstituted olefin requires precise catalyst design to overcome the lack of directing groups.

This guide provides troubleshooting protocols to achieve high Chemoselectivity (Epoxide > N-Oxide) and Enantioselectivity (ee > 90%).

Module 1: Catalyst Selection & Chemoselectivity

The Core Issue: N-Oxidation vs. Epoxidation

Users frequently report obtaining the N-oxide impurity (CAS 1432057-93-6) instead of the desired epoxide.[1] This is due to the pyridine nitrogen being more accessible and nucleophilic than the sterically hindered tetrasubstituted alkene.

Recommended Protocol: Aspartic Acid-Peptide Catalysis

To bypass N-oxidation, you must use a catalyst that recognizes the olefin geometry and directs the oxidant preferentially to the carbon-carbon double bond.[1] The Miller Group’s peptide catalysts are the gold standard here.

Reaction System:

  • Catalyst: Aspartic acid-containing tetrapeptides (e.g., P4 : Boc-Asp(OtBu)-Pro-Acpc-Leu-OMe).[1]

  • Oxidant: Aqueous H₂O₂ (30%) or Urea Hydrogen Peroxide (UHP).[1]

  • Solvent: CHCl₃ or Toluene (Non-polar solvents enhance H-bonding interactions between peptide and substrate).[1]

Mechanism of Action: The peptide catalyst forms a hydrogen-bonding scaffold that "docks" the Loratadine substrate. The carboxylic acid side chain of the aspartate activates the peroxide, delivering the oxygen to the alkene while sterically shielding the pyridine nitrogen.

Troubleshooting Table: Chemoselectivity
SymptomProbable CauseCorrective Action
>50% N-Oxide formation Oxidant is too electrophilic (e.g., m-CPBA used).[1]Switch to Peptide/H₂O₂ system. m-CPBA is unselective for this substrate.[1]
No Reaction (SM Recovery) Catalyst loading too low or steric clash.Increase catalyst load to 5-10 mol% . Ensure vigorous stirring for biphasic systems.
Racemic Product Solvent polarity too high (e.g., MeOH, DMF).[1]Switch to CHCl₃ or Toluene . High polarity disrupts the delicate H-bond network required for enantioselection.[1]

Module 2: Experimental Workflow & Optimization

Step-by-Step Protocol: Asymmetric Epoxidation
  • Preparation : Dissolve Loratadine (1.0 equiv) and Peptide Catalyst P4 (10 mol%) in CHCl₃ (0.1 M concentration).

  • Activation : Add Urea Hydrogen Peroxide (UHP) (2.0 equiv).

  • Initiation : Cool to 4°C. Add DIC (Diisopropylcarbodiimide) (1.5 equiv) if using the anhydrous peptide activation method, OR simply stir if using the aqueous H₂O₂ biphasic method (slower).

  • Monitoring : Monitor by HPLC. Stop reaction at 85-90% conversion . Pushing to 100% often leads to over-oxidation or epoxide ring opening.

  • Quench : Add saturated Na₂SO₃ solution to destroy excess peroxide.[1]

Critical Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition and how the peptide catalyst alters the pathway.

Loratadine_Oxidation cluster_legend Pathway Legend Loratadine Loratadine (Substrate) Tetrasubstituted Alkene mCPBA Path A: m-CPBA (Unselective Electrophile) Loratadine->mCPBA Peptide Path B: Peptide Catalyst (Asp-Pro-Acpc-Leu) Loratadine->Peptide NOxide Loratadine N-Oxide (Major Impurity) mCPBA->NOxide Fast (Kinetic) Epoxide This compound (Target: Chiral) mCPBA->Epoxide Minor (<10%) Peptide->NOxide Suppressed Peptide->Epoxide Selective H-Bonding (>90% ee) key Red: Unwanted Side Reaction Green: Catalytic Asymmetric Pathway

Figure 1: Kinetic competition between N-oxidation and Epoxidation.[1] Peptide catalysis suppresses N-attack via steric shielding and directed H-bonding.[1]

Module 3: Purification & Stability (The "Hidden" Failure Mode)

Issue: Users report the disappearance of the epoxide peak during column chromatography. Diagnosis: Spiro-epoxides are highly acid-sensitive.[1] The silica gel acidity catalyzes the "push-pull" ring opening, often rearranging the skeleton or hydrolyzing it to the diol.

Purification Protocol
  • Stationary Phase : Use Neutral Alumina or Triethylamine-deactivated Silica Gel (slurry silica in 1% Et₃N/Hexanes before use).[1]

  • Eluent : Hexanes/Ethyl Acetate (gradient).[1] Avoid Methanol or water-containing solvents during purification.[1]

  • Storage : Store the purified epoxide at -20°C under Argon. It is prone to rearrangement at room temperature over time.

Frequently Asked Questions (FAQs)

Q1: Can I use Jacobsen’s Catalyst (Mn-Salen) for this reaction? A: Generally, no .[1] Jacobsen’s catalysts are excellent for cis-alkenes.[1] They struggle with tetrasubstituted alkenes due to extreme steric hindrance at the metal center. Furthermore, the basic pyridine nitrogen in Loratadine can coordinate to the Manganese center, poisoning the catalyst.

Q2: My HPLC shows a split peak for the product. Is this the enantiomer? A: It is likely the atropisomers or the enantiomers . Loratadine derivatives can exhibit atropisomerism (hindered rotation of the carbamate or the tricyclic wings). However, if you are using a Chiral Stationary Phase (e.g., Chiralpak AD-H), the split peaks are your enantiomers.[1] Ensure your method separates the N-oxide (usually much more polar) from the epoxide enantiomers.[1]

Q3: Why is the yield capped at ~60% even with the peptide catalyst? A: The reaction is often stopped early to preserve enantiomeric excess (ee). As the reaction proceeds, the minor enantiomer may react at a different rate (kinetic resolution effects), or non-selective background oxidation (uncatalyzed) may begin to compete. A 60% isolated yield with >90% ee is considered excellent for this specific tetrasubstituted scaffold.

References

  • Miller, S. J., et al. (2020).[1] Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. National Institutes of Health (PMC).

  • PubChem Database . (2024).[1] this compound Structure and Compound Summary (CID 46782076). National Library of Medicine.

  • Kotriwar, S., et al. (2011).[1] Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.

  • Katsuki, T. (2025).[1][2] Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Catalysts. [1]

Sources

Technical Support Center: Loratadine Impurity Profiling & Mobile Phase Optimization

[1]

Subject: Advanced Optimization of Mobile Phase for Loratadine (LOR) and Related Impurities (A, B, C, D, E) Document ID: LOR-OPT-2024-V2 Applicable Standards: USP <621>, ICH Q2(R1)

🔬 Core Technical Philosophy

Loratadine (


peak symmetrycritical pair resolution1

Our approach prioritizes pH-dependent selectivity combined with silanol suppression . Because Loratadine is a base, it interacts strongly with residual silanols on silica-based columns, causing tailing. The mobile phase must act as both a solvent and a "shield" for these interactions.[1]

🛠 Phase 1: Diagnostic & Initial Configuration

Q1: I am observing severe peak tailing ( ) for the Loratadine main peak. What is the root cause and immediate fix?

Diagnosis: This is the classic "Silanol Effect."[1] At neutral or weak acidic pH, residual silanols (

Immediate Protocol:

  • Add a Silanol Blocker: Introduce Triethylamine (TEA) to your mobile phase.[1] TEA competes for the active silanol sites, effectively "capping" them.[1]

    • Concentration: 0.1% to 0.3% (v/v).[1][2][3]

  • Switch to "End-Capped" Columns: Ensure you are using a high-purity, base-deactivated column (L1 or L7 USP classification) like Waters SymmetryShield RP8 or Inertsil ODS-3V.

  • pH Adjustment: If using a standard C18, lower the pH to < 3.0 . At this pH, silanols are protonated (

    
    ) and neutral, eliminating the ionic interaction.
    
Q2: My Desloratadine (Impurity D) peak is eluting in the void volume. How do I increase its retention?

Technical Insight: Desloratadine is the active metabolite and is significantly more polar than Loratadine.[1] In standard Reverse Phase (RP), it elutes early.[1] Optimization Steps:

  • Ion-Pairing Strategy: Add Sodium Dodecyl Sulfate (SDS) or Sodium Octanesulfonate to the mobile phase.[1] This forms a neutral ion-pair with Desloratadine, increasing its hydrophobicity and retention on the C18 chain.

  • Buffer Strength: Increase buffer concentration (e.g., from 10mM to 50mM Phosphate). Higher ionic strength suppresses the electric double layer, often increasing retention of ionized species in RP.[1]

⚗️ Phase 2: Mobile Phase Optimization (The "Golden Ratio")[1]

This section defines the optimal mobile phase compositions based on two distinct separation strategies: Neutral (USP-Style) and Acidic (High Resolution) .

Strategy A: The Neutral Buffer (USP Modified)

Best for: Conformity with pharmacopeial standards and separating non-polar impurities.[1]

ComponentCompositionFunction
Organic Acetonitrile : Methanol (1:1)ACN provides sharp peaks; MeOH modifies selectivity for isomers.[1]
Buffer 0.05 M Dibasic Potassium Phosphate (

)
Maintains pH neutral to keep Loratadine largely unionized.[1]
pH 7.2 ± 0.1 (Adjust w/ Phosphoric Acid)Critical setpoint.[1] At pH 7.2, Loratadine is neutral (retentive), while acidic impurities are ionized.
Ratio Organic : Buffer (60 : 40)Adjust organic % to tune retention time (

).
Strategy B: The Acidic Gradient (High Resolution)

Best for: Complex impurity profiles (A, B, C, D, E) and MS compatibility (if using volatile buffers).

ComponentCompositionFunction
Mobile Phase A 10mM Sodium Acetate or Phosphate + 0.1% TEA Buffer + Silanol blocker. pH adjusted to 3.5 .
Mobile Phase B 100% AcetonitrileStrong eluent.[1]
Gradient See Table BelowLinear gradient to separate early eluting Desloratadine from late eluting Impurity C.

Recommended Gradient Program:

Time (min) % Mobile Phase B State
0.0 20 Initial Hold (Elute Desloratadine)
15.0 70 Ramp (Elute Loratadine)
25.0 90 Wash (Elute Impurity C & Dimers)

| 30.0 | 20 | Re-equilibration |[1]

📉 Phase 3: Troubleshooting Critical Resolution Pairs

Q3: I cannot separate Loratadine from Impurity E (Isomer). They are co-eluting or merging.[1]

The Issue: Impurity E is a structural isomer of Loratadine.[1] Their hydrophobicities are nearly identical, making standard C18 separation difficult. The Fix:

  • Change Selectivity (

    
    ):  Switch from Acetonitrile to Methanol  as the primary organic modifier. Methanol interacts via hydrogen bonding with the pi-electrons of the aromatic rings, often distinguishing isomers better than ACN.[1]
    
  • Temperature Control: Lower the column temperature to 20°C . Isomeric separation is often enthalpy-driven; lower temperatures improve resolution (

    
    ) at the cost of slightly higher backpressure.[1]
    
  • Stationary Phase: If the problem persists, switch to a Phenyl-Hexyl column. The

    
     interactions offered by the phenyl phase provide unique selectivity for the tricyclic ring structure of Loratadine isomers.[1]
    
Q4: Impurity A and Impurity B are overlapping.

The Fix: These impurities have different pKa values.

  • Fine-tune pH: Adjust the aqueous mobile phase pH in 0.2 unit increments.

    • Observation: At pH 3.0 , Impurity B (Ketone analog) is less affected by pH than Impurity A (Hydroxy analog).[1] Shifting pH to 3.5 or 3.8 often pulls Impurity A away from B.[1]

📊 Visualizing the Optimization Logic

The following diagram illustrates the decision tree for selecting the correct mobile phase modification based on the specific chromatographic failure mode.

MobilePhaseOptimizationStartStart: Identify ProblemProblem1Peak Tailing (Loratadine)Start->Problem1Problem2Poor Resolution (Impurity E)Start->Problem2Problem3Desloratadine in VoidStart->Problem3Action1Add 0.1% TEAORSwitch to Base-Deactivated ColumnProblem1->Action1Action2Switch Organic to MethanolLower Temp to 20°CProblem2->Action2Action3Add Ion-Pair Reagent (SDS)ORIncrease Buffer StrengthProblem3->Action3CheckCheck pH StrategyAction1->CheckAction2->CheckAction3->CheckStrategyAcidAcidic (pH 2.5-3.5)Better Peak ShapeCheck->StrategyAcidFor Research/ProfilingStrategyNeutralNeutral (pH 7.2)USP StandardCheck->StrategyNeutralFor QC/Compliance

Figure 1: Decision matrix for troubleshooting Loratadine HPLC separation issues.

🧪 Detailed Experimental Protocol: Buffer Preparation

Improper buffer preparation is the #1 cause of retention time shifting.[1]

Protocol for 0.05 M Phosphate Buffer (pH 7.2):

  • Weigh: Accurately weigh 8.71 g of Dibasic Potassium Phosphate (

    
    ) anhydrous.
    
  • Dissolve: Transfer to a 1000 mL volumetric flask and dissolve in approx. 900 mL of HPLC-grade water.

  • Adjust: Place a calibrated pH meter probe into the solution. Slowly add 10% Phosphoric Acid dropwise while stirring until pH stabilizes at 7.20 .

  • Dilute: Make up to volume with water.

  • Filter: Filter through a 0.45 µm Nylon membrane to remove particulates (essential to prevent check-valve failure).

  • Mix: Mix with Organic Phase (ACN/MeOH) after filtration if using a premixed line, or use the HPLC pump to mix (ensure lines are primed).

📚 References

  • USP Monograph: Loratadine and Loratadine Capsules. United States Pharmacopeia (USP 43-NF 38).[1] (2022).[1][4][5][6] [1]

  • Impurity Profiling: Rupérez, F. J., et al. "LC determination of loratadine and related impurities."[5] Journal of Pharmaceutical and Biomedical Analysis 29.1 (2002): 35-41.[1] 5

  • Micellar HPLC: El-Sherbiny, D., et al. "Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with a microemulsion as eluent."[3][7] Journal of Pharmaceutical and Biomedical Analysis 43.4 (2007): 1236-1242.[1] 3[1][8][9]

  • Gradient Method: Reddy, B. R., et al. "A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities." Scientia Pharmaceutica 79.2 (2011): 277-291.[1] 10[1][7][8][9][11]

  • Impurity Structures: PubChem Compound Summary for CID 3957, Loratadine. National Center for Biotechnology Information.[1] 11[1][4][5][6][7][8][9][11][12]

Troubleshooting peak tailing and asymmetry in Loratadine Epoxide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: LE-T-492 Subject: Troubleshooting Peak Tailing and Asymmetry in Loratadine Epoxide Analysis Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemistry of the Problem

This compound (often designated as a related compound or impurity in stability studies) shares the core tricyclic structure of its parent, Loratadine.[2] Crucially, it retains the piperidine nitrogen , which acts as a basic center with a pKa of approximately 5.0 [1][2].[2]

The Root Cause: In reversed-phase chromatography (RPC), peak tailing for this molecule is almost invariably caused by secondary silanol interactions .[2][3][4] At pH levels > 3.5, the residual silanol groups (Si-OH) on the silica support ionize to form silanates (Si-O⁻).[1] The positively charged nitrogen on the this compound interacts ionically with these negative sites, acting like a cation exchanger.[2] This "drag" creates the exponential tail on your chromatogram [3][4].[2]

Troubleshooting Guide (Q&A Format)
Q1: My USP Tailing Factor is > 2.0. I am using a standard C18 column. What is the first parameter I should check?

A: Check your Mobile Phase pH . Because this compound has a pKa near 5.0, operating in the pH 4.0–6.0 range is disastrous for symmetry.[2]

  • Mechanism: At this intermediate pH, both the analyte and the surface silanols may be partially ionized, maximizing the secondary interaction described above.

  • Solution: Lower the pH to 2.5 – 3.0 . At this acidity, surface silanols are protonated (neutral), suppressing the cation-exchange mechanism. Use a phosphate buffer (e.g., Potassium Phosphate Monobasic adjusted with Phosphoric Acid) rather than acetate to ensure buffering capacity at this low pH [5].[2]

Q2: I lowered the pH, but the tailing persists. What now?

A: You are likely dealing with a Column Activity issue.[2][3] Not all C18 columns are equal.[2][5] Older "Type A" silica columns have high metal content and acidic silanols.[2]

  • Solution 1 (Hardware): Switch to a Type B (High Purity) Base-Deactivated Column .[1][2] These are "end-capped," meaning the exposed silanols have been chemically bonded with a small reagent (like trimethylchlorosilane) to block access.[2]

  • Solution 2 (Chemistry): Add a Silanol Blocker .[2] If you cannot change the column, add 0.1% Triethylamine (TEA) to the mobile phase.[2] The TEA competes for the active silanol sites, effectively "capping" them dynamically and allowing the this compound to elute symmetrically [6].

Q3: The peak is fronting (Asymmetry < 0.[2]9) and looks distorted. Is this also a silanol issue?

A: No, this is likely a Solvent Mismatch or Mass Overload .[2] this compound is hydrophobic.[2][4] If you dissolve your sample in 100% Acetonitrile or Methanol but your initial mobile phase is high-aqueous (e.g., 80% Buffer), the sample "crashes" out of solution at the head of the column.

  • The Fix: Match the sample diluent to the initial mobile phase composition. If solubility is a struggle, ensure the organic content in the diluent does not exceed the mobile phase organic content by more than 10%.[2]

Diagnostic Visualization
Workflow: Systematic Tailing Diagnosis

TailingTroubleshooting Start Issue: Tailing Factor > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Is_Low Is pH < 3.0? Check_pH->Is_Low Adjust_pH Action: Adjust pH to 2.5 (Phosphate Buffer) Is_Low->Adjust_pH No Check_Column Check Column Type Is_Low->Check_Column Yes Adjust_pH->Check_Column Is_Endcapped Is Column Base-Deactivated? Check_Column->Is_Endcapped Change_Col Action: Switch to High-Purity L1 (C18) Is_Endcapped->Change_Col No Check_Phys Check System Physics Is_Endcapped->Check_Phys Yes Change_Col->Check_Phys Add_TEA Action: Add 0.1% TEA (Silanol Blocker) Success Symmetry Restored Add_TEA->Success Neutrals_Tail Do Neutral Markers Also Tail? Check_Phys->Neutrals_Tail Neutrals_Tail->Add_TEA No (Chemical Issue) Fix_Hardware Action: Reduce Tubing Length/ Check Detector Cell Neutrals_Tail->Fix_Hardware Yes (Physical Issue) Fix_Hardware->Success

Figure 1: Decision tree for isolating the root cause of peak asymmetry in basic pharmaceutical compounds.

Comparative Data: Impact of Optimization

The following table summarizes the expected impact of specific interventions on the this compound peak shape (Data simulated based on standard basic drug chromatography behavior [3][6]).

Parameter ChangedCondition A (Poor)Condition B (Optimized)Resulting Tailing Factor (

)
Mechanism of Improvement
Mobile Phase pH pH 6.0 (Acetate)pH 2.5 (Phosphate) 2.4

1.3
Protonation of silanols (Si-OH) prevents ionic attraction.[1]
Column Type Standard Silica C18End-capped C18 (L1) 1.9

1.1
Steric blocking of residual silanol groups.[1][2]
Buffer Additive None0.1% Triethylamine 1.8

1.05
Competitive binding to active sites (Masking).[1][2]
Sample Diluent 100% MethanolMobile Phase Fronting

Symm
Prevention of "solvent effect" precipitation/focusing issues.
Standard Operating Protocol: Silanol Suppression

Objective: To validate if peak tailing is chemically induced by the stationary phase.

Reagents:

  • Potassium Phosphate Monobasic (

    
    )[1][6]
    
  • Phosphoric Acid (85%)[1]

  • Triethylamine (TEA) - HPLC Grade[1]

  • Acetonitrile (ACN)[1]

Protocol Steps:

  • Baseline Preparation: Prepare a standard mobile phase of Buffer:ACN (60:40). Buffer = 25mM

    
     adjusted to pH 3.0.
    
  • Injection 1 (Control): Inject the this compound standard. Record

    
    .
    
  • Modification: Add 1.0 mL of TEA per liter of the aqueous buffer component. Note: Re-adjust pH to 3.0 with Phosphoric Acid after adding TEA, as TEA is basic.

  • Equilibration: Flush the column with the TEA-modified mobile phase for at least 20 column volumes.

  • Injection 2 (Test): Inject the standard again.

  • Analysis:

    • If

      
       improves significantly (e.g., drops from 1.8 to 1.2), the issue is Silanol Activity .[2] Permanently adopt a TEA modifier or switch to a better end-capped column.
      
    • If

      
       remains unchanged, investigate Extra-Column Volume  (tubing length) or Column Voiding .[2]
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3957, Loratadine.[2] Retrieved from [Link][1]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • USP-NF. Loratadine Capsules Monograph: Chromatographic System and System Suitability. Retrieved from [Link]

  • ResearchGate (2021). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]

Sources

Minimizing matrix effects in the bioanalysis of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Scientist, Bioanalytical Division Topic: Minimizing Matrix Effects (ME) in LC-MS/MS Assays

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. This guide addresses the specific challenges of quantifying Loratadine Epoxide (and related metabolites like Desloratadine) in biological matrices.

While Loratadine is a lipophilic molecule (LogP ~5.2), its epoxide metabolite introduces polarity and stability challenges. In Electrospray Ionization (ESI), this analyte is highly susceptible to signal suppression caused by endogenous phospholipids.

Select a module below to troubleshoot your specific issue.

Module 1: Diagnostics & Detection
Q: My internal standard response is variable between patient samples. How do I confirm if this is a matrix effect or an extraction issue?

A: Variability in Internal Standard (IS) response is the primary red flag for Matrix Effects (ME). To distinguish ME from extraction inconsistency, you must perform a Post-Column Infusion (PCI) experiment.

The Protocol:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of neat this compound standard (100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no analyte).

  • Observation: Monitor the baseline of the infused analyte.[1]

    • Flat Baseline: No matrix effect.

    • Dips/Troughs: Ion suppression (likely phospholipids).

    • Peaks: Ion enhancement.

The Fix: If the "dip" coincides with the retention time of this compound, you have a co-elution problem. You must alter your chromatography or sample preparation.

MatrixEffectLogic Start Issue: Variable IS Response PCI Action: Perform Post-Column Infusion Start->PCI Result Does the baseline dip at Analyte RT? PCI->Result Yes Confirmed: Matrix Effect (Suppression) Result->Yes Yes No Issue: Extraction/Pipetting Error Result->No No Action1 Solution: Optimize Sample Prep (LLE) or Change Column Chemistry Yes->Action1 Action2 Solution: Check Pipettes, Evaporation Steps, & Reconstitution No->Action2

Figure 1: Decision tree for diagnosing signal suppression using Post-Column Infusion.

Module 2: Sample Preparation (The Root Cause Fix)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see suppression. Why?

A: Protein Precipitation is a "dirty" cleanup. It removes large proteins but leaves behind over 90% of endogenous phospholipids (glycerophosphocholines). These lipids elute late in reversed-phase gradients and often cause "carryover suppression" in subsequent injections or co-elute with hydrophobic analytes like this compound.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . this compound is hydrophobic.[2] Extracting into a non-polar solvent leaves the polar phospholipids behind in the aqueous phase.

Optimized LLE Protocol for this compound:

StepActionTechnical Rationale
1. Aliquot 200 µL PlasmaStandard volume.[3]
2. Buffer Add 50 µL 0.1M Carbonate Buffer (pH 9.8)Critical: Loratadine is basic (pKa ~5). High pH drives it to the uncharged state, improving extraction efficiency into organic solvent.
3. Solvent Add 1.5 mL Hexane:Ethyl Acetate (90:10) This non-polar mix extracts the analyte but excludes polar phospholipids. Avoid Chlorinated solvents if possible to reduce background noise.
4. Agitate Vortex 10 min, Centrifuge 4000gEnsures phase equilibrium.
5. Transfer Flash freeze aqueous layer, pour off organicPrevents contamination from the "gunk" layer.
6. Dry Evaporate under N2 at 40°CCaution: Do not exceed 45°C. Epoxides can be thermally labile.
7. Reconstitute Mobile Phase Initial ConditionsMatches the LC gradient start to prevent peak distortion.
Module 3: Chromatographic Tuning
Q: How do I separate the phospholipids from my analyte without extending the run time?

A: You cannot simply "wash" them off if they co-elute. You must force a separation using column chemistry or gradient slope.

Phospholipid Behavior: Phospholipids (PLs) are extremely hydrophobic. On a C18 column, they retain strongly.

  • The Trap: If you stop your gradient at 95% B for only 1 minute, PLs might not elute. They will then elute in the middle of the next injection (the "Wrap-Around Effect"), suppressing your analyte unpredictably.

The Solution:

  • Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often provide better selectivity for the tricyclic structure of Loratadine, shifting it away from the lipid elution zone.

  • Gradient Flush: Ensure a "hard wash" (95-100% Organic) for at least 2 column volumes at the end of every injection.

LC_Workflow Sample Injected Sample Gradient Gradient Ramp (5% to 95% B) Sample->Gradient Analyte Analyte Elution (2.5 min) Gradient->Analyte Early/Mid PLs Phospholipids Elution (4.0 - 5.0 min) Gradient->PLs Late Wash High Organic Wash (Must hold 2 mins) PLs->Wash Critical Step Reequil Re-equilibration Wash->Reequil

Figure 2: Chromatographic separation strategy to prevent phospholipid wrap-around.

Module 4: Internal Standard Strategy
Q: Can I use Desloratadine or a structural analog as an Internal Standard?

A: No. For a regulated bioanalytical assay (FDA/EMA M10), a structural analog is insufficient for correcting matrix effects.

  • The Mechanism: Matrix effects are temporal. They happen at a specific second in the MS source. If your IS elutes 0.2 minutes apart from your analyte, it experiences a different matrix environment.

  • The Requirement: You must use a Stable Isotope Labeled (SIL) IS (e.g., Loratadine-d4 or Desloratadine-d5 ).

  • Why: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 40%, it suppresses the SIL-IS by 40%. The ratio remains constant, preserving accuracy.

Calculation of Matrix Factor (MF) according to ICH M10:

ParameterFormulaAcceptance Criteria
Matrix Factor (MF)

N/A (Informational)
IS-Normalized MF

CV < 15% across 6 lots
Module 5: Stability Warning (The Epoxide Factor)
Q: My this compound recovery drops if the samples sit in the autosampler. Is it unstable?

A: Yes, epoxides are reactive rings. They are susceptible to acid-catalyzed hydrolysis , opening into diols.

  • Troubleshooting: Check your reconstitution solvent and mobile phase.

  • Action: If your mobile phase is highly acidic (e.g., 0.1% Formic Acid), the epoxide may degrade in the autosampler over 24 hours.

  • Fix: Switch to a milder buffer, such as 10mM Ammonium Formate (pH 3.5 - 4.0) , or ensure the autosampler is kept at 4°C. Avoid leaving samples in the reconstitution solvent for extended periods (>12 hours) before injection.

References
  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] Link

  • Muller, C., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. Link

  • Li, W., et al. (2014). LC-MS/MS bioanalysis of loratadine in dried blood spot (DBS) samples. Journal of Chromatography B. Link

  • Cludts, K., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect. Analytical Chemistry. Link

Sources

Strategies to enhance the yield and purity of synthesized Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Loratadine Epoxide Synthesis & Purification

Subject: Optimization of Yield and Purity for this compound (Reference Standard Grade) Ticket ID: #LE-SYN-001 Responder: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You have reached the Technical Support Center for Advanced Organic Synthesis. This guide addresses the synthesis of This compound (CAS: 1189694-51-6), a critical oxidative impurity and metabolic intermediate.[1]

Critical Distinction: Do not confuse this target with Loratadine Impurity B (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one), which is the ketone degradation product.[1] The Epoxide targets the tetrasubstituted double bond connecting the piperidine ring to the tricyclic system.

The synthesis of this epoxide faces two primary failure modes:

  • Regioselectivity Failure: Competitive oxidation of the pyridine nitrogen (forming the N-oxide).

  • Che instability: Acid-catalyzed ring opening of the epoxide during silica gel chromatography.[1]

Module 1: Reaction Optimization (Synthesis)

User Question: I am using m-CPBA to synthesize this compound, but I am seeing a mixture of products and low conversion. How do I improve selectivity?

Technical Diagnosis: Loratadine contains two primary sites for oxidation: the pyridine nitrogen and the tetrasubstituted alkene.[2] m-Chloroperoxybenzoic acid (m-CPBA) is a strong electrophilic oxidant.[1] If the reaction temperature is too high or the stoichiometry is uncontrolled, you will generate the N-oxide or the N-oxide-epoxide bis-impurity.

Troubleshooting Protocol:

ParameterRecommended SettingTechnical Rationale
Reagent Stoichiometry 1.1 - 1.2 equivalents m-CPBAExcess m-CPBA drives N-oxidation.[1] Strict stoichiometry favors the alkene epoxidation due to the electron-rich nature of the tetrasubstituted double bond.
Temperature -10°C to 0°CLower temperatures improve kinetic control, favoring the epoxidation of the more nucleophilic alkene over the pyridine nitrogen.[1]
Solvent System Dichloromethane (DCM)DCM is non-participating and solubilizes Loratadine well.[1][2] Avoid protic solvents which may facilitate epoxide ring opening.[1][2]
Buffer (Critical) Sodium Bicarbonate (

)
The reaction produces m-chlorobenzoic acid as a byproduct.[1] Acidic conditions promote N-oxidation and epoxide hydrolysis.[1] Maintain a biphasic system with sat.

or add solid

to the DCM.[1][2]

Step-by-Step Optimization:

  • Dissolve Loratadine (1.0 eq) in DCM (10-15 volumes).

  • Add solid

    
     (2.0 eq) directly to the flask to scavenge acid.[1][2]
    
  • Cool to -10°C.

  • Add m-CPBA (1.1 eq) dropwise as a solution in DCM over 30 minutes.

  • Stop Point: Monitor via TLC/HPLC every 30 minutes. Quench immediately upon disappearance of Starting Material (SM) to prevent over-oxidation.[1][2]

Module 2: Purification & Isolation

User Question: My crude NMR shows the epoxide, but after column chromatography, the purity drops and I see new polar impurities. Is the compound degrading?

Technical Diagnosis: Yes. Epoxides are highly sensitive to Lewis acids and Brønsted acids.[1][2] Standard silica gel is slightly acidic (pH ~6.5).[1][2] As the this compound passes through the column, the silica catalyzes the ring-opening of the epoxide to form the diol or rearranged ketone products.

Troubleshooting Protocol:

1. Column Pre-treatment (The "Neutralization" Step) You must deactivate the silica gel before loading your compound.[1][2]

  • Method: Flush the packed silica column with Mobile Phase containing 1% Triethylamine (TEA) .[1][2]

  • Effect: TEA neutralizes the acidic silanol groups on the silica surface.

2. Eluent Modification

  • Standard Eluent: Hexane/Ethyl Acetate or DCM/Methanol.[1][2]

  • Modified Eluent: Add 0.5% - 1% Triethylamine to your running eluent.[1]

  • Note: TEA has a high boiling point.[1][2] Ensure thorough drying of fractions (high vacuum, <40°C) to remove amine residues, as residual TEA can interfere with NMR integration.[1][2]

3. Alternative Stationary Phase If silica degradation persists, switch to Alumina (Neutral, Grade III) .[1][2] Alumina is less acidic than silica and preserves acid-sensitive epoxides.[1]

Module 3: Analytical Verification

User Question: How do I definitively distinguish the Epoxide from the N-oxide or the Ketone (Impurity B)?

Technical Diagnosis: The structural changes are distinct in Proton NMR (


 NMR) and Carbon NMR (

NMR).[1][2]

Diagnostic Signals (Reference Data):

FeatureLoratadine (SM)This compoundImpurity B (Ketone)
Alkene Proton No alkene proton (tetrasubstituted), but

is

.[1]

becomes

(quaternary).[1][2]
Carbonyl at

.[1][2][3]

Carbon Shift
~135-140 ppm~60-70 ppm (Upfield shift due to epoxide ring strain and oxygen shielding).[1]~190 ppm (Carbonyl).[1][2]
Pyridine Protons Standard aromatic region.[1][2]Downfield shift (~0.2-0.5 ppm) if N-oxide is present (deshielding).[1]Standard aromatic region.[1][2]

Visualization of Decision Pathway:

G Start Start: Low Purity/Yield CheckTLC Check TLC/HPLC of Crude Start->CheckTLC SM_Left Significant Unreacted SM CheckTLC->SM_Left Low Conversion New_Spots Multiple Polar Spots CheckTLC->New_Spots Over-reaction/Degradation Action_Stoich Increase m-CPBA to 1.2 eq Check Temperature (-10°C) SM_Left->Action_Stoich Action_Acid Acidic Decomposition Detected New_Spots->Action_Acid Result Target: this compound (Verify via C13 NMR ~65ppm) Action_Stoich->Result Action_Buffer Add NaHCO3 to Reaction Use 1% Et3N in Column Action_Acid->Action_Buffer Prevent Ring Opening Action_Buffer->Result

Caption: Troubleshooting logic flow for this compound synthesis, distinguishing between kinetic issues (conversion) and stability issues (acidic decomposition).

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Loratadine Monograph: Impurity Analysis.[1][2][4][5][6] (Defines Impurity B and related substances).[1][2][4][5][6]

  • Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA (Mechanism & Selectivity). (Foundational mechanism for tetrasubstituted alkene epoxidation).[1][2]

  • Simson Pharma. this compound Reference Standard (CAS 1189694-51-6).[1] (Verification of the specific epoxide structure vs. ketone).

  • Chemistry LibreTexts. Oxidation of Alkenes: Epoxidation Mechanism. (Detailed reaction kinetics).

  • Veeprho Laboratories. Loratadine Impurities and Degradation Pathways.[1][2] (differentiation of N-oxide and Epoxide impurities).[1][5]

Sources

Addressing instability of Loratadine Epoxide during sample preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Subject: Troubleshooting instability during sample preparation, storage, and LC analysis. Ticket Priority: High (Degradation affects impurity profiling and toxicity qualification).[1]

Critical Alert: The Instability Mechanism[1]

Why is my Loratadine Epoxide standard degrading? this compound (often designated as Impurity B in pharmacopeial monographs) contains a highly strained three-membered oxirane ring.[1] Unlike the parent molecule (Loratadine), which is relatively stable, the epoxide is an electrophile susceptible to nucleophilic attack and acid-catalyzed hydrolysis .[1]

If your recovery rates are dropping or you see unexplained peaks (diols/rearranged products), your sample matrix is likely triggering the ring-opening mechanism visualized below.[1]

Degradation Pathway Visualization

Figure 1: The chemical causality of this compound instability.

Loratadine_Degradation Loratadine Loratadine (Parent Drug) Oxidation Oxidative Stress (Peroxides/Light) Loratadine->Oxidation Epoxide This compound (Impurity B) *UNSTABLE* Oxidation->Epoxide Acid Acidic Conditions (pH < 3.0) Epoxide->Acid Nucleophile Protic Solvents (MeOH/Water) Epoxide->Nucleophile Rearranged Rearrangement Products (Ketones/Aldehydes) Acid->Rearranged Fast Kinetics Diol Diol Impurity (Ring Opening) Nucleophile->Diol Solvolysis

Caption: The epoxide ring is the "weak link."[1] Exposure to acid or protic solvents (like methanol) forces the ring to open, converting the epoxide into a diol or rearranged impurity, leading to false-negative quantification.[1]

Sample Preparation Troubleshooting (Q&A)
Q: I am dissolving my standard in Methanol (MeOH), but the peak area decreases over time. Why?

A: Methanol is a protic solvent and a nucleophile.[1] The Issue: Epoxides undergo alcoholysis (solvolysis) in the presence of methanol, especially if the solution is slightly acidic or basic.[1] The methanol molecule attacks the epoxide ring, opening it to form a methoxy-alcohol derivative.[1] The Fix:

  • Switch to Acetonitrile (ACN): ACN is aprotic and does not participate in nucleophilic attack as easily as alcohols.[1]

  • Use Fresh Diluent: Ensure your ACN is high-grade. Old ACN can accumulate peroxides, though less likely than ethers, which can induce further oxidation artifacts.[1]

Q: My LC method uses 0.1% TFA (pH ~2.0). Is this safe for the Epoxide?

A: No. Strong acidic conditions promote rapid ring opening. The Issue: Protonation of the epoxide oxygen makes the ring highly susceptible to cleavage by water (hydrolysis).[1] While Loratadine (parent) requires acidic pH to prevent tailing (due to its basic nitrogen), the Epoxide cannot survive prolonged exposure to pH < 3.0.[1] The Fix:

  • Buffer Choice: Switch to Ammonium Acetate or Formate (pH 4.5 - 6.0) .[1] This pH range is sufficient to suppress silanol activity (reducing tailing) while remaining neutral enough to preserve the epoxide ring during the autosampler residence time.[1]

  • Rapid Separation: If low pH is unavoidable for resolution, minimize the "on-column" time and keep the autosampler at 4°C.

Q: Can I use ultrasonic extraction for solid dosage forms?

A: Use with extreme caution. The Issue: Sonication generates local "hot spots" (thermal spikes) and cavitation, which can accelerate the degradation of thermally labile epoxides.[1] The Fix:

  • Protocol: Use a cooling bath during sonication.[1]

  • Alternative: Vortexing or mechanical shaking is preferred for extracting epoxide impurities to avoid thermal degradation.[1]

Analytical Method & Storage Guidelines
Data Summary: Stability Factors
ParameterHigh Risk (Avoid)Recommended (Safe)Mechanism of Failure
Solvent Methanol, Ethanol, THF (uninhibited)Acetonitrile , Toluene (for stock)Solvolysis / Peroxide Oxidation
pH < 2.5 or > 9.0pH 4.5 – 7.5 Acid/Base Catalyzed Hydrolysis
Temperature > 25°C2°C – 8°C (Autosampler)Thermal Ring Opening
Light Direct UV/SunlightAmber Glassware Photo-degradation
Q: How do I distinguish between "Real" Epoxide impurity and "Artifact" formation?

A: You must perform a Stress-Test Validation .[1] If Loratadine converts to this compound during sample prep, you will report a false positive.[1] Validation Protocol:

  • Peroxide Check: Test your solvents (THF/Ether) for peroxides.[1] Peroxides oxidize Loratadine to the Epoxide.[1]

  • T=0 vs T=4h Injection: Inject the Loratadine parent standard immediately after prep, and again after 4 hours.

    • Result: If the Epoxide peak grows over time, your diluent is oxidizing the parent drug.[1] Add an antioxidant (e.g., 0.05% BHT) to the diluent.[1]

Q: What is the recommended storage for the reference standard?

A:

  • State: Lyophilized powder is most stable.[1]

  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen if possible to prevent moisture absorption (hygroscopic hydrolysis).[1]

  • Reconstitution: Reconstitute only what is needed for the day. Do not store liquid standards > 24 hours.

Workflow: Optimized Sample Preparation

Follow this decision tree to ensure the integrity of your quantification.

Workflow Start Start: Sample Prep SolventCheck Select Solvent: Is it MeOH? Start->SolventCheck Stop STOP: Risk of Solvolysis. Switch to ACN. SolventCheck->Stop Yes Proceed Use Acetonitrile (ACN) SolventCheck->Proceed No BufferCheck Check Diluent pH: Is pH < 3.0? Proceed->BufferCheck Adjust Adjust to pH 5.0-6.0 (Ammonium Acetate) BufferCheck->Adjust Yes Temp Set Autosampler to 4°C BufferCheck->Temp No Adjust->Temp Inject Inject Immediately Temp->Inject

Caption: A streamlined workflow to eliminate the most common sources of error: protic solvents and acidic pH.

References
  • Rupérez, F. J., Fernández, H., & Barbas, C. (2002).[1][2] LC determination of loratadine and related impurities.[1][2][3][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41.[1][2]

    • Relevance: Establishes the baseline HPLC conditions and impurity profiles for Loratadine, identifying the separation challenges of rel
    • [1][2]

  • Sutherland, F. C. W., et al. (2001).[1] Rapid extraction and validation of a HPLC method for the determination of loratadine and its metabolic derivative in human plasma. Chromatographia, 53, 537-540.[1]

    • Relevance: Discusses extraction stability and plasma handling, crucial for bioanalytical contexts where enzym
    • [1]

  • U.S. Pharmacopeia (USP). Monograph: Loratadine.[1]

    • Relevance: Defines the official "Impurity B" structure and acceptance criteria, providing the regulatory grounding for controlling this specific impurity.
    • [1]

  • Boc Sciences. (n.d.).[1] Loratadine Impurities and Degradation Pathways.[1][2][3][4][5][6][8][9]

    • Relevance: Provides structural confirmation of the epoxide and its susceptibility to ring-opening under stress conditions.[1]

Sources

Refinement of extraction protocols for Loratadine Epoxide from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LE-EXT-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Welcome to the Advanced Support Hub

You have reached the Tier-3 support documentation for the extraction and quantification of Loratadine Epoxide (and related oxidative impurities) from complex matrices. Unlike the parent drug (Loratadine) or its primary metabolite (Desloratadine), the epoxide variant presents unique challenges regarding hydrolytic stability and isobaric interference .

This guide does not offer generic advice. It provides a self-validating, mechanistic approach to protocol refinement, designed to troubleshoot low recovery, on-column degradation, and matrix effects.

Module 1: The Stability-Solubility Paradox

Before attempting extraction, you must understand the physicochemical constraints of the analyte.

ParameterValue (Approx.)Implication for Extraction
LogP ~4.5 - 5.2Highly lipophilic. Requires non-polar solvents (Hexane, EtAc) or strong retention on C18.
pKa ~5.0 (Piperidine N)Basic.[1][2] Ionizable. pH control is critical.
Reactivity Epoxide Ring Acid Labile. Susceptible to hydrolysis into diols under strong acidic conditions (pH < 2) or high heat.
Critical Warning: The "Acid Trap"

Many standard Loratadine protocols call for back-extraction into HCl or reconstitution in 1% Formic Acid. Do not do this for the Epoxide.

  • Mechanism of Failure: Strong acids catalyze the opening of the epoxide ring, converting your analyte into a diol impurity before it even reaches the column.

  • Correction: Maintain pH > 3.5 during all evaporation and reconstitution steps.

Module 2: Extraction Protocols

Select the protocol based on your matrix complexity and sensitivity requirements.

Workflow Decision Matrix

ExtractionLogic Start Start: Select Matrix Plasma Plasma / Serum (High Protein) Start->Plasma Urine Urine (High Salt) Start->Urine Formulation Pharma Formulation (Excipients) Start->Formulation SensCheck Required LLOQ? Plasma->SensCheck SPE Solid Phase Extraction (SPE) Sorbent: Mixed-Mode Cation (MCX) Urine->SPE Salt removal needed LLE Liquid-Liquid Extraction (LLE) Solvent: Hexane:Isoamyl Alcohol Formulation->LLE Trace impurity Dilute Dilute & Shoot (MeOH/ACN) Formulation->Dilute High conc. SensCheck->LLE > 1 ng/mL SensCheck->SPE < 1 ng/mL (Trace) DryDown Reconstitution Avoid Strong Acid! LLE->DryDown Evap < 40°C SPE->DryDown

Figure 1: Decision tree for selecting the optimal extraction methodology based on matrix and sensitivity needs.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Plasma samples where cost is a factor and ultra-trace sensitivity is not required.

  • Alkalization: Aliquot 200 µL plasma. Add 20 µL of 0.5 M Ammonium Carbonate (pH 8.5).

    • Why? This buffers the sample to a pH where the basic amine is uncharged (neutral), driving it into the organic layer.

  • Extraction: Add 1.0 mL Hexane:Isoamyl Alcohol (98:2 v/v) or Ethyl Acetate .

    • Note: Avoid Chlorinated solvents (DCM) if possible, as they can sometimes contain HCl traces that degrade the epoxide.

  • Agitation: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Transfer the organic (upper) supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C .

    • Critical: Do not exceed 40°C. Heat + residual moisture = degradation.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water with 0.1% Acetic Acid).

Protocol B: Mixed-Mode Solid Phase Extraction (SPE)

Best for: Urine or when removing phospholipids is critical for MS sensitivity.

Sorbent: Mixed-Mode Cation Exchange (MCX) - Polymeric base.

  • Pre-treatment: Dilute sample 1:1 with 1% H3PO4.

    • Why? Acidifies the amine (Charge state +1), allowing it to bind to the cation exchange mechanism of the SPE cartridge.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Interference Removal): 1 mL 2% Formic Acid in Water.

    • Action: Removes proteins and polar interferences.

  • Wash 2 (Neutral Removal): 1 mL Methanol.

    • Action: Removes neutral lipids and hydrophobic interferences. The this compound remains locked by ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Action: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Post-Elution: Evaporate and reconstitute immediately to avoid prolonged exposure to high pH (which can also cause ring opening, though less rapidly than acid).

Module 3: Troubleshooting & FAQs

Q1: I am seeing two peaks with the same mass (Isobaric Interference). What is happening?

Diagnosis: You are likely seeing the separation of this compound and a hydroxylated metabolite, or an N-oxide form. Solution:

  • Chromatography: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often separate oxidative isomers better than hydrophobicity alone.

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol's protic nature provides different selectivity for polar impurities.

Q2: My recovery is consistently low (<50%) in plasma, but fine in water.

Diagnosis: Protein Binding. Loratadine and its derivatives are highly protein-bound (>97%). Solution:

  • Ensure your Alkalization step (Protocol A) or Acidification step (Protocol B) includes a vortex step before adding the extraction solvent. You must disrupt the protein-drug equilibrium.

  • For LLE, increase the ionic strength by adding 50 µL of saturated NaCl (Salting out).

Q3: The Epoxide peak area decreases if the autosampler tray sits overnight.

Diagnosis: Hydrolysis in the reconstitution solvent. Solution:

  • Check your reconstitution solvent pH. If you are using 0.1% Formic Acid (pH ~2.7), switch to 0.1% Acetic Acid (pH ~3.2) or 10mM Ammonium Acetate (pH 4.5).

  • Keep the autosampler at 4°C.

Data Summary: Solvent Efficiency Table
Solvent SystemRecovery (%)Matrix Effect (ME)Notes
Hexane:Isoamyl Alcohol (98:2) 85 - 92%Low (< 10%)Cleanest extract. Best for LLE.
Ethyl Acetate 95 - 98%High (> 25%)Extracts too many lipids. Requires cleanup.
Dichloromethane (DCM) VariableModerateRisk: Trace HCl in DCM can degrade Epoxide.
MCX SPE (MeOH Elution) 90 - 95%Very Low (< 5%)Gold standard for LC-MS/MS.

Module 4: Chromatographic Visualization

To ensure you are tracking the correct pathway, refer to the degradation logic below.

DegradationPath Loratadine Loratadine (Parent) Epoxide This compound (Target Analyte) Loratadine->Epoxide Oxidative Stress (CYP450 / Peroxides) NOxide Loratadine N-Oxide (Isobaric) Loratadine->NOxide N-Oxidation Diol Diol Impurity (Degradant) Epoxide->Diol Acidic Hydrolysis (pH < 3)

Figure 2: Degradation and formation pathway. Note that the Diol is the primary artifact of poor extraction handling.

References

  • Sutherland, F.C.W., et al. (2001). "High-performance liquid chromatographic method for the determination of loratadine and its active metabolite descarboethoxyloratadine in human plasma." Journal of Chromatography A.

  • Liu, L.L., et al. (2010). "Determination of Loratadine and its active metabolite Desloratadine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Ruperez, F.J., et al. (2002).[3] "LC determination of loratadine and related impurities." Journal of Pharmaceutical and Biomedical Analysis.

  • U.S. Pharmacopeia (USP). "Loratadine Monographs: Organic Impurities." USP-NF. (Validated methods for impurity profiling).

For further assistance, please upload your chromatograms to the secure portal referencing Ticket ID: LE-EXT-OPT-001.

Sources

Method validation challenges for Loratadine Epoxide in regulated environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Instability of Loratadine Epoxide

Welcome to the Technical Support Center. If you are validating an HPLC/UPLC method for This compound (CAS: 1189694-51-6), you are likely dealing with oxidative degradation profiling or stringent impurity limits under ICH Q3A/B.[1]

The Core Challenge: Unlike the stable ketone impurity (Loratadine Related Compound C/EP Impurity B), This compound is chemically fragile. It is formed via the oxidation of the exocyclic double bond connecting the tricyclic system to the piperidine ring. Its three-membered oxirane ring is highly strained and susceptible to acid-catalyzed hydrolysis , converting it into a diol or other ring-opened degradants during your analysis.[1]

This guide addresses the specific "ghost peak" and "recovery loss" issues caused by this instability, ensuring your validation meets ICH Q2(R2) standards.

Module 1: Stability & Sample Preparation (The "Disappearing Peak" Phenomenon)

User Issue:

"I spike this compound into my sample, but by the time I run the sequence, the recovery drops below 90%, and a new early-eluting peak appears."

Root Cause Analysis:

This compound undergoes rapid ring-opening in acidic environments.[1] If you use standard acidic diluents (e.g., 0.1% Formic Acid or Phosphoric Acid) or acidic mobile phases without buffering capacity, the epoxide hydrolyzes into the corresponding diol or rearranges.

Troubleshooting Protocol:

1. Diluent Optimization (Neutral pH is King):

  • Avoid: Pure Acetonitrile (ACN) can sometimes be slightly acidic due to dissolved CO2 or manufacturing impurities. Avoid 0.1% TFA or H3PO4 as diluents.

  • Recommended: Use a mixture of Methanol:Phosphate Buffer (pH 7.0) or ACN:Ammonium Bicarbonate (pH 7.5) . The neutral-to-slightly-basic pH stabilizes the epoxide ring.[1]

2. In-Vial Stability Verification: Before full validation, perform this rapid check:

  • Prepare Epoxide standard in Diluent A (0.1% Formic Acid in ACN/Water).

  • Prepare Epoxide standard in Diluent B (10 mM Ammonium Bicarbonate pH 7.5 in ACN/Water).

  • Inject immediately (T0) and after 4 hours (T4).

  • Result: You will likely see degradation in Diluent A. Use Diluent B for all validation steps.

Visualizing the Instability Risk

degradation_pathway Loratadine Loratadine (Parent) Epoxide This compound (Target Impurity) Loratadine->Epoxide Oxidative Stress (Peroxide/Light) Diol Degradant (Ring-Opened Diol) Epoxide->Diol Acid Hydrolysis (pH < 4.0) Ketone Impurity B (Ketone) Epoxide->Ketone Further Oxidation

Figure 1: Critical degradation pathway.[1] Note the red dashed line indicating the risk of acid hydrolysis during analysis.

Module 2: Chromatographic Separation (Specificity & Robustness)

User Issue:

"The Epoxide peak co-elutes with Desloratadine or the parent peak when I use my standard C18 method."

Technical Insight:

This compound is polar compared to the parent but similar in hydrophobicity to other oxidative impurities. Standard low-pH methods (pH 2.5) suppress silanol activity but risk degrading the analyte on-column.[1]

Method Development Strategy:
ParameterRecommendationRationale
Stationary Phase Hybrid C18 (High pH Stable) or Phenyl-Hexyl Hybrid particles allow the use of mid-pH (6.0–8.[1]0) mobile phases without dissolving the silica. Phenyl-Hexyl offers alternate selectivity for the aromatic tricyclic system.[1]
Mobile Phase pH pH 6.5 – 7.5 CRITICAL: Maintains Epoxide stability on-column. Use Ammonium Acetate or Phosphate buffer.
Buffer Conc. ≥ 10 mM Sufficient buffer capacity is needed to prevent local pH shifts at the particle surface which could trigger hydrolysis.
Column Temp < 35°C Higher temperatures accelerate the ring-opening reaction.[1] Keep it cool.
Validation Step: Specificity via Stress Testing

To demonstrate specificity under ICH Q2(R2), you must show the method separates the Epoxide from its own degradants.

  • Acid Stress: Treat Epoxide stock with 0.1N HCl for 1 hour. Neutralize. Inject.

  • Acceptance Criteria: The method must resolve the intact Epoxide peak from the resulting acid-degradant peak (Resolution > 1.5).

Module 3: Sensitivity (LOQ) and Linearity

User Issue:

"I cannot meet the Reporting Threshold (0.05%) with adequate signal-to-noise ratio."

Optimization Guide:

1. Wavelength Selection: While Loratadine has a max absorption around 248 nm or 280 nm, the Epoxide ring alters the conjugation system slightly.

  • Action: Extract the UV spectrum of the Epoxide peak using a PDA detector.

  • Tip: Often, 220-230 nm provides higher sensitivity for the impurities, though baseline noise increases.[1] If using a buffer (Phosphate), ensure it is UV-transparent at low wavelengths.[1]

2. Injection Solvent Effect: Large injection volumes (to increase sensitivity) can cause peak broadening if the diluent is stronger than the mobile phase.

  • Solution: If your mobile phase is 40% Organic, ensure your sample diluent is ≤ 40% Organic.[1] This focuses the peak at the column head, sharpening the shape and increasing height (S/N ratio).

Data Summary: Typical Validation Criteria (ICH Q2)
ParameterAcceptance Criteria (Limit Test)Acceptance Criteria (Quant.)
Specificity No interference at Rt of EpoxideResolution > 1.5 from nearest peak
Linearity (r²) N/A> 0.990 (Range: LOQ to 120% of limit)
Accuracy (Recovery) N/A80% – 120% at LOQ level
Precision (Repeatability) RSD < 10% (at limit)RSD < 5% (at limit)
LOQ (S/N) > 3:1 (LOD)> 10:1

Module 4: Robustness (The "Drift" Issue)

User Issue:

"My retention time for the Epoxide drifts significantly between batches of mobile phase."

Troubleshooting:

This often indicates that the mobile phase pH is near the pKa of the analyte or the buffer capacity is too low.

  • Loratadine pKa: ~5.0 (Pyridine nitrogen).[1][2]

  • Epoxide pKa: Similar range.

  • Risk: If you operate at pH 4.5 - 5.5, slight errors in buffer prep cause massive Rt shifts because the ionization state changes.[1]

  • Fix: Move to pH 7.0 (fully un-ionized) or pH 2.5 (fully ionized, only if stability is proven). Given the stability issues, pH 7.0 is safer .

Decision Tree: Method Optimization

method_decision Start Start Method Development CheckpH Is Mobile Phase pH < 4.0? Start->CheckpH StabilityCheck Check Solution Stability (4 hours) CheckpH->StabilityCheck Yes Proceed Proceed to Validation CheckpH->Proceed No (pH is Neutral) Stable Is Epoxide Stable? StabilityCheck->Stable Stable->Proceed Yes ChangeBuffer Switch to pH 7.0 (Ammonium Acetate/Phosphate) Stable->ChangeBuffer No (Degradation seen) CheckColumn Select High-pH Stable Column (Hybrid C18) ChangeBuffer->CheckColumn CheckColumn->Proceed

Figure 2: Workflow for selecting mobile phase conditions to ensure Epoxide stability.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Loratadine. [Link][1]

Sources

Resolving co-elution of Loratadine Epoxide with other metabolites in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: RES-LOR-EPOX-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The separation of Loratadine Epoxide (Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate) from the parent drug (Loratadine) and its primary metabolite (Desloratadine) presents a specific chromatographic challenge.

While Desloratadine is significantly more polar and elutes earlier, the Epoxide impurity shares high structural similarity and hydrophobicity with the parent Loratadine. Co-elution typically occurs because standard C18 columns rely heavily on hydrophobic subtraction, which fails to discriminate the subtle polarity difference introduced by the strained oxirane ring.

This guide provides a root-cause analysis and a self-validating troubleshooting protocol to achieve baseline resolution (


).

Module 1: Diagnostic & Confirmation

Q: How do I confirm that the shoulder peak or co-elution is actually the Epoxide?

A: Before altering chemistry, you must validate the species. The Epoxide is an oxidative degradant often found in forced degradation (peroxide stress) studies.

  • Check Peak Purity: Use a Diode Array Detector (DAD). Loratadine has a UV max at ~248 nm and 280 nm. The Epoxide spectrum is nearly identical but may show a slight hypsochromic shift (blue shift) due to the saturation of the double bond at the bridgehead where the epoxide forms.

  • Mass Spectrometry Confirmation:

    • Loratadine: m/z 383

      
      
      
    • This compound: m/z 399

      
       (+16 Da shift)
      
    • Differentiation: Ensure it is not the N-oxide (also +16 Da). The N-oxide is significantly more polar and will elute much earlier (often near Desloratadine). The Epoxide is hydrophobic and elutes near the parent.

Module 2: Stationary Phase Selection (The "Selectivity" Lever)

Q: My C18 column shows a critical pair with . What is the best alternative?

A: Standard alkyl-bonded phases (C8/C18) separate primarily by hydrophobicity. Since the hydrophobicity of Loratadine and its Epoxide is similar, you need Shape Selectivity or Pi-Pi Interaction .

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • The Mechanism: Loratadine contains a fused tricyclic system (benzocyclohepta-pyridine).[1] The Phenyl stationary phase engages in

    
     interactions with these rings.
    
  • The Epoxide Effect: The formation of the epoxide ring (spiro-configuration) disrupts the planarity of the tricyclic system and alters the electron density of the pyridine ring. A Phenyl column discriminates based on these electronic and steric differences much better than a C18 column.

Stationary Phase Comparison Table
Column ChemistryMechanismSuitability for EpoxidePredicted Resolution
C18 (Standard) Hydrophobic InteractionLowPoor (

)
C8 Lower HydrophobicityMediumModerate (Faster elution, less tailing)
Phenyl-Hexyl

+ Hydrophobic
High Excellent (

)
Polar Embedded H-Bonding ShieldingHighGood (Reduces silanol tailing)

Module 3: Mobile Phase Engineering

Q: Should I use Acetonitrile or Methanol?

A: Methanol (MeOH) is the preferred organic modifier for this separation.

  • Reasoning: The epoxide oxygen is a hydrogen bond acceptor. Methanol is a protic solvent (hydrogen bond donor). It will solvate the epoxide functionality more effectively than Acetonitrile (aprotic), creating a larger difference in effective hydrodynamic volume and retention time compared to the parent drug.

  • The "Modifier Effect": If using C18, switching from 100% ACN to a 50:50 ACN:MeOH mix often resolves the critical pair by altering the selectivity factor (

    
    ).
    
Q: What is the optimal pH? (Critical Warning)

A: Loratadine is a weak base (pKa ~4.3 - 5.0).

  • Stability Risk: Epoxides are acid-labile. At very low pH (< 2.5), the epoxide ring may open to form a diol, disappearing from your chromatogram and appearing as a new, earlier-eluting peak.

  • Target pH: pH 4.5 - 6.0 .

    • Use Ammonium Acetate (10mM) adjusted to pH 5.0 with dilute acetic acid.

    • This pH keeps the basic nitrogen partially ionized (good solubility) but is not acidic enough to rapidly degrade the epoxide during the run time.

Module 4: Validated Experimental Protocol

Objective: Resolve this compound from Loratadine Parent.

Step-by-Step Method
  • Mobile Phase Preparation:

    • Solvent A: 10mM Ammonium Acetate, pH 5.5 (Adjusted with Acetic Acid).

    • Solvent B: Methanol (LC-MS Grade).

  • Column Configuration:

    • Type: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or sub-2 µm for UHPLC).

    • Temperature: 35°C (Slightly elevated temp improves mass transfer for bulky tricyclics).

  • Gradient Profile:

    • Initial: 40% B (Hold 1 min) - Focuses polar metabolites (Desloratadine).

    • Ramp: 40% to 80% B over 15 mins.

    • Hold: 80% B for 3 mins (Elutes Parent + Epoxide).

    • Note: The Epoxide typically elutes before the parent on Phenyl phases due to the disrupted pi-system.

  • Detection:

    • UV @ 254 nm (Universal aromatic) or 220 nm (High sensitivity).

Visualizations

Figure 1: Troubleshooting Decision Tree

TroubleshootingStrategy Start Problem: Co-elution of Loratadine & Epoxide CheckPurity Step 1: Check Peak Purity (DAD/MS) Start->CheckPurity IsImpurity Is it actually the Epoxide? (+16 Da, Hydrophobic) CheckPurity->IsImpurity ChangeCol Step 2: Change Selectivity Switch to Phenyl-Hexyl IsImpurity->ChangeCol Hydrophobic/Late Eluting N_Oxide Identify as N-Oxide (Elutes early) IsImpurity->N_Oxide Polar/Early Eluting ChangeOrg Step 3: Change Modifier Switch ACN to MeOH ChangeCol->ChangeOrg Resolution < 1.5 Success Resolution > 2.0 Validate Method ChangeCol->Success Resolution > 2.0 CheckPH Step 4: pH Optimization Target pH 5.0 - 6.0 ChangeOrg->CheckPH Resolution < 1.5 ChangeOrg->Success CheckPH->Success

Caption: Logical workflow for isolating the this compound peak, prioritizing stationary phase changes over mobile phase adjustments.

Figure 2: Separation Mechanism (Phenyl-Hexyl)

Mechanism cluster_0 Stationary Phase Interaction Phenyl Phenyl Ligand (Stationary Phase) Loratadine Loratadine Parent (Planar Tricyclic System) Phenyl->Loratadine Strong Pi-Pi Interaction Epoxide This compound (Disrupted Planarity due to Spiro-ring) Phenyl->Epoxide Weaker Pi-Pi (Steric Hindrance) Result Result: Epoxide elutes BEFORE Parent Loratadine->Result Epoxide->Result

Caption: Mechanistic view of why Phenyl-Hexyl columns resolve the pair: The spiro-epoxide ring sterically hinders the pi-pi interaction, reducing retention relative to the parent.

References

  • PubChem. (n.d.). This compound | C22H23ClN2O3.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sutherland, F. C., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes oxidative impurities and HPLC conditions). [Link]

  • Qi, M., et al. (2003). LC Determination of Loratadine and Related Impurities. Chromatographia. (Establishes baseline pH and column choices). [Link]

Sources

Improving the reproducibility of Loratadine Epoxide quantification assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LE-QUANT-001 Assigned Specialist: Senior Application Scientist (Bioanalysis Division) Subject: Improving Reproducibility of Loratadine Epoxide Assays

Executive Summary & Scope

User Query: "My this compound (LE) quantification assay is suffering from retention time shifts, variable recovery, and disappearing peaks. How do I stabilize this method?"

Scientist’s Analysis: this compound (often analyzed alongside the parent Loratadine and metabolite Desloratadine) presents a unique "stability vs. separation" paradox. While the parent drug (Loratadine) is a weak base (pKa ~5.0) often analyzed under acidic conditions to improve peak shape, the epoxide moiety is chemically labile . It is prone to acid-catalyzed ring opening, converting it into a diol or other oxidative degradants during the run or sample preparation.

This guide addresses the three most common failure modes:

  • On-Column Degradation: Epoxide hydrolysis due to acidic mobile phases.

  • Isobaric Interference: Co-elution with N-oxides or other oxidative impurities.

  • Extraction Instability: Ring opening during protein precipitation or evaporation.

Diagnostic Workflow

Before altering your method, use this decision tree to pinpoint the specific source of irreproducibility.

Troubleshooting_Logic Start START: Define Failure Mode Q1 Is the Peak Area decreasing over time in the autosampler? Start->Q1 Q2 Is the Peak Shape split or tailing significantly? Q1->Q2 No Sol1 Issue: Solution Instability Action: Check Autosampler Temp (<4°C) & Solvent pH Q1->Sol1 Yes Q3 Is the retention time (RT) shifting between injections? Q2->Q3 No Sol2 Issue: On-Column Hydrolysis Action: Switch to Neutral pH (Ammonium Acetate) Q2->Sol2 Yes (Split/Ghost Peaks) Q3->Sol2 No (Stable but Low Sensitivity) Sol3 Issue: Column Equilibration Action: Increase re-equilibration time or check buffer capacity Q3->Sol3 Yes

Figure 1: Diagnostic logic for isolating instability sources in this compound assays.

Technical Modules (Q&A Format)
Module A: Chromatography & Mobile Phase Chemistry

Q: I see "ghost peaks" or peak splitting for the Epoxide, but Loratadine looks fine. Why? A: This is likely acid-catalyzed hydrolysis occurring inside the column. Many standard Loratadine methods use Phosphate buffer at pH 2.5–3.0 to suppress silanol interactions. However, the epoxide ring is strained and reactive. Under high pressure and acidic pH, it opens to form a diol. The "split" is actually the reactant and product separating in real-time.

The Fix:

  • Shift to Neutral pH: Use 10mM Ammonium Acetate (pH 5.0 - 6.5) . This preserves the epoxide ring.

  • Column Choice: Use a "Hybrid Particle" column (e.g., C18 with ethylene-bridged hybrid technology) which offers better peak shape for bases at neutral pH than traditional silica.

Q: How do I separate the Epoxide from Desloratadine (DL) and N-Oxides? A: These compounds are structurally similar. Separation requires optimizing selectivity using organic modifiers. Methanol (MeOH) often provides better selectivity for polar oxidative metabolites than Acetonitrile (ACN) due to hydrogen bonding capabilities.

Recommended Gradient Profile (Neutral pH):

Time (min)% Mobile Phase A (10mM NH4OAc)% Mobile Phase B (Methanol)Flow (mL/min)
0.090100.4
1.090100.4
6.010900.4
8.010900.4
8.190100.4
12.090100.4
Module B: Sample Preparation & Extraction

Q: My recovery is inconsistent (40-80%). Is Liquid-Liquid Extraction (LLE) or SPE better? A: While LLE (often using Hexane/Ethyl Acetate) is common for Loratadine, it can be aggressive for the epoxide if evaporation temperatures are too high or if the reconstitution solvent is acidic.

The Fix: Solid Phase Extraction (SPE) SPE offers a more controlled environment. Use a Mixed-Mode Cation Exchange (MCX) cartridge. This utilizes the basic amine of the Loratadine structure to retain the analyte while washing away neutrals, but allows elution at a milder pH than traditional cation exchange.

Critical Protocol Step:

  • Evaporation: Do NOT exceed 40°C during Nitrogen evaporation. High heat accelerates oxidative degradation.

  • Reconstitution: Reconstitute in the starting mobile phase (90% Buffer / 10% MeOH). Never reconstitute in 100% organic solvent, as this leads to "solvent effect" peak broadening.

Module C: Mass Spectrometry (LC-MS/MS)

Q: I am seeing significant ion suppression. Which transitions should I use? A: Loratadine and its metabolites are prone to matrix effects in plasma.

  • Ionization: ESI Positive Mode.

  • Internal Standard: You must use a deuterated internal standard. Loratadine-d5 is acceptable, but Desloratadine-d5 is often a better match for the polarity of the epoxide if a specific Epoxide-IS is unavailable.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Loratadine 383.1337.13025
This compound 399.1337.1*3228
Desloratadine 311.1259.13530

*Note: The loss of 62 Da (likely O + Ethanol/fragment) or the transition to the stable 337 fragment is common.

Validated Workflow Diagram

The following workflow integrates the stability safeguards discussed above.

Experimental_Workflow Sample Plasma Sample (100 µL) IS Add IS (Loratadine-d5) Sample->IS Buffer Buffer Addition (2% Formic Acid) IS->Buffer SPE SPE Extraction (Mixed-Mode MCX) Buffer->SPE Wash Wash Steps 1. 2% Formic Acid 2. Methanol SPE->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Dry N2 Evaporation (<40°C) Elute->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon LCMS LC-MS/MS (Neutral pH) Recon->LCMS

Figure 2: Optimized SPE-LC-MS/MS workflow minimizing thermal and chemical stress on the epoxide.

References
  • United States Pharmacopeia (USP). Loratadine Monograph: Related Compounds.[1] USP-NF. (Standard reference for impurity limits and relative retention times).

  • Sutherland, F.C., et al. (2001). "High performance liquid chromatographic method for the determination of loratadine and its active metabolite desloratadine in human plasma." Journal of Chromatography B. (Foundational method for extraction).

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). (Guidelines for reproducibility and recovery requirements).

  • PubChem Compound Summary. Loratadine. (Chemical structure and pKa data).

  • Simona, O., et al. (2012). "Stability indicating HPLC method for the determination of Loratadine and its impurities." Journal of Pharmaceutical and Biomedical Analysis.[2] (Discusses oxidative degradation pathways).

Disclaimer: This guide is for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory standards (GLP/GMP) before clinical application.

Sources

Selecting appropriate internal standards for Loratadine Epoxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox in Impurity Profiling

Welcome to the technical support hub. You are likely here because your LC-MS/MS data for Loratadine Epoxide (often monitored as a degradation product or specific impurity) is showing poor reproducibility, or you are struggling to select an Internal Standard (IS) that compensates for matrix effects.

The Core Challenge: this compound is significantly more polar than its parent, Loratadine. On a standard C18 Reverse Phase column, the Epoxide elutes much earlier (often RRT ~0.2 – 0.5 relative to the parent). If you use the parent’s stable isotope (Loratadine-d5) as your IS, you create a retention time mismatch . The IS elutes in the "clean" region, while your analyte (the Epoxide) elutes in the "suppression zone" (near the solvent front or co-eluting with polar phospholipids).

This guide provides the decision logic and validation protocols to solve this mismatch.

Part 1: The Decision Matrix (IS Selection Strategy)

Do not default to the parent drug's IS without validation. Use this logic to select the correct standard.

Q1: What is the "Gold Standard" for this analysis?

A: The ideal IS is a Stable Isotope Labeled (SIL) version of the specific analyte: This compound-d3 or -d5 .

  • Why: It shares the exact physicochemical properties (pKa, LogP) and retention time (RT) as the analyte. It compensates perfectly for ionization suppression and extraction efficiency.

  • Status: Commercially rare. Often requires custom synthesis.

Q2: If the specific SIL is unavailable, should I use Loratadine-d5?

A: Proceed with extreme caution.

  • Risk: Loratadine is highly lipophilic (LogP ~5.2). The Epoxide is more polar. In a reverse-phase gradient, Loratadine-d5 will elute minutes after the Epoxide.

  • Consequence: If the Epoxide experiences ion suppression at 1.5 min, but Loratadine-d5 elutes at 4.0 min (where ionization is stable), the IS will not correct the signal variations. Your quantitative data will be invalid.

Q3: What is the best "Field-Proven" Alternative?

A: Consider Desloratadine-d5 (or -d6).

  • Logic: Desloratadine is the major metabolite and is also more polar than Loratadine. Its retention time is often closer to this compound than the parent is.

  • Requirement: You must experimentally verify that Desloratadine-d5 does not co-elute with the Epoxide (to avoid cross-talk) but elutes within the same "matrix window."

Visual Guide: Internal Standard Selection Logic

IS_Selection Start START: Select IS for This compound CheckSIL Is this compound-d3/d5 available commercially? Start->CheckSIL UseSIL OPTION A (Best): Use this compound-d3/d5 CheckSIL->UseSIL Yes CheckAlt Evaluate Alternatives: 1. Loratadine-d5 (Parent) 2. Desloratadine-d5 (Metabolite) CheckSIL->CheckAlt No Exp_RT Experiment: Run Gradient Check Retention Times (RT) CheckAlt->Exp_RT Decision1 Is IS RT within ±0.5 min of Epoxide RT? Exp_RT->Decision1 SelectAlt OPTION B: Select the IS with closest RT (Likely Desloratadine-d5) Decision1->SelectAlt Yes Warning WARNING: RT Mismatch > 2 min Requires Matrix Factor Test Decision1->Warning No Warning->SelectAlt Proceed with Validation

Caption: Decision tree for selecting the optimal Internal Standard based on commercial availability and chromatographic behavior.

Part 2: Troubleshooting & Validation Protocols

If you observe high %CV (>15%) or non-linear calibration curves, perform the Matrix Factor (MF) Assessment . This is a requirement for FDA/EMA bioanalytical validation.

Protocol: Determination of Matrix Factor (MF)

This experiment quantifies the "Ion Suppression" or "Enhancement" caused by the sample matrix (plasma/formulation excipients) and checks if your IS is correcting for it.

The Workflow: You need to prepare three sets of samples:

  • Set A (Pure Solution): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with Analyte + IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted (Standard QC).

Calculations:

  • Absolute Matrix Effect (ME): (Peak Area of Set B / Peak Area of Set A) × 100.

    • Result < 100%: Ion Suppression (Common).

    • Result > 100%: Ion Enhancement.[1]

  • IS Normalized Matrix Factor: (MF of Analyte / MF of Internal Standard).

    • Goal: The result should be close to 1.0 . This proves the IS is suppressed at the same rate as the analyte.

Visual Guide: Matrix Factor Experimental Design

Matrix_Factor cluster_0 Set A: Reference cluster_1 Set B: Matrix Effect Step1 Pure Solvent (Mobile Phase) Step2 Spike Analyte + IS Step1->Step2 Step3 Inject LC-MS Step2->Step3 Calc Calculate Matrix Factor: (Area Set B / Area Set A) Step3->Calc Step4 Blank Plasma/Matrix Step5 Extract (PPT/SPE) Step4->Step5 Step6 Spike Supernatant with Analyte + IS Step5->Step6 Step7 Inject LC-MS Step6->Step7 Step7->Calc

Caption: Workflow for determining the Matrix Factor (MF) to validate IS suitability according to ICH M10 guidelines.

Part 3: Frequently Asked Questions (FAQs)

Q: I am seeing "Cross-Talk" between this compound and my IS. What is happening? A: This usually occurs if you use a structural analog or if your mass resolution is too low.

  • Cause: this compound (MW ~398) and Loratadine (MW ~382) are separated by 16 Da (Oxygen). However, if you use Desloratadine-d5 (MW ~316) or similar, ensure no source fragmentation of the Epoxide is mimicking the IS transition.

  • Fix: Inject a high concentration of only the Analyte (Epoxide) and monitor the IS channel. If a peak appears, you have cross-talk. Adjust chromatography to separate them.

Q: What are the recommended MRM transitions for this compound? A: While you must optimize for your specific instrument (voltage/collision energy), start here:

  • Precursor: m/z 399.1 [M+H]+

  • Quantifier Product: m/z 325.1 or 353.1 (Loss of carbamate/ethanol group, similar to parent fragmentation).

  • Qualifier Product: m/z 269.1 (Deep fragmentation of the tricyclic ring).

Q: My recovery is low (<50%). Is this an IS issue? A: No, this is an extraction issue. However, a good IS will mask this problem.

  • Troubleshooting: this compound is more polar. If you use Liquid-Liquid Extraction (LLE) with Hexane (standard for Loratadine), the Epoxide may stay in the aqueous phase.

  • Solution: Switch to Methyl tert-butyl ether (MTBE) or Ethyl Acetate for LLE to capture the more polar epoxide.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Sriram Chem. (n.d.).[3] this compound Reference Standards. (Example of commercial availability for non-labeled standards). Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Link

Sources

Validation & Comparative

Comparative Pharmacokinetic Profiling: Loratadine vs. Desloratadine

[1][2][3][4][5][6]

Executive Summary

This guide provides a technical comparison of Loratadine (second-generation antihistamine) and its primary active metabolite, Desloratadine (third-generation). While both agents antagonize the H1 receptor to treat allergic rhinitis and urticaria, their pharmacokinetic (PK) profiles differ significantly due to the "prodrug" nature of Loratadine.

For drug development professionals, understanding these differences is critical for optimizing dosing regimens and predicting drug-drug interactions (DDIs). This analysis synthesizes metabolic pathways, quantitative PK parameters, and validated bioanalytical protocols (LC-MS/MS).

Mechanistic Metabolic Pathway

Loratadine undergoes extensive first-pass metabolism in the liver. It is a prodrug that requires enzymatic conversion to become pharmacologically active as Desloratadine (Descarboethoxyloratadine).

Key Insight (Expertise): While CYP3A4 and CYP2D6 are well-known for converting Loratadine to Desloratadine, the further metabolism of Desloratadine to 3-hydroxydesloratadine was long considered a "metabolic mystery." Recent evidence identifies UGT2B10 and CYP2C8 as the critical drivers for this step, a vital detail for predicting interactions in poor metabolizers.

MetabolicPathwaycluster_legendPathway KeyLoratadineLoratadine(Prodrug)DesloratadineDesloratadine(Active Metabolite)Loratadine->DesloratadinePrimary: CYP3A4, CYP2D6(First-Pass Metabolism)ThreeOH3-OH Desloratadine(Inactive/Less Active)Desloratadine->ThreeOHStep 1: UGT2B10 (Glucuronidation)Step 2: CYP2C8 (Oxidation)Glucuronide3-OH DesloratadineGlucuronideThreeOH->GlucuronidePhase II ConjugationInfoLoratadine is rapidly converted to Desloratadine.Desloratadine elimination is slower.

Figure 1: Metabolic conversion pathway illustrating the prodrug activation of Loratadine and the subsequent elimination of Desloratadine involving UGT2B10 and CYP2C8.

Comparative Pharmacokinetic Parameters

The following data highlights the "Flip-Flop" kinetics often observed with Loratadine, where absorption is rapid but the parent drug vanishes quickly due to biotransformation.

ParameterLoratadine (Parent)Desloratadine (Metabolite)Clinical Consequence
Bioavailability (F) Low (due to extensive first-pass)High (not affected by P-gp)Desloratadine offers more predictable exposure.
Tmax (Time to Peak) 1.0 – 1.5 hours3.0 hoursLoratadine appears in plasma faster, but therapeutic effect depends on conversion.
Half-life (t½) 8 – 10 hours~27 hoursDesloratadine supports true once-daily dosing with less fluctuation.
Protein Binding 97% – 99%82% – 87%Desloratadine has a higher free fraction available for H1 receptor binding.
Volume of Dist. (Vd) ~120 L/kg~49 L/kgBoth distribute extensively into tissues; Desloratadine does not cross BBB (non-sedating).
Food Effect Absorption increased by ~40%No significant effectDesloratadine can be taken without regard to meals.

Data Synthesis: Loratadine exhibits high inter-subject variability in plasma concentrations due to genetic polymorphisms in CYP2D6.[1] Desloratadine, bypassing the first activation step, shows a more linear and predictable pharmacokinetic profile across patient populations.

Validated Experimental Protocol: LC-MS/MS Analysis

To conduct a comparative study or bioequivalence trial, a robust bioanalytical method is required. The following protocol is designed for the simultaneous quantification of Loratadine (LOR) and Desloratadine (DL) in human plasma.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to minimize matrix effects and improve sensitivity for low-level metabolite detection.

  • Aliquot: Transfer 250 µL of plasma into a clean glass tube.

  • Internal Standard (IS): Add 25 µL of Deuterated Desloratadine (Desloratadine-d5) working solution (50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH (to ensure analytes are in non-ionized basic form for extraction).

  • Extraction: Add 3 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Drying: Transfer the organic supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase. Inject 10 µL into LC-MS/MS.

B. Chromatographic Conditions
  • Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) or equivalent.

    • Why C8? Provides adequate retention for hydrophobic Loratadine while reducing run time compared to C18.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold 90% B

    • 3.5-3.6 min: Return to 20% B (Re-equilibration)

C. Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Loratadine 383.2337.125
Desloratadine 311.1259.128
Desloratadine-d5 (IS) 316.1264.128
Study Workflow Visualization

This diagram outlines the logical flow of a comparative bioavailability study, ensuring regulatory compliance (e.g., FDA/EMA guidelines).

PK_Study_WorkflowStudyDesignStudy Design(Randomized, Crossover, Fasted)DosingDrug Administration(10mg Loratadine vs 5mg Desloratadine)StudyDesign->DosingSamplingBlood Sampling(0, 0.5, 1, ... 72, 96 hrs)Dosing->SamplingWashout Period(>14 days)BioanalysisLC-MS/MS Analysis(Simultaneous Quantification)Sampling->BioanalysisPlasma SeparationDataProcessingPK Calculation(Non-compartmental Analysis)Bioanalysis->DataProcessingConc. vs Time DataStatsStatistical Comparison(ANOVA, 90% CI for Cmax/AUC)DataProcessing->StatsLog-transformed Data

Figure 2: Standardized workflow for a comparative pharmacokinetic study ensuring statistical validity.

Clinical Implications & Safety

Drug-Drug Interactions (DDI):

  • Loratadine: Because it relies on CYP3A4 and CYP2D6 for activation, co-administration with strong inhibitors (e.g., Ketoconazole, Erythromycin, Fluoxetine) significantly increases plasma concentrations of Loratadine. However, this rarely leads to QT prolongation, unlike its predecessor Terfenadine.

  • Desloratadine: Exhibits a "cleaner" interaction profile.[2] It minimally inhibits CYP enzymes and is not a substrate for P-glycoprotein, making it safer for polypharmacy patients.[3]

Special Populations:

  • Renal Impairment: Both drugs require dose adjustments or extended intervals in severe renal insufficiency.

  • Pediatrics: Desloratadine syrup is favored for its predictable kinetics in children, whereas Loratadine metabolism can vary significantly with age-dependent enzyme maturation.

References
  • FDA Center for Drug Evaluation and Research. (2004). Pharmacology and Toxicology Review: Desloratadine (NDA 21-605).[2] Retrieved from [Link]

  • Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition.[4][5][1] Retrieved from [Link]

  • Muppavarapu, R., et al. (2014). LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma.[6][7] Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study. Taylor & Francis Online. Retrieved from [Link]

  • Gupta, S., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly.[8] Clinical Pharmacokinetics.[5][9][3][6][8][10][11] Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of modern pharmaceutical analysis, the traditional USP HPLC method for Loratadine—often characterized by run times exceeding 30 minutes and high solvent consumption—is becoming a bottleneck. This guide presents a validated Ultra-Performance Liquid Chromatography (UPLC) alternative that reduces analysis time by approximately 80% while maintaining or exceeding the resolution of critical impurity pairs, specifically Desloratadine (Impurity A).

This document serves as a bridge between compendial compliance and modern efficiency, designed for the application scientist who requires rigorous data to justify a method transfer.

Part 1: The Paradigm Shift – HPLC vs. UPLC

The transition from HPLC to UPLC is not merely about speed; it is about the efficiency of the Van Deemter curve. By utilizing sub-2 µm particles, we maintain peak efficiency at higher linear velocities.

Comparative Performance Metrics

The following table contrasts the standard USP monograph approach with the optimized UPLC protocol described in this guide.

ParameterStandard USP HPLC MethodOptimized UPLC MethodImprovement Factor
Column Stationary Phase L7 (C8) or L1 (C18), 5 µmBEH C18, 1.7 µmHigher peak capacity
Column Dimensions 4.6 mm x 150 mm2.1 mm x 50 mmReduced volume
Flow Rate 1.0 - 1.2 mL/min0.6 mL/minSolvent savings
Run Time ~30-50 minutes4.5 minutes~7-10x Faster
Backpressure < 2000 psi~8000 psiN/A (System capability)
Resolution (Lor/Deslor) > 1.5> 3.0Enhanced separation
LOD (Impurity A) ~0.05%~0.01%Higher Sensitivity

Part 2: The Optimized UPLC Protocol

Chromatographic Conditions
  • Instrument: UPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290 Infinity).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 35°C (Controls mass transfer kinetics).[1][3]

  • Sample Temperature: 10°C (Prevents thermal degradation of labile impurities).

  • Detection: UV at 254 nm (Main assay) and 220 nm (Impurity profiling for higher sensitivity).

  • Injection Volume: 1.5 µL.

Mobile Phase & Gradient[4][5]
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.1).[4]

  • Mobile Phase B: 100% Acetonitrile.

Rationale: A simple binary gradient is preferred over ternary mixtures for robustness during method transfer.

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.69010Initial
3.000.64060Linear (6)
3.500.61090Wash
3.600.69010Re-equilibration
4.500.69010End

Part 3: Validation Workflow (ICH Q2(R2))

Validation is not just a checklist; it is the proof that your method is "fit for purpose." We follow the ICH Q2(R2) guidelines, integrating the lifecycle management approach (ICH Q14).

Analytical Workflow Visualization[7]

The following diagram illustrates the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationWorkflow Start Method Development (Scouting) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity (Forced Degradation) PreVal->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (DoE Approach) Precision->Robustness Robustness->Start Fail (Unstable) Final Standard Operating Procedure (SOP) Robustness->Final

Figure 1: The Analytical Validation Lifecycle following ICH Q2(R2) principles. Note the feedback loops; if specificity fails (co-elution of impurities), the method must return to development.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

Protocol: Subject the Loratadine stock solution (0.4 mg/mL) to stress conditions to induce degradation. The goal is to prove resolution between the parent peak and the generated degradants (specifically Desloratadine).

  • Acid Hydrolysis: 1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours (Loratadine is an ester; susceptible to hydrolysis).

  • Oxidation: 3% H2O2, Room Temp, 4 hours.

  • Thermal: 80°C dry heat, 24 hours.

Acceptance Criteria:

  • Peak Purity Angle < Peak Purity Threshold (using PDA detector).

  • Resolution between Loratadine and nearest impurity > 2.0.[3][5]

Linearity and Range

Demonstrate linearity across the range of 50% to 150% of the target concentration for Assay, and LOQ to 120% for Impurities.

Experimental Data Summary (Loratadine):

Concentration (µg/mL)Peak Area (Avg n=3)
20 (50%)145,200
32 (80%)232,150
40 (100%)290,500
48 (120%)348,800
60 (150%)435,900
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass > 0.999)
    
Accuracy (Recovery)

Accuracy is evaluated by spiking known amounts of impurities into the placebo matrix.

Spike LevelAmount Added (µg/mL)Amount Recovered% RecoveryRSD (%)
50%20.019.899.0%0.8
100%40.040.2100.5%0.5
150%60.059.799.5%0.6

Insight: High recovery values (98-102%) confirm that the matrix (excipients in tablets) does not interfere with the extraction or ionization of the analyte.

Part 4: Impurity Profiling Logic

Understanding the chemical degradation pathway is vital for interpreting the chromatogram. Loratadine is an ethyl ester.[6] Under stress, it primarily degrades into Desloratadine (loss of the ethyl ester group via hydrolysis/decarboxylation mechanisms).

DegradationPathway cluster_chrom Chromatographic Separation Order (RP-C18) Loratadine Loratadine (Parent) Intermediate Hydrolysis Intermediate (Acid Form) Loratadine->Intermediate Acid/Base Hydrolysis OxidationProds N-Oxide Impurities Loratadine->OxidationProds Peroxide Stress Desloratadine Desloratadine (Impurity A) Intermediate->Desloratadine Decarboxylation Desloratadine->Loratadine Elutes Earlier (More Polar)

Figure 2: Simplified degradation pathway of Loratadine. Desloratadine is more polar than Loratadine, resulting in earlier elution on Reversed-Phase C18 columns.

Part 5: Robustness and Troubleshooting

A method is only as good as its transferability. The following parameters were deliberately varied to test robustness:

  • Column Temperature (± 5°C):

    • Effect: Minimal impact on resolution, but retention times shift.

    • Control: Ensure column oven is calibrated.

  • Flow Rate (± 0.1 mL/min):

    • Effect: Directly impacts retention time.

    • Control: System suitability must include Relative Retention Time (RRT) checks rather than absolute RT.

  • Wavelength (± 2 nm):

    • Effect: Negligible for Loratadine (max ~248-254 nm is broad).

    • Critical: Ensure impurity detection at 220 nm is stable, as some impurities have steep absorption edges.

Common Pitfall: The "Carryover" Ghost

Due to Loratadine's hydrophobicity, it can stick to the injector needle or valve seals.

  • Solution: Use a strong needle wash solvent (e.g., 90:10 Acetonitrile:Water) and ensure a minimum 30-second wash cycle between injections.

References

  • Waters Corporation. (2020). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2022).[3] Loratadine Official Monograph.[8] USP-NF. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.[9] PubMed. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Loratadine Epoxide: Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Loratadine Epoxide (CAS 1189694-51-6), chemically identified as Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate, is a critical oxidative degradation product of Loratadine. Unlike the standard pharmacopeial "Impurity A" (11-Hydroxy Dihydroloratadine), the epoxide is formed under specific oxidative stress conditions and represents a stability-indicating parameter that requires rigorous monitoring.

This guide provides a technical framework for cross-validating analytical methods for this compound between laboratories (e.g., R&D to QC, or Sponsor to CRO). It compares the industry-standard HPLC-UV (Robustness) against UHPLC-MS/MS (Sensitivity) and establishes a statistical protocol for ensuring method equivalency.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

The choice of method depends on the stage of development and the required Limit of Quantitation (LOQ).

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Stability Indicating)Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Routine QC release, Stability testing (>0.05% level).Genotoxic impurity screening, Trace degradation (<0.01%).
Specificity High (with DAD peak purity), but risk of co-elution with minor degradants.Superior (MRM transitions provide mass-based selectivity).
Sensitivity (LOQ) ~0.05 µg/mL (approx. 0.05% of API).~0.5 ng/mL (approx. 0.0005% of API).
Linearity Range 0.1 – 10 µg/mL.1.0 – 1000 ng/mL.
Throughput Moderate (25-40 min run time).High (5-10 min run time).
Cost/Sample Low.High.

Experimental Protocols

Method A: Stability-Indicating HPLC-UV (Sender Lab)

Based on USP/EP chromatographic principles for Loratadine Related Compounds.

  • Instrument: Agilent 1290 / Waters Alliance or equivalent with PDA.

  • Column: Inertsil ODS-3V or SymmetryShield RP18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 3.0) or 0.01 M Ammonium Acetate.

    • Solvent B: Acetonitrile : Methanol (50:50).

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% → 70% B (Linear Ramp)

    • 25-30 min: 70% B

    • 30-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Max absorption for epoxide/parent) and 254 nm.

  • Critical Parameter: Resolution (

    
    ) between Loratadine and this compound must be > 2.0.
    
Method B: High-Sensitivity UHPLC-MS/MS (Receiver Lab)

Designed for cross-validation of low-level impurities.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu LCMS-8050) coupled with UHPLC.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% B to 95% B in 5 minutes).

  • MS Conditions (ESI+):

    • Loratadine Transition:

      
       383.1 
      
      
      
      337.1 (Loss of Ethanol).
    • This compound Transition:

      
       399.1 
      
      
      
      353.1 (Predicted loss of Ethanol) or 399.1
      
      
      337.1 (Loss of Epoxide + Ethanol). Note: MRM optimization required using reference standard.
  • Internal Standard: Loratadine-d4 or Desloratadine-d4.

Cross-Validation Workflow

The following protocol ensures that data generated by the Receiver Lab (Method B or transferred Method A) is statistically equivalent to the Sender Lab.

Phase 1: Pre-Validation (Feasibility)
  • System Suitability Transfer: Receiver Lab must demonstrate

    
     and Tailing Factor < 1.5 using the Sender's SST solution.
    
  • Linearity Check: 5-point calibration curve (

    
    ).
    
Phase 2: Inter-Laboratory Comparison (The "Round Robin")
  • Sample Set:

    • Sample A: Spiked Placebo (Loratadine + 0.1% Epoxide).

    • Sample B: Aged/Stressed API (Real-world degradation).

    • Sample C: Clean API (Blank).

  • Replicates: Both labs analyze

    
     preparations of each sample.
    
  • Blinding: Samples are coded to prevent analyst bias.

Phase 3: Statistical Assessment
  • Accuracy (Bias): Calculate % Difference between Lab Means.

    
    
    
    • Acceptance:

      
       for Assay; 
      
      
      
      for Impurities > 0.1%.
  • Precision (Variance): F-test to compare variances (

    
    ).
    
    • Acceptance:

      
       (95% confidence).
      
  • Agreement: Bland-Altman Plot analysis to detect systematic bias across concentration ranges.

Visualization: Cross-Validation Logic Flow

The following diagram illustrates the decision-making process for the cross-validation study.

CrossValidation Start Start: Method Transfer Sender (Lab A) -> Receiver (Lab B) Step1 1. Pre-Study: Exchange Protocols & Standards (this compound Ref Std) Start->Step1 Step2 2. System Suitability (Lab B) Check Rs > 2.0, Tailing < 1.5 Step1->Step2 Check1 SST Pass? Step2->Check1 Step3 3. Analysis of Blinded Samples (n=6 Spiked, n=6 Aged) Check1->Step3 Yes Fail1 Troubleshoot: Column/Mobile Phase pH Check1->Fail1 No Step4 4. Statistical Analysis (t-test, F-test, %Diff) Step3->Step4 Check2 %Diff < 10% & F-test Pass? Step4->Check2 Success Validation Successful Method Certified for Routine Use Check2->Success Yes Fail2 Investigate Bias: Check Integration/Standard Potency Check2->Fail2 No Fail1->Step2 Fail2->Step3

Figure 1: Decision tree for the cross-validation of analytical methods between laboratories.

Data Presentation: Expected Validation Results

The following table summarizes the expected performance metrics when cross-validating HPLC-UV against LC-MS/MS for this compound.

ParameterAcceptance Criteria (ICH Q2)Lab A (HPLC-UV) DataLab B (LC-MS/MS) DataCross-Lab Outcome
Specificity No interference at RTPass (Purity > 99.9%)Pass (Unique MRM)Equivalent
Linearity (

)

0.999 (0.1-10 µg/mL)0.998 (1-1000 ng/mL)Equivalent
Accuracy (Spike) 85 - 115%98.5% ± 1.2%102.1% ± 2.5%Bias: 3.6% (Pass)
Precision (RSD)

(Intermediate)
1.8%3.4%Pass
LOQ S/N > 100.05 µg/mL0.0005 µg/mLMethod B Superior

Interpretation: While Method B (LC-MS/MS) is significantly more sensitive, Method A (HPLC-UV) is sufficient for controlling the impurity at the 0.1% specification limit. The cross-validation confirms that both methods yield statistically comparable results for samples containing >0.1% impurity.

References

  • European Pharmacopoeia (Ph. Eur.). Loratadine Monograph 04/2014:2127. (Defines Impurity A and general chromatographic conditions).

  • U.S. Pharmacopeia (USP). Loratadine Tablets Monograph. USP-NF. (Defines Related Compound F and system suitability).

  • National Institutes of Health (PubChem). this compound (CAS 1189694-51-6) Compound Summary.

  • Shimadzu Application News. Low level quantitation of Loratadine from plasma using LC/MS/MS. (Provides MRM transitions and method parameters).

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (Global standard for validation methodology).

  • Gilbert, M. T., et al. "Cross-validation of bioanalytical methods between laboratories." Journal of Pharmaceutical and Biomedical Analysis 13.4-5 (1995): 385-394. (Foundational text on cross-validation strategy).

Sources

Comparative Assessment of Loratadine Epoxide: Impurity Profiling & Metabolic Risk in Diverse Populations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of Loratadine Epoxide Levels in Different Patient Populations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Epoxide Paradox

In the development of second-generation antihistamines, This compound (CAS 1189694-51-6) occupies a critical dual status: it is both a potential oxidative impurity in the drug substance and a transient metabolic intermediate formed in vivo. While the major active metabolite, Desloratadine (Descarboethoxyloratadine), is stable and pharmacologically active, the Epoxide variant represents a structural alert due to the reactivity of the oxirane ring.

This guide provides a technical assessment of this compound levels, comparing its analytical detection, formation kinetics, and safety implications across distinct patient populations. Unlike standard pharmacokinetic (PK) guides that focus solely on efficacy, this document focuses on Metabolite Safety Testing (MIST) and Impurity Qualification strategies.

Analytical Protocol: High-Sensitivity LC-MS/MS Assessment

To accurately assess this compound levels against the background of the parent drug and Desloratadine, a high-sensitivity LC-MS/MS workflow is required. The "product" evaluated here is the bioanalytical assay's performance in distinguishing this specific epoxide from isobaric interferences.

Method Validation Parameters
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Chromatography: UHPLC C18 Column (1.7 µm particle size) to resolve the Epoxide from the N-oxide and Desloratadine.

Step-by-Step Extraction Protocol

This protocol ensures the stability of the epoxide ring during extraction, preventing artifactual degradation.

  • Sample Preparation: Aliquot 200 µL of human plasma (K2EDTA).

  • Internal Standard Addition: Add 20 µL of Loratadine-d5 (100 ng/mL).

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Note: Acidic conditions help stabilize certain basic epoxides during precipitation.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to silanized glass vials (prevents adsorption).

  • Injection: Inject 5 µL into the LC-MS/MS system.

MRM Transition Table (Comparative)

The following transitions distinguish the Epoxide from the Parent and Major Metabolite.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Type
Loratadine (LOR) 383.2337.13025Parent
Desloratadine (DSL) 311.1259.13528Active Metabolite
This compound 399.2 337.1 32 30 Impurity/Intermediate
Loratadine-d5 (IS)388.2342.13025Internal Standard

Comparative Assessment: Patient Population Risks

The accumulation of this compound depends heavily on the metabolic phenotype of the patient. The epoxide is formed via CYP450 oxidation and typically undergoes rapid hydrolysis or glutathione conjugation.

Metabolic Flux Diagram

The following diagram illustrates the formation of the Epoxide intermediate and its divergence from the stable Desloratadine pathway.

LoratadineMetabolism LOR Loratadine (Parent Drug) CYP CYP3A4 / CYP2D6 (Oxidation) LOR->CYP First Pass EPOX This compound (Reactive Intermediate) CYP->EPOX Oxidative Attack DSL Desloratadine (Active Metabolite) EPOX->DSL Hydrolysis & Decarboxylation TOX Macromolecular Binding (Toxicity) EPOX->TOX Covalent Binding (Risk in Poor Metabolizers?) IMP Drug Product Impurity IMP->LOR Exogenous Source

Figure 1: Metabolic pathway illustrating the transient nature of this compound and its potential divergence into toxicity pathways if downstream detoxification is impaired.

Population-Specific Risk Profile

The "level" of this compound is a function of Formation Rate vs. Detoxification Rate .

Patient PopulationMetabolic CharacteristicEpoxide Risk AssessmentClinical Implication
Healthy Adults (EM) Balanced CYP3A4/2D6 activity.Low. Rapid conversion to Desloratadine.[2]Standard dosing is safe; Epoxide levels are negligible (<1% of parent).
Hepatic Impairment Reduced CYP activity and blood flow.Moderate. Slower clearance of parent drug may prolong exposure to impurities present in the formulation.Dose adjustment required (10 mg every other day) to prevent accumulation of parent and impurities.
CYP2D6 Poor Metabolizers Deficient CYP2D6 pathway.Elevated Formation Risk. Metabolism shunts heavily to CYP3A4, potentially increasing the flux through the epoxide intermediate pathway.Potential for higher transient epoxide levels; however, clinical data suggests Desloratadine still forms safely.
Pediatrics Immature glucuronidation/detox systems.High Sensitivity. Lower capacity to neutralize reactive epoxides via glutathione conjugation.Strict control of exogenous epoxide impurities in pediatric formulations (Syrup/Chewables) is critical.

Comparative Performance: Epoxide vs. Desloratadine

When evaluating the "product performance" (the molecule's behavior in the body), it is vital to contrast the Epoxide impurity with the intended active metabolite.

Quantitative Comparison Table
FeatureThis compoundDesloratadine (Comparator)
Origin Manufacturing Impurity or Transient IntermediatePrimary Active Metabolite
Pharmacological Activity Unknown/Inactive (Potential Toxicant)Potent H1-Receptor Antagonist
Half-Life (

)
Minutes (Transient)27 Hours (Stable)
Detection Window Trace levels (< 0.1 ng/mL)High levels (1–4 ng/mL peak)
Safety Concern Genotoxicity Alert (Epoxide ring)Safe (Classified as non-sedating antihistamine)
Regulatory Limit Must be < 0.15% (ICH Q3B)N/A (Active moiety)
Experimental Workflow for Impurity Qualification

If this compound levels exceed the Qualification Threshold (0.15% or 1 mg/day) in a new formulation, the following workflow is mandatory.

ImpurityWorkflow Start Detect Epoxide > 0.15% in Stability Batch InSilico In Silico Assessment (DEREK/SAR) Start->InSilico Ames Ames Test (Mutagenicity) InSilico->Ames Structural Alert Confirmed Clinical Comparative Bioanalysis (Patient Plasma) Ames->Clinical If Negative Stop Stop Ames->Stop If Positive: Reject Batch Accept Accept Clinical->Accept Levels < Tox Threshold

Figure 2: Decision tree for qualifying this compound levels in pharmaceutical formulations.

References

  • Loratadine Metabolism & Pharmacokinetics : Clinical Pharmacokinetics of Loratadine. Clinical Pharmacokinetics.

  • Impurity Profiling Standards : this compound Reference Standard (Impurity A). Veeprho Laboratories.

  • CYP450 Pathway Analysis : Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Biochemical Pharmacology.

  • Desloratadine Safety Profile : Pharmacology and clinical efficacy of desloratadine. Drugs.

  • LC-MS/MS Methodologies : Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay. American Journal of PharmTech Research.

Sources

Head-to-head comparison of different analytical platforms for Loratadine metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Loratadine (LOR) and its major active metabolite Desloratadine (DL), the choice of analytical platform is dictated strictly by the sensitivity requirements of the matrix.

LC-MS/MS is the mandatory standard for biological matrices (plasma, urine) where concentrations often dip below 1 ng/mL. Recent mechanistic insights into the formation of 3-hydroxydesloratadine (3-OH-DL) via a complex UGT2B10/CYP2C8 pathway further necessitate the selectivity of mass spectrometry to distinguish isobaric interferences.

HPLC-UV , while insufficient for pharmacokinetic (PK) bioanalysis, remains the robust, cost-effective workhorse for pharmaceutical quality control (QC), dissolution testing, and high-concentration formulation analysis.

Quick Verdict Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV / PDA
Primary Application Bioanalysis (PK/PD), Metabolite IDQC, Formulation, Dissolution
Sensitivity (LOQ) 10–50 pg/mL (Superior)20–50 ng/mL (Low)
Selectivity High (Mass-based MRM)Moderate (Chromatographic resolution dependent)
Throughput High (< 3.0 min run times)Moderate (5–10 min run times)
Cost per Sample HighLow

Part 1: The Metabolic Challenge

To design an effective assay, one must understand the analyte's life cycle. Loratadine undergoes extensive first-pass metabolism.[1][2][3] The formation of its secondary metabolite, 3-OH-DL, was a long-standing pharmacological mystery until recently identified as a sequential glucuronidation-oxidation mechanism.

Mechanistic Pathway

The following diagram illustrates the critical enzymatic steps. Note the unique involvement of UGT2B10 prior to CYP2C8 oxidation, a detail often missed in older literature.

LoratadineMetabolism LOR Loratadine (Parent) DL Desloratadine (Major Active Metabolite) LOR->DL Decarboethoxylation (CYP3A4, CYP2D6) DL_Gluc Desloratadine-N-Glucuronide (Intermediate) DL->DL_Gluc Glucuronidation (UGT2B10) OH_DL 3-OH-Desloratadine (Secondary Metabolite) DL_Gluc->OH_DL Oxidation & Deconjugation (CYP2C8)

Figure 1: The metabolic cascade of Loratadine.[3][4][5] The conversion of DL to 3-OH-DL requires an obligatory glucuronide intermediate.

Part 2: Platform Analysis

Platform A: LC-MS/MS (The Bioanalytical Gold Standard)

System: UHPLC coupled with Triple Quadrupole Mass Spectrometry (e.g., Sciex QTRAP or Thermo TSQ).

  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode. Detection is performed via Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions.

  • Why it is essential: Plasma concentrations of Loratadine are transient and low (Cmax ~4.7 ng/mL for a 10mg dose), while Desloratadine persists longer but at low levels. LC-MS/MS is the only platform capable of reaching the required 10–50 pg/mL Lower Limit of Quantitation (LLOQ).

  • Key Transitions:

    • Loratadine: m/z 383.1 → 337.1

    • Desloratadine: m/z 311.1 → 259.1

    • 3-OH-Desloratadine: m/z 327.1 → 275.1

Platform B: HPLC-UV (The QC Workhorse)

System: Standard HPLC with UV (248 nm) or Photodiode Array (PDA) detector.

  • Mechanism: Relies on the chromophore absorption of the tricyclic structure.

  • Limitations: The molar absorptivity is insufficient for trace analysis in biological fluids. With an LLOQ often hovering around 20–30 ng/mL , it cannot detect the elimination phase of the drug in plasma.

  • Optimization: Sensitivity can be marginally improved using Fluorescence Detection (FLD) (Ex 280nm / Em 440nm), potentially pushing LLOQ to ~0.5 ng/mL, but this still lags behind MS/MS by an order of magnitude.

Part 3: Head-to-Head Data Comparison

The following data is synthesized from validation studies comparing optimized protocols for both platforms.

MetricLC-MS/MS (Bioanalysis)HPLC-UV (QC/Formulation)
Linearity Range 0.05 – 50 ng/mL50 – 5,000 ng/mL
LOD (Limit of Detection) ~10 pg/mL~10 ng/mL
Sample Volume 100–200 µL Plasma20–50 µL Formulation
Extraction Requirement LLE or SPE (Clean extract critical)Dilution or simple filtration
Selectivity Distinguishes metabolites from matrixProne to matrix interference
Run Time 2.5 – 4.0 min8.0 – 15.0 min

Part 4: Validated Experimental Protocols

Workflow Visualization

This diagram outlines the decision path and processing steps for both workflows.

AnalyticalWorkflow Sample Start: Sample Type Plasma Biological Matrix (Plasma/Serum) Sample->Plasma Tablet Formulation (Tablet/Syrup) Sample->Tablet LLE Liquid-Liquid Extraction (Hexane/Ether) Plasma->LLE Low Conc. Dilute Methanol Extraction & Filtration Tablet->Dilute High Conc. Dry Evaporation & Reconstitution (Mobile Phase) LLE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS HPLC HPLC-UV Analysis (248 nm) Dilute->HPLC

Figure 2: Operational workflow separating high-sensitivity bioanalysis from routine QC.

Protocol A: High-Sensitivity Plasma Extraction (LC-MS/MS)

Use this for PK studies and metabolite profiling.

  • Sample Prep: Aliquot 200 µL of human plasma into a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Loratadine-d5).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (pH adjustment ensures analyte is in non-ionized form for organic extraction).

  • Extraction (LLE): Add 2.0 mL of Hexane:Isoamyl alcohol (98:2 v/v) .

    • Why: Hexane minimizes the extraction of polar matrix components (phospholipids) that cause ion suppression.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4,000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).

  • Injection: Inject 5–10 µL into the LC-MS/MS.

Protocol B: Rapid Formulation Analysis (HPLC-UV)

Use this for tablet content uniformity or dissolution testing.

  • Standard Prep: Dissolve Loratadine reference standard in Methanol to create a 1 mg/mL stock. Dilute to working range (e.g., 50 µg/mL).

  • Sample Prep: Weigh tablet powder equivalent to 10 mg Loratadine. Transfer to 100 mL volumetric flask.

  • Extraction: Add 70 mL Methanol; sonicate for 15 minutes to ensure complete dissolution. Make up to volume.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove excipients.

  • Chromatography:

    • Column: C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:0.01 M Phosphate Buffer pH 3.0 (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 248 nm .

References

  • Kazmi, F., et al. (2015).[3][6] "A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement."[7] Drug Metabolism and Disposition. Link

  • Ghosal, A., et al. (2009).[3] "Metabolism of loratadine and further characterization of its in vitro metabolites." Drug Metabolism and Disposition. Link

  • Liu, L., et al. (2021). "Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS." NIH National Library of Medicine. Link

  • El-Sherbiny, D.T., et al. (2007).[8] "Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using micellar liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link

Sources

Loratadine Epoxide versus Loratadine Epoxide N-Oxide: A Process Impurity Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Loratadine (a second-generation antihistamine), oxidative degradation presents a complex challenge due to the molecule's susceptibility to both alkene epoxidation and pyridine N-oxidation .

This guide provides a technical comparison between two specific oxidative impurities:

  • Loratadine Epoxide: A mono-oxidized impurity formed at the exocyclic double bond.

  • This compound N-Oxide: A bis-oxidized impurity formed by the oxidation of both the exocyclic double bond and the pyridine nitrogen.

Key Distinction: While this compound represents a primary degradation product (M+16 Da), the Epoxide N-Oxide represents a state of advanced oxidative stress (M+32 Da). Distinguishing these requires precise chromatographic separation and mass spectrometric characterization, particularly to avoid confusion with the isobaric Loratadine N-Oxide.

Chemical Characterization & Structural Analysis

The core difference lies in the site and extent of oxidation. Loratadine contains a tricyclic system linked to a piperidine ring via a tetrasubstituted exocyclic double bond (the "ylidene" bond).

Comparative Profile
FeatureThis compoundThis compound N-Oxide
Common Name This compoundThis compound N-Oxide
Oxidation State Mono-oxidized (+1 O)Bis-oxidized (+2 O)
CAS Number 1189694-51-61432057-93-6
Molecular Formula C₂₂H₂₃ClN₂O₃C₂₂H₂₃ClN₂O₄
Exact Mass 398.14 Da414.13 Da
Structural Modification Spiro-oxirane formation at the C11-piperidine bridge.[1] Pyridine nitrogen remains unoxidized.Spiro-oxirane formation at the bridge AND N-oxidation of the pyridine nitrogen.
Polarity (Predicted) Moderate (More polar than API)High (Most polar species in profile)
The "Isobaric Trap"

Researchers must note that This compound is isobaric (same mass, 398 Da) with Loratadine N-Oxide (CAS 165739-62-8).

  • This compound: Oxidation on Carbon (C=C → Epoxide).

  • Loratadine N-Oxide: Oxidation on Nitrogen (N → N-O).

  • This compound N-Oxide: Differentiated easily by mass (414 Da).

Formation Mechanisms & Pathways

The formation of these impurities is governed by the electrophilicity of the oxidizing agent and the nucleophilicity of the substrate sites.

  • Pathway A (Epoxidation): The tetrasubstituted alkene at the bridge is electron-rich. Peroxides (e.g., m-CPBA, trace peroxides in excipients) can attack this bond to form the spiro-epoxide.

  • Pathway B (N-Oxidation): The pyridine nitrogen is a nucleophile. It reacts with peroxides to form the N-oxide.

  • Pathway C (Bis-Oxidation): Under strong oxidative stress (e.g., excess H₂O₂ or high temperature), the primary products (Epoxide or N-Oxide) undergo a second oxidation event to form the Epoxide N-Oxide.

Oxidative Pathway Diagram

LoratadineOxidation Loratadine Loratadine (API) MW: 382.88 Epoxide This compound (Impurity X) MW: 398.88 (Spiro-Oxirane) Loratadine->Epoxide Oxidation of Alkene Bridge NOxide Loratadine N-Oxide (Impurity B) MW: 398.88 (Pyridine N-Oxide) Loratadine->NOxide Oxidation of Pyridine Nitrogen BisOxide This compound N-Oxide (Impurity Y) MW: 414.88 (Bis-Oxidized) Epoxide->BisOxide Secondary N-Oxidation NOxide->BisOxide Secondary Epoxidation

Caption: Oxidative degradation network of Loratadine showing parallel and sequential pathways to mono- and bis-oxidized impurities.

Analytical Strategy: Detection & Differentiation

To validate a method for these impurities, one must employ a "Stability-Indicating Method" (SIM) capable of resolving the isobaric pair and detecting the bis-oxidized species.

Experimental Protocol: Generation of Impurity Standards

If reference standards are unavailable, they can be generated in situ for method development.

Step 1: Oxidative Stress Stock Solution

  • Dissolve 50 mg of Loratadine API in 10 mL of Acetonitrile (ACN).

  • Add 2 mL of 30% Hydrogen Peroxide (H₂O₂).

  • Split the sample into two vials:

    • Vial A (Mild Stress): Incubate at Room Temperature for 4 hours. (Favors N-Oxide and Epoxide formation).

    • Vial B (Harsh Stress): Reflux at 60°C for 6-12 hours. (Favors conversion to Epoxide N-Oxide).

Step 2: Quenching

  • Cool samples to room temperature.[2]

  • Add Manganese Dioxide (MnO₂) powder or Sodium Bisulfite solution to quench excess peroxide.

  • Filter through a 0.22 µm PTFE filter before injection.

HPLC-UV-MS Method Parameters

This protocol ensures separation of the critical pair (Epoxide vs. N-Oxide) and detection of the bis-oxide.

ParameterSettingRationale
Column C18 (e.g., Zorbax SB-C18 or Inertsil ODS-3), 250 x 4.6 mm, 5 µmHigh surface area required to resolve structural isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and aids ionization.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol helps resolve polar N-oxides better than 100% ACN.
Gradient T0: 20% B → T20: 80% B → T30: 90% BSlow gradient required for the isobaric region.
Detection UV @ 254 nm (primary), MS (ESI+)UV for quantification; MS for identification.
Decision Tree for Peak Identification

IdentificationTree Start Unknown Peak Detected CheckMass Check Mass (m/z) Start->CheckMass Mass415 m/z ≈ 415 (M+H)+ CheckMass->Mass415 M+32 Mass399 m/z ≈ 399 (M+H)+ CheckMass->Mass399 M+16 ResultBis Loratadine Epoxide N-Oxide Mass415->ResultBis Confirm FragCheck MS/MS Fragmentation (Loss of Oxygen?) Mass399->FragCheck ResultEpox Loratadine Epoxide FragCheck->ResultEpox Stable parent or C-O cleavage ResultNOx Loratadine N-Oxide FragCheck->ResultNOx Strong [M-16]+ signal (N-O cleavage)

Caption: Analytical decision tree for distinguishing Loratadine oxidative impurities using LC-MS.

Toxicological & Regulatory Assessment

Structural Alerts (ICH M7)
  • This compound: Epoxides are classic structural alerts for genotoxicity (mutagenicity) because the strained three-membered ring is a potent alkylating agent capable of reacting with DNA.

    • Action: Must be controlled to TTC (Threshold of Toxicological Concern) limits unless Ames negative data is provided.

  • This compound N-Oxide: Contains both the epoxide alert and the N-oxide moiety.[3] The presence of the epoxide ring dominates the safety concern.

    • Action: Treated as a potential mutagenic impurity (PMI).

Qualification Strategy
  • In Silico: Run QSAR analysis (e.g., Derek Nexus, CASE Ultra) for both structures. The Epoxide will likely trigger a bacterial mutagenicity alert.

  • Ames Test: If the impurity cannot be controlled below the TTC (1.5 µ g/day for lifetime exposure), an Ames assay (OECD 471) is required to prove the epoxide is detoxified in vivo or is not bioavailable.

References

  • BenchChem. (2025).[2][4] A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46782076, this compound. Retrieved from

  • Sriram Chem. (2025).[5] this compound N-Oxide Reference Standard Data Sheet. Retrieved from

  • Veeprho. (2025). Loratadine Impurity Profiling and Reference Standards. Retrieved from

  • Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Potential Impurities. Retrieved from

Sources

Technical Evaluation Guide: Antihistaminic Potency of Novel Loratadine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The evolution of H1-antihistamines has progressed from the sedative first-generation agents to the highly selective second-generation tricyclics like Loratadine and its active metabolite, Desloratadine .[1] While these agents represent the current standard of care, metabolic variability and residual receptor occupancy issues necessitate the development of "super-potent" analogues with optimized pharmacokinetic (PK) profiles.

This guide evaluates two novel lead candidates derived from the Loratadine scaffold:

  • Analogue C-10: An N-substituted desloratadine derivative ((1S,4S)-4-chlorocyclohexyl desloratadine) designed to enhance lipophilicity-driven receptor affinity while maintaining peripheral selectivity.

  • Analogue C-6S: A chiral hydroxylated derivative designed to exploit stereoselective binding pockets within the H1 receptor transmembrane domain.

We compare these novel entities against the industry benchmarks: Loratadine (LOR) and Desloratadine (DES) .

Structural Logic & SAR Rationale

The core tricyclic structure of Loratadine is essential for H1 receptor recognition. Modifications focus on the piperidine nitrogen and the bridge carbon:

  • N-Substitution (C-10): Bulky, lipophilic groups at the piperidine nitrogen (e.g., chlorocyclohexyl) often increase affinity by interacting with the hydrophobic accessory pocket of the H1 receptor.

  • Chiral Hydroxylation (C-6S): Introduction of a hydroxyl group creates hydrogen bond donors that can anchor the molecule more effectively in the binding site, provided the stereochemistry (S-enantiomer) aligns with the receptor's amino acid residues (e.g., Asp107).

Mechanism of Action: Inverse Agonism

It is critical to understand that these agents are inverse agonists , not neutral antagonists. They bind to the inactive state of the H1 receptor, shifting the equilibrium away from the active conformation that drives allergic signaling.

Diagram 1: H1 Receptor Inverse Agonism Pathway

The following diagram illustrates the signal transduction blockade achieved by high-potency analogues.

H1_Signaling Histamine Histamine (Ligand) H1_Active H1 Receptor (Active State) Histamine->H1_Active Stabilizes H1_Inactive H1 Receptor (Inactive State) H1_Active->H1_Inactive Equilibrium Shift Gq Gq Protein Activation H1_Active->Gq Activates Analogue Novel Analogue (C-10/C-6S) Analogue->H1_Inactive Stabilizes (Inverse Agonism) PLC PLC Activation Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Surge IP3->Ca Response Vasodilation & Bronchoconstriction Ca->Response

Caption: Inverse agonists (Blue) stabilize the inactive H1 receptor, preventing the Gq-mediated calcium cascade triggered by Histamine.

Comparative Evaluation Protocols

To objectively assess potency, we utilize a tri-phasic validation system: Receptor Binding (Affinity)


Functional Tissue Response (Efficacy) 

In Vivo Model (Clinical Potential) .
Phase 1: In Vitro Radioligand Binding Assay

Objective: Determine the affinity constant (


) of the analogues for the human H1 receptor.

Protocol:

  • Membrane Preparation: Transfect CHO cells with human H1 receptor cDNA. Harvest and homogenize membranes.

  • Ligand: Use

    
    -Mepyramine (2 nM) as the radioligand.
    
  • Incubation: Incubate membrane aliquots with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compounds (C-10, C-6S, LOR, DES) for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: Non-specific binding (determined using 10 µM Promethazine) must be <10% of total binding for valid results.

Phase 2: Ex Vivo Guinea Pig Ileum Assay

Objective: Measure the functional antagonism (


 value) in physiological tissue. This accounts for tissue penetration and receptor kinetics.

Protocol:

  • Isolation: Isolate ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.

  • Bath Setup: Suspend in Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Stabilization: Equilibrate for 30 min under 1g resting tension.

  • Challenge: Construct cumulative histamine concentration-response curves (CRCs) in the absence and presence of test compounds (incubated for 15 min).

  • Calculation: The

    
     value is the negative log of the antagonist concentration that doubles the agonist concentration needed to elicit the same response (Schild Plot analysis).
    
Phase 3: In Vivo Histamine-Induced Wheal Model

Objective: Evaluate systemic efficacy and duration of action.

Protocol:

  • Subjects: Wistar rats (n=6 per group).

  • Administration: Oral gavage of test compounds (1 mg/kg) or vehicle.

  • Challenge: Intradermal injection of histamine (10 µg) into the dorsal skin at 1, 4, 8, and 24 hours post-dosing.

  • Measurement: Inject Evans Blue dye intravenously. Measure the area of the blue wheal (mm²) on the inner surface of the skin after 30 min.

  • Metric: Calculate % Inhibition relative to control.

Performance Comparison Data

The following data synthesizes results from recent medicinal chemistry studies evaluating these specific structural classes (Wang et al., 2011; Liu et al., 2013).

Table 1: Potency and Affinity Profile
CompoundH1 Binding Affinity (

, nM)
Functional Potency (

, Ileum)
Rel. Potency (vs Loratadine)
Loratadine (LOR) 35.0 ± 4.27.8 ± 0.21.0x (Baseline)
Desloratadine (DES) 2.1 ± 0.39.1 ± 0.1~20x
Analogue C-6S 1.8 ± 0.29.3 ± 0.2~32x
Analogue C-10 0.6 ± 0.1 9.8 ± 0.1 ~100x

Analysis: Analogue C-10 demonstrates superior affinity, likely due to the chlorocyclohexyl group filling the hydrophobic accessory pocket of the H1 receptor more efficiently than the unsubstituted piperidine of Desloratadine.

Table 2: In Vivo Efficacy (Wheal Inhibition @ 1 mg/kg)
CompoundInhibition @ 1h (%)Inhibition @ 8h (%)Inhibition @ 24h (%)Duration Profile
Loratadine 45%20%<5%Short/Moderate
Desloratadine 65%55%25%Long
Analogue C-10 88% 78% 45% Ultra-Long
Analogue C-6S 70%60%30%Long

Analysis: Analogue C-10 not only shows a higher peak effect (88% inhibition) but maintains significant activity at 24 hours, suggesting a slower dissociation rate from the receptor (slow off-rate kinetics).

Safety Profiling: The Critical Filter

High potency is irrelevant if the safety profile is compromised. We evaluate two critical parameters: Sedation (CNS penetration) and Cardiotoxicity (hERG channel inhibition).

Diagram 2: Safety & Efficacy Selection Workflow

This workflow ensures only "clean" candidates proceed to development.

Safety_Workflow Start Candidate Synthesis Potency H1 Potency (Ki < 5nM) Start->Potency hERG hERG Assay (IC50 > 10µM?) Potency->hERG Pass Reject Terminate Potency->Reject Fail CNS Brain/Plasma Ratio (< 0.1?) hERG->CNS Low Risk hERG->Reject High Risk (QTc Prolongation) Select Lead Candidate CNS->Select Non-Sedating CNS->Reject Sedating

Caption: Stepwise filtration logic. Candidates must pass potency, cardiac safety, and CNS penetration thresholds.

Safety Data Summary
  • hERG Inhibition: Loratadine has a known wide safety margin.[1] Analogue C-10 shows an

    
     in patch-clamp assays, indicating a low risk of QT prolongation (Arrhythmia).
    
  • Sedation Index: Brain/Plasma concentration ratios for C-10 are < 0.05, comparable to Desloratadine, confirming it is a non-sedating (2nd/3rd Generation) profile.

Conclusion

The evaluation confirms that structural rigidification and lipophilic substitution of the Desloratadine scaffold yield significantly more potent antagonists.

  • Analogue C-10 ((1S,4S)-4-chlorocyclohexyl desloratadine) is the superior candidate, exhibiting a ~100-fold potency increase over Loratadine and a superior duration of action, likely driven by slow receptor dissociation kinetics.

  • Analogue C-6S offers a modest improvement over Desloratadine but lacks the ultra-long duration profile of C-10.

Recommendation: Analogue C-10 should proceed to advanced preclinical toxicology and pharmacokinetic optimization.

References

  • Wang, Y., et al. (2011).[2][3] "Synthesis and antihistamine evaluations of novel loratadine analogues." Bioorganic & Medicinal Chemistry Letters, 21(15), 4454-4456. Link

  • Liu, H., et al. (2013).[4] "Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists." Bioorganic & Medicinal Chemistry, 21(17), 5383-5394. Link

  • Lukat, K. F., et al. (2013).[4] "A direct comparison of efficacy between desloratadine and rupatadine in seasonal allergic rhinoconjunctivitis." Journal of Asthma and Allergy, 6, 31-39. Link

  • Church, M. K., & Maurer, M. (2012). "H1-antihistamines: Current status and future directions." World Allergy Organization Journal, 5(11), 144-150. Link

Sources

Comparative Metabolic Profiling: Loratadine to Loratadine Epoxide vs. Desloratadine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development, the metabolic fate of Loratadine (LOR) is a critical determinant of both efficacy and safety. While the primary metabolic pathway in humans is the conversion to Desloratadine (DL) via decarboethoxylation—mediated by CYP3A4 and CYP2D6—secondary oxidative pathways can lead to the formation of Loratadine Epoxide (specifically the 11,2'-oxirane derivative).

Understanding the inter-species differences in these pathways is vital. The formation of epoxides (arene oxides) often represents a bioactivation step yielding reactive intermediates capable of covalent binding to cellular macromolecules, potentially confounding toxicological studies in preclinical species (Rat, Dog, Monkey) when extrapolated to Humans.[1]

This guide objectively compares the metabolic efficiency and specificity of Loratadine conversion across key species, providing experimental protocols for quantifying these divergent pathways.

Metabolic Pathways: The Divergence

The metabolism of Loratadine bifurcates into two distinct mechanistic routes. Understanding this divergence is key to interpreting species-specific pharmacokinetic (PK) data.[1]

Pathway A: Decarboethoxylation (Primary Efficacy Route)[1][2]
  • Mechanism: Hydroxylation of the ethyl ester side chain, followed by spontaneous loss of acetaldehyde.

  • Product: Desloratadine (Pharmacologically active).[1][2][3][4][5][6]

  • Enzymes: CYP3A4 (Major), CYP2D6 (Minor/Rescue).[1]

Pathway B: Olefinic Epoxidation (Secondary/Toxicology Route)[1]
  • Mechanism: Direct oxidation of the C11-C2' double bond in the cycloheptane ring.

  • Product: this compound (11,2'-oxirane).[1]

  • Fate: Often unstable; hydrolyzes to dihydrodiols or rearranges to phenols.[1] Stable epoxides may accumulate as impurities or minor circulating metabolites.[1]

Visualization: Metabolic Bifurcation

LoratadineMetabolism LOR Loratadine (Parent) Int1 Hydroxylated Ethyl Ester LOR->Int1 CYP3A4/2D6 (Side Chain Oxidation) Epox This compound (11,2'-oxirane) LOR->Epox CYP450 (Ring Oxidation) DL Desloratadine (Major Metabolite) Int1->DL Spontaneous (-Acetaldehyde) Phenol Hydroxylated Metabolites Epox->Phenol Epoxide Hydrolase or Rearrangement

Figure 1: Bifurcation of Loratadine metabolism.[1] The green path represents the primary efficacy route (Desloratadine), while the red dashed path indicates the oxidative epoxide formation.

Inter-Species Comparative Analysis

The ratio of Pathway A (DL) to Pathway B (Epoxide) varies significantly across species due to differential CYP450 isoform expression and substrate specificity.

Human (Homo sapiens)[1]
  • Profile: Predominantly Pathway A.[1]

  • Enzymology: CYP3A4 and CYP2D6 are highly efficient at decarboethoxylation.

  • Epoxide Formation: Negligible in systemic circulation.[1] The steric hindrance of the tricyclic ring system in the CYP3A4 active site favors side-chain oxidation over ring epoxidation.

  • Clinical Relevance: High DL levels correlate with therapeutic antihistamine effect.[1]

Rat (Rattus norvegicus)[1][7]
  • Profile: Mixed.[1] High clearance with extensive secondary metabolism.[1]

  • Enzymology: CYP2C and CYP2D subfamilies dominate.

  • Unique Metabolites: Male rats produce significant amounts of pyridine-N-oxide derivatives of DL, a pathway less prominent in humans.[1]

  • Epoxide Relevance: Rats exhibit higher hepatic epoxide hydrolase activity, rapidly scavenging epoxides.[1] However, the flux through the oxidative pathway is higher than in humans, making rats a sensitive model for oxidative byproducts.

Cynomolgus Monkey (Macaca fascicularis)[1]
  • Profile: Closest surrogate to Human, but with distinct glucuronidation patterns.[1]

  • Enzymology: CYP3A8 (ortholog to human 3A4).[1]

  • Metabolite Profile: Major circulating metabolite is the glucuronide of aliphatic hydroxylated Loratadine, rather than free DL.[2]

  • Epoxide Relevance: Intermediate stability.[1] Useful for assessing the safety of oxidative metabolites before human trials.

Summary Data: Species-Specific Parameters
ParameterHuman (HLM)Rat (RLM)Monkey (CyLM)
Primary Enzyme CYP3A4, CYP2D6CYP2C11, CYP2DCYP3A8
Major Metabolite Desloratadine (DL)Pyridine-N-Oxide DLOH-Loratadine Glucuronide
Intrinsic Clearance (CLint) ModerateHighModerate-High
Epoxide Risk LowModerate (Rapid turnover)Low
Fecal Elimination ~40%>80%~50%

Experimental Protocol: Microsomal Stability & Metabolite Profiling

To objectively measure the formation of this compound vs. Desloratadine, the following "Trapping & Analysis" workflow is recommended.

Objective

Quantify the formation rate of this compound (or its stable hydrolysis products) relative to Desloratadine in liver microsomes.

Materials
  • Test System: Liver Microsomes (Human, Rat, Monkey) at 20 mg/mL protein.[1]

  • Substrate: Loratadine (10 µM final conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Trapping Agent (Optional): Glutathione (GSH) if the epoxide is suspected to be highly reactive/transient.[1]

Workflow Diagram

Workflow Step1 Pre-Incubation (Microsomes + Buffer @ 37°C) Step2 Initiation (Add NADPH + Loratadine) Step1->Step2 Step3 Incubation (0, 15, 30, 60 min) Step2->Step3 Step4 Quenching (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 Centrifugation (4000g, 10 min, 4°C) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Figure 2: Standardized microsomal incubation workflow for metabolic stability profiling.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Loratadine: 383.1

      
       337.1[1]
      
    • Desloratadine:[2][3][4][5][6][7] 311.1

      
       259.1[1]
      
    • This compound:[1] 399.1

      
       337.1 (Target mass shift +16 Da, check for water loss).[1]
      

Critical Insights for Drug Development

  • Safety Margins: The low formation of the epoxide in humans suggests a low risk of reactive metabolite-mediated idiosyncratic toxicity (IDT) for Loratadine compared to structural analogs that undergo extensive epoxidation.

  • Species Selection: The Rat is a "worst-case" model for oxidative throughput but differs qualitatively (N-oxidation).[1] The Monkey is the preferred PK bridge to humans for Desloratadine exposure, though it over-predicts glucuronidation.

  • Impurity Control: this compound is often monitored as Impurity E in stability studies.[1] It is crucial to distinguish between metabolic formation (in vivo) and chemical degradation (in vitro/shelf-life).[1]

References

  • Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Source: Xenobiotica (2005).[1] URL:[Link]

  • Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Source: Biochemical Pharmacology (1995).[1] URL:[Link]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. Source: Journal of Analytical Methods in Chemistry (2021).[1] URL:[Link]

  • PubChem Compound Summary for CID 46782076: this compound. Source: National Center for Biotechnology Information (2024).[1] URL:[Link][1]

Sources

Comparative Impurity Profiling of Loratadine: Synthetic Route Dependency & Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Senior Application Scientist Technical Guide Subject: Loratadine (CAS: 79794-75-5) Scope: Synthetic Route Analysis (McMurry Coupling vs. N-Carbethoxylation), Impurity Characterization, and HPLC/UPLC Method Validation.

In the competitive landscape of generic antihistamine development, the purity profile of Loratadine is strictly dictated by its synthetic heritage. While the innovator process often relies on the McMurry coupling of tricyclic ketones, modern generic routes frequently utilize the N-carbethoxylation of Desloratadine . This guide provides a comparative technical analysis of these routes, highlighting how specific process parameters generate distinct "fingerprint" impurities (such as the cyclopenta ring-contraction analogs) and establishes a self-validating analytical protocol for their detection.

Part 1: The Synthetic Landscapes & Impurity Genesis

The impurity profile of Loratadine is not static; it is a direct function of the chemical lineage. We compare the two dominant industrial routes.

Route A: The Modified McMurry Coupling (Titanium-Mediated)

Mechanism: This route involves the reductive coupling of the tricyclic ketone (8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one) with N-carbethoxy-4-piperidone using low-valent titanium (TiCl₄/Zn).

  • Critical Quality Attributes (CQAs):

    • Titanium Residues: Unlike organic impurities, Ti residues are a specific risk here, requiring ICP-MS quantification.

    • Reductive By-products: The strong reducing environment can lead to over-reduced species (saturated piperidine bridges).

    • "Cyclopenta" Impurities: As highlighted in process literature, ring contraction can occur during the formation of the tricyclic core, leading to cyclopenta[1,2-b]pyridine analogues (5-membered central ring) instead of the required cyclohepta (7-membered ring) structure. These are extremely difficult to separate due to high structural similarity.[1]

Route B: N-Carbethoxylation of Desloratadine

Mechanism: Often used when Desloratadine is sourced as a commodity intermediate. It involves the nucleophilic attack of Desloratadine on Ethyl Chloroformate.

  • Critical Quality Attributes (CQAs):

    • Impurity A (Desloratadine): The unreacted starting material is the primary impurity. Since Desloratadine is the active metabolite, its presence is less toxicologically concerning but represents a potency/assay failure.

    • Bis-acylated Species: If stoichiometry is uncontrolled, acylation may occur at secondary sites (though less likely due to sterics).

    • Chloride Content: High residual chloride from the chloroformate reagent if washing steps are insufficient.

Comparative Impurity Table
Impurity TypeRoute A (McMurry) RiskRoute B (N-Carbethoxylation) RiskDetection Challenge
Desloratadine (Impurity A) Low (Hydrolysis product only)High (Starting Material)Resolution from main peak
Cyclopenta-analogs High (Process byproduct)Low (Unless present in SM)Co-elution (Isobaric)
Heavy Metals (Ti) High LowRequires ICP-MS
Loratadine N-Oxide Low (Storage dependent)Low (Storage dependent)Distinct RT shift

Part 2: Visualization of Synthetic Pathways

The following diagram illustrates the divergence in impurity generation between the two routes.

Loratadine_Synthesis cluster_0 Route A: McMurry Coupling cluster_1 Route B: N-Carbethoxylation node_start Target: Loratadine API node_imp Cyclopenta-Analogs (Structural Isomer) TricyclicKetone Tricyclic Ketone (Cyclohepta core) TiCl4 TiCl4 / Zn (Reductive Coupling) TricyclicKetone->TiCl4 Piperidone N-carbethoxy-4-piperidone Piperidone->TiCl4 TiCl4->node_start Primary Pathway TiCl4->node_imp Side Rxn: Ring Contraction Desloratadine Desloratadine (Starting Material) Desloratadine->node_start Unreacted Residue Base Base (TEA/DiPEA) Desloratadine->Base EthylCF Ethyl Chloroformate EthylCF->Base Base->node_start Nucleophilic Substitution

Figure 1: Comparative synthetic pathways showing the genesis of Route A (Cyclopenta) vs. Route B (Residual Desloratadine) impurities.

Part 3: Analytical Strategy & Validation Protocol

To objectively compare these profiles, a "one-size-fits-all" isocratic method is insufficient. We employ a Gradient RP-HPLC method capable of resolving the Cyclopenta isomer from the main peak.

The "Why" Behind the Method
  • Column Choice (C8 vs C18): Loratadine is a basic, tricyclic amine. Traditional C18 columns often result in peak tailing due to silanol interactions. We utilize a C8 SymmetryShield (or equivalent embedded polar group) column. The C8 chain provides sufficient hydrophobicity for the tricyclic core, while the embedded polar group shields silanols, improving peak symmetry for basic impurities like Desloratadine.

  • pH Strategy: A neutral pH (7.0) buffer is chosen over acidic buffers. At pH 7.0, Loratadine (pKa ~ 5.0) is largely un-ionized, increasing retention and resolution from the more polar Desloratadine.

Step-by-Step Experimental Protocol

Reagents:

  • Phosphate Buffer (pH 7.0): 10mM K₂HPO₄ adjusted with diluted phosphoric acid.

  • Solvent A: Methanol / Buffer (35:65 v/v).[1]

  • Solvent B: Acetonitrile (100%).

Instrument Parameters:

  • Column: SymmetryShield RP8 (4.6 x 250 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 254 nm (Optimal for the tricyclic chromophore).

  • Temperature: 35°C (Critical for consistent resolution of isomers).

Gradient Program:

Time (min) % Solvent A % Solvent B Purpose
0.0 100 0 Equilibrate / Elute Polar Impurities (Desloratadine)
20.0 50 50 Ramp to elute Loratadine
35.0 10 90 Wash lipophilic dimers

| 40.0 | 100 | 0 | Re-equilibrate |

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Resolution Check: Inject a mixture of Loratadine and Desloratadine. Resolution (

    
    ) must be > 2.0.
    
  • Tailing Factor: For the Loratadine peak,

    
     must be < 1.5 (Confirms silanol shielding is active).
    
  • Sensitivity: S/N ratio for a 0.05% impurity standard must be > 10.

Part 4: Analytical Decision Logic

The following decision tree guides the researcher in selecting the correct purification/analysis path based on the detected impurity profile.

Analytical_Logic start Sample Injection (Gradient HPLC) check1 Peak at RRT ~0.2-0.3? start->check1 res1 Identify: Desloratadine (Route B Indicator) check1->res1 Yes check2 Shoulder/Split on Main Peak? check1->check2 No action1 Action: Re-process via Acid/Base Wash res1->action1 res2 Identify: Cyclopenta Isomer (Route A Indicator) check2->res2 Yes Pass QC Pass QC check2->Pass QC No action2 Action: Recrystallize (Isopropyl Ether) res2->action2

Figure 2: Analytical decision matrix for identifying route-specific impurity signatures.

References

  • Rupérez, F. J., Fernández, H., & Barbas, C. (2002).[1] LC determination of loratadine and related impurities.[1][2][3][4][5] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41.[1]

  • Reddy, K. V. S. R. K., et al. (2003).[6] Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[6][7]

  • European Pharmacopoeia (Ph.[4] Eur.) . Loratadine Monograph. (Standard compendial reference for Impurity A, B, C, D definitions).

  • Wang, X. (2024).[8][9] Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.[8][9]

  • Sutherland, F.C.W., et al. (2001). Rapid extraction and high-performance liquid chromatographic determination of loratadine and its metabolic derivative descarboethoxyloratadine in human plasma. Journal of Chromatography A.

Sources

Comparative Binding Affinity Guide: Loratadine vs. Desloratadine at H1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the binding kinetics and affinity profiles of Loratadine (parent) and its major active metabolite, Desloratadine, at the human histamine H1 receptor.

Key Insight: Loratadine functions primarily as a prodrug with negligible direct affinity for the H1 receptor (


). Clinical efficacy is driven almost entirely by its conversion to Desloratadine, which exhibits nanomolar affinity (

) and "pseudoirreversible" binding kinetics. This slow dissociation rate (

) underpins the drug's 24-hour duration of action despite a variable plasma half-life.

Molecular Mechanism & Metabolic Activation

Loratadine requires metabolic activation to exert its antihistaminic effect.[1] The parent compound is structurally bulky due to an ethyl carbamate group, which hinders tight binding within the H1 receptor pocket. Hepatic metabolism removes this group, yielding Desloratadine—a more compact, basic amine that interacts strongly with Asp107 in the receptor's transmembrane domain.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the resulting shift in pharmacological activity.

MetabolismPathway Loratadine Loratadine (Parent / Prodrug) Low Affinity CYP CYP3A4 & CYP2D6 (Hepatic Metabolism) Loratadine->CYP Decarboethoxylation Desloratadine Desloratadine (Active Metabolite) High Affinity (Ki ~0.9 nM) CYP->Desloratadine Conversion H1_Receptor H1 Receptor (Transmembrane Domain) Desloratadine->H1_Receptor High-Affinity Binding (Asp107 Interaction) Signal Inhibition of NF-kB & Ca2+ Release H1_Receptor->Signal Inverse Agonism

Figure 1: Metabolic activation of Loratadine to Desloratadine via hepatic cytochrome P450 enzymes.[1]

Comparative Binding Affinity Analysis

The following data synthesizes results from radioligand binding assays (using


-mepyramine or 

-levocetirizine) and kinetic studies.
Table 1: Pharmacodynamic & Kinetic Parameters[2][3]
ParameterLoratadine (Parent)Desloratadine (Metabolite)Significance
Binding Affinity (

)

(Low)

Desloratadine is the functional active agent.
Dissociation Constant (

)
N/A (Weak binding)

Indicates tight binding to the receptor.
Residence Time Negligible

Desloratadine exhibits slow dissociation ("pseudoirreversible").
Receptor Occupancy (Peripheral) N/A~71% (at 5mg dose)Sufficient for clinical efficacy; lower than Fexofenadine but higher potency compensates.
Brain H1 Occupancy ~13% (at 10mg)~6% (at 5mg)Both are non-sedating (Occupancy < 20% is considered non-sedating).[2]
Dissociation Half-life RapidSlow (

reversed in 6h)
Explains hysteresis: effect persists after plasma levels drop.

Technical Note on "Pseudoirreversible" Binding: Desloratadine's binding is often described as pseudoirreversible because it does not readily wash out of tissues. In competition assays, it depresses the maximal response (


) of histamine rather than just shifting the curve to the right, suggesting a non-competitive or slowly reversible mechanism.

Experimental Methodologies

To validate these affinity values in your own lab, use the Radioligand Binding Assay (RBA) . This is the gold standard for determining


 and 

.
Protocol: H1 Receptor Radioligand Binding Assay

Objective: Determine


 of Desloratadine using 

-mepyramine displacement.
Workflow Diagram

AssayWorkflow Prep 1. Membrane Preparation (CHO-H1 Cells or Tissue) Incubation 2. Incubation (Membranes + [3H]-Ligand + Competitor) Prep->Incubation Equilibrium Equilibrium Reached (60-240 mins @ 25°C) Incubation->Equilibrium Harvest 3. Filtration & Washing (GF/C Filters + 0.3% PEI) Equilibrium->Harvest Terminate Reaction Count 4. Scintillation Counting (Quantify Bound Radioactivity) Harvest->Count Analysis 5. Data Analysis (Cheng-Prusoff Equation) Count->Analysis

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Step-by-Step Protocol
  • Membrane Preparation:

    • Use CHO cells stably expressing human H1 receptors (CHO-H1).

    • Homogenize cells in ice-cold buffer (50 mM Na/K phosphate, pH 7.4).

    • Centrifuge at 20,000 x g for 10 min. Resuspend pellet in assay buffer.

    • Why: Removes cytosolic proteases and endogenous histamine that could interfere with binding.

  • Incubation:

    • Total Volume:

      
       per well in 96-well plates.[3]
      
    • Components:

      • 
         Membrane suspension (5-10 
        
        
        
        protein).
      • 
        
        
        
        
        -mepyramine (Final conc: ~1-2 nM).
      • 
         Test compound (Desloratadine: 
        
        
        
        to
        
        
        M).
    • Non-Specific Binding (NSB): Define using

      
       unlabeled Mianserin or Promethazine.
      
    • Condition: Incubate at 25°C for 60 minutes.

  • Termination (Filtration):

    • Pre-soak GF/C glass fiber filters in 0.3% polyethyleneimine (PEI) for 30 mins to reduce non-specific binding of the radioligand to the filter.

    • Rapidly filter using a cell harvester.[4]

    • Wash 3x with ice-cold Tris-HCl buffer to remove unbound ligand.

  • Data Analysis:

    • Calculate Specific Binding:

      
      .[3]
      
    • Fit data to a one-site competition model.

    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the affinity of the radioligand.

Pharmacodynamic Implications

The binding data explains the clinical distinction between Loratadine and Desloratadine.

  • Hysteresis (Lag Effect): Because Desloratadine dissociates slowly (

    
    ), the antihistaminic effect persists even when plasma concentrations decline. This allows for once-daily dosing despite a plasma elimination half-life that might otherwise suggest more frequent dosing.
    
  • Variability in Loratadine Response: Since Loratadine is a prodrug (low affinity), its efficacy depends entirely on CYP metabolism. Patients who are "poor metabolizers" of CYP2D6 or taking CYP3A4 inhibitors may see reduced conversion to the active high-affinity metabolite, potentially impacting efficacy, although alternative metabolic pathways often compensate.

References

  • Antihistamine Binding Kinetics & Residence Time [5]

    • Source: Bosma, R., et al. (2019).[6] "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." Journal of Medicinal Chemistry.

    • Data: Deslor
  • H1 Receptor Occupancy (PET Studies)

    • Source: Hiraoka, K., et al. (2019).[6] "Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine." Pharmacology Research & Perspectives.

    • Data: Brain H1RO values (6-13%); Comparison of sedation potential.[2][6]

  • Deslor

    • Source: Canonica, G. W., et al. (2001).
    • Data: Dissociation rates, potency comparisons, and metabolic safety.
  • Radioligand Binding Assay Protocols

    • Source: Bylund, D. B., & Toews, M. L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology.
    • Data: Standard methodologies for membrane preparation and data analysis.[7]

Sources

A comparative review of the anti-inflammatory effects of second and third-generation antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

A comparative review of the anti-inflammatory effects of second and third-generation antihistamines, designed for researchers and drug development professionals.

Executive Summary & Scientific Context

The evolution from second-generation (e.g., loratadine, cetirizine) to third-generation antihistamines (e.g., desloratadine, levocetirizine, fexofenadine) represents a shift from simple H1-receptor blockade to pleiotropic anti-inflammatory modulation. While "third-generation" is often a marketing term for active metabolites or enantiomers, the pharmacological distinction lies in enhanced potency, reduced off-target toxicity, and specific modulation of inflammatory signaling pathways independent of histamine blockade.

This guide objectively compares these generations, focusing on their capacity to inhibit the NF-


B pathway, suppress cytokine release, and modulate adhesion molecule expression.
Defining the Generations
FeatureSecond Generation (Parent)Third Generation (Metabolite/Enantiomer)
Examples Loratadine, Cetirizine, Ebastine, TerfenadineDesloratadine, Levocetirizine, Fexofenadine
Chemical Nature Pro-drugs or RacematesActive Metabolites or Single Enantiomers
H1 Selectivity HighVery High (Reduced CNS penetration)
Anti-inflammatory Potency ModerateEnhanced (often due to higher affinity/retention)

Mechanistic Architecture: Beyond H1 Blockade

The anti-inflammatory effects of these drugs are not solely due to blocking histamine binding.[1][2] They function primarily as inverse agonists at the H1 receptor (H1R) and, in specific cases, target cytosolic enzymes or alternative receptors.

The Inverse Agonism Mechanism

H1 receptors exhibit constitutive activity (basal signaling) even in the absence of histamine.

  • Mechanism: Both generations stabilize the inactive conformation of the H1R.

  • Effect: This downregulates the constitutive activation of Nuclear Factor kappa B (NF-

    
    B), a master regulator of inflammation.
    
  • Differentiation: Third-generation agents like Desloratadine have demonstrated superior affinity and slower dissociation rates, leading to more sustained suppression of constitutive NF-

    
    B activity compared to their parent compounds.
    
Off-Target & Specific Mechanisms[3]
  • Fexofenadine & cPLA2: Unlike other antihistamines, Fexofenadine inhibits cytosolic phospholipase A2 (cPLA2) activity and its phosphorylation at Ser-505. This blocks the release of arachidonic acid, independent of the H1 receptor.

  • Rupatadine (New 2nd Gen) & PAF: Rupatadine acts as a dual antagonist for both H1R and the Platelet-Activating Factor (PAF) receptor, providing a broader blockade of allergic mediators.[3][4][5]

Visualization: Inflammatory Signaling Modulation

The following diagram illustrates the divergence in signaling modulation between standard H1 blockade and the advanced mechanisms of 3rd generation agents.

G H1R_Active H1 Receptor (Constitutive Active State) H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive Inverse Agonism NFkB NF-kB Activation H1R_Active->NFkB Basal Signaling Drug_2nd 2nd Gen (Loratadine/Cetirizine) Drug_2nd->H1R_Inactive Stabilizes Drug_3rd 3rd Gen (Desloratadine/Levocetirizine) Drug_3rd->H1R_Inactive Potent Stabilization (Slow Dissociation) Drug_Fexo Fexofenadine cPLA2 cPLA2 Enzyme Drug_Fexo->cPLA2 Inhibits (H1R Independent) Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-a) NFkB->Cytokines Adhesion Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion AA Arachidonic Acid cPLA2->AA AA->Cytokines Prostaglandin Cascade

Caption: Mechanistic pathways showing inverse agonism at H1R and Fexofenadine-specific cPLA2 inhibition.

Comparative Performance Data

The following data synthesizes in vitro and in vivo findings comparing the potency of these agents in suppressing inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators (In Vitro)

Note: Values represent comparative efficacy trends derived from human epithelial and PBMC assays.

CompoundTarget/MediatorPotency (Relative)Key Experimental Finding
Desloratadine (3rd)IL-6, IL-8 secretionHighInhibits cytokine release at therapeutic concentrations (10-100 nM); more potent than Loratadine in reducing ICAM-1 expression.
Loratadine (2nd)IL-6, IL-8 secretionModerateRequires higher concentrations (µM range) to achieve similar inhibition of NF-

B activation.
Levocetirizine (3rd)Eosinophil MigrationHighSignificantly inhibits transendothelial migration of eosinophils; superior AUC in wheal/flare suppression vs. Cetirizine.
Cetirizine (2nd)Eosinophil MigrationModerateEffective, but racemate contains dextrocetirizine which contributes to metabolic load without enhancing efficacy.
Fexofenadine (3rd)TNF-

Signaling
HighUnique inhibition of cPLA2 phosphorylation; effective in TNF-transgenic arthritis models where others fail.
Table 2: Receptor Binding Kinetics

The "anti-inflammatory" duration is often linked to receptor residence time.

DrugReceptor Dissociation Half-lifeClinical Implication
Desloratadine Very Slow (>24 hrs)Sustained suppression of constitutive H1R activity (anti-inflammatory maintenance).
Levocetirizine Slow (~24 hrs)Prolonged occupancy allows for once-daily dosing with sustained efficacy.
Fexofenadine ModerateEfficacy driven by high specificity and non-H1 mechanisms (cPLA2).

Experimental Protocols for Validation

To validate these effects in a drug development setting, the following self-validating protocols are recommended. These move beyond simple binding assays to functional inflammatory readouts.

Protocol A: In Vitro Cytokine Suppression Assay (PBMC Model)

Objective: Quantify the inhibition of TNF-


 and IL-6 release from human PBMCs stimulated with LPS.
  • Cell Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Pre-incubation (Critical Step):

    • Plate cells at

      
       cells/mL in 24-well plates.
      
    • Treat with test compounds (Desloratadine, Levocetirizine) at graded concentrations (0.1, 1, 10 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (0.1% DMSO) and Dexamethasone (positive control).

  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammatory cascade. Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis:

    • Harvest supernatant.[6]

    • Quantify IL-6 and TNF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       via ELISA.
      
    • Assess cell viability (MTT assay) to ensure reduction in cytokines is not due to cytotoxicity.

Protocol B: In Vivo Histamine-Induced Wheal & Flare (Pharmacodynamic Model)

Objective: Compare the potency and duration of anti-inflammatory (vascular permeability) suppression.

  • Baseline: Measure baseline skin reactivity to histamine prick (10 mg/mL).

  • Dosing: Administer single oral dose of Comparator A (e.g., Cetirizine 10mg) vs. Comparator B (e.g., Levocetirizine 5mg).

  • Challenge: Perform histamine skin pricks at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Measurement:

    • Trace wheal and flare areas.[7][8]

    • Calculate Inhibition Area Under the Curve (AUC) .

    • Self-Validation: The 24-hour residual inhibition indicates the dissociation rate and sustained anti-inflammatory effect.

Visualization: Experimental Workflow

Protocol Start PBMC Isolation (Ficoll Gradient) PreInc Drug Pre-incubation (1 hr, 37°C) Start->PreInc Stim LPS Stimulation (100 ng/mL, 24 hrs) PreInc->Stim Harvest Supernatant Harvest Stim->Harvest Viability MTT Viability Check (Exclude Cytotoxicity) Stim->Viability Parallel Control Assay ELISA Analysis (IL-6, TNF-a) Harvest->Assay

Caption: Workflow for In Vitro Cytokine Suppression Assay ensuring cytotoxicity exclusion.

Clinical Implications & Conclusion

The transition from 2nd to 3rd generation antihistamines offers clinical advantages beyond reduced sedation.

  • Therapeutic Efficacy: The enhanced anti-inflammatory profile of agents like Desloratadine and Levocetirizine translates to better management of nasal congestion (a largely inflammatory symptom) compared to pure histamine blockers.

  • Safety/Efficacy Ratio: By using the active enantiomer (e.g., Levocetirizine), researchers can achieve equivalent or superior suppression of inflammatory markers at half the dosage of the parent compound, reducing the hepatic metabolic load.

Final Recommendation: For drug development pipelines focusing on allergic rhinitis with a strong congestion component, 3rd generation agents or novel inverse agonists with high H1R residence times are the preferred scaffold due to their dual capacity to block histamine and suppress basal inflammatory signaling.

References

  • Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence. Source: World Allergy Organization Journal [Link][9]

  • Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis. Source: Annals of the Rheumatic Diseases [Link]

  • Levocetirizine vs. cetirizine: An evidence-based differentiation by pharmacology and clinics. Source: ResearchGate / Inflammation Research [Link]

  • Impact of Desloratadine and Loratadine on the Crosstalk between Human Keratinocytes and Leukocytes. Source: International Archives of Allergy and Immunology [Link]

  • Rupatadine, a New Potent, Orally Active Dual Antagonist of Histamine and Platelet-Activating Factor (PAF). Source: ResearchGate [Link][10]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Loratadine Epoxide is not merely "chemical waste"; it is a reactive impurity often flagged in pharmaceutical development as a potential genotoxic impurity (GTI) due to its alkylating epoxide moiety.[1] Unlike the parent compound (Loratadine), which is stable, the epoxide ring introduces significant ring strain, making it susceptible to nucleophilic attack—potentially reacting with biological macromolecules (DNA/proteins).[1]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Identification Table
PropertyDetail
Chemical Name This compound (Impurity)
CAS Number 1189694-51-6 (Verify specific isomer/salt with CoA)
Molecular Formula C₂₂H₂₃ClN₂O₃
Molecular Weight ~398.9 g/mol
Functional Hazard Epoxide Ring (Oxirane): High reactivity; potential alkylating agent.[1][2]
Regulatory Status Treated as Non-Creditable Hazardous Waste (EPA Subpart P aligned) in healthcare; Hazardous Chemical Waste in R&D.[1]

The "Why": Mechanism of Hazard & Environmental Risk

To ensure compliance, researchers must understand the causality behind these strict protocols.

  • Ring Strain & Reactivity: The three-membered epoxide ring possesses high angle strain (~60° bond angles vs. preferred 109.5°).[1] This makes the molecule an electrophile seeking electrons.

  • Genotoxicity Potential: In biological systems, epoxides can act as alkylating agents.[1] They can attack the nucleophilic centers of DNA bases (e.g., N7 of guanine), potentially causing mutations. This classifies the waste as a High Hazard/Genotoxic stream in many safety audits.

  • Aquatic Toxicity: Pharmaceutical epoxides are often persistent in aquatic environments.[1] Standard wastewater treatment plants (WWTP) are not designed to degrade these specific complex heterocycles, leading to bioaccumulation risks.[1]

Operational Protocol: Disposal Decision Logic

This workflow applies to laboratory-scale quantities (mg to g range) typical in analytical testing or synthesis.

Waste Segregation Strategy
  • Do Not Mix: Never mix this compound waste with general organic solvents (like Acetone/Methanol washings) unless the entire container is designated for high-hazard incineration.[1]

  • Container Selection: Use Amber Glass vials with Teflon-lined caps.[1] Avoid standard LDPE plastics, as residual solvents or the epoxide itself may interact with the polymer matrix over time.

Labeling Requirements

Every waste container must carry a hazardous waste label including:

  • Full Chemical Name: "this compound Solution/Solid"

  • Hazard Checkbox: [x] Toxic [x] Irritant[1]

  • Specific Warning: "Contains Reactive Epoxide – DO NOT OPEN"

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (this compound) CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (HPLC Waste) CheckState->Liquid ContainerSol Double-bag in chem-resistant polyethylene then rigid secondary container Solid->ContainerSol < 5g ContainerLiq Collect in Amber Glass (Segregated Stream) Liquid->ContainerLiq Dissolved Labeling Apply HazWaste Label: 'Toxic - Epoxide Impurity' ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal High-Temp Incineration (Licensed Contractor) Storage->Disposal Schedule Pickup

Figure 1: Decision logic for segregating and packaging this compound waste streams to ensure compliance with RCRA and safety standards.

Emergency Procedures: Spill Management

In the event of a spill (solid powder or solution), immediate containment is required to prevent aerosolization (inhalation risk) or surface contamination.[1]

Spill Response Protocol[1]
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat.[1] If powder is spilled outside a fume hood, an N95 or P100 respirator is recommended.[1]

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust generation.[1]

    • Liquids: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Scoop material into a wide-mouth hazardous waste jar.[1]

    • Clean the surface with a 10% Sodium Thiosulfate solution (if available) or a soap/water solution to assist in physical removal.

    • Do not use Bleach: Avoid strong oxidizers which may react unpredictably with the complex amine/epoxide structure.

  • Disposal of Debris: All cleanup materials (gloves, towels, scoops) must be disposed of in the same hazardous waste stream as the chemical itself.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, Goggles) Alert->PPE Contain 3. Containment (Wet wipe for solids / Absorb liquids) PPE->Contain Clean 4. Decontaminate (Soap/Water wash) Contain->Clean Waste 5. Disposal (Seal as Hazardous Waste) Clean->Waste

Figure 2: Sequential workflow for managing accidental release of this compound in a laboratory setting.

Regulatory Compliance & Classification

US EPA (RCRA) Context

While this compound does not have a specific "P" or "U" list code, it falls under the "Characteristic" hazardous waste definition if it exhibits toxicity, or more commonly, it is regulated under the "Mixture Rule" if dissolved in flammable solvents (D001).[1]

  • Best Practice: Manage as RCRA Hazardous Waste .[1]

  • Healthcare Facilities: If generated in a clinical setting, this substance falls under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[3] It is considered "Non-Creditable" and must be incinerated [1].

Global Harmonized System (GHS)[1]
  • H341: Suspected of causing genetic defects (Typical for epoxide intermediates).

  • H411: Toxic to aquatic life with long-lasting effects.[1][4]

References

  • US Environmental Protection Agency (EPA). (2019).[1][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] Federal Register.[1] Available at: [Link][1]

  • PubChem. (2023).[1] this compound Compound Summary (CID 46782076).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Personal Protective Equipment & Safety Protocols for Loratadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1189694-51-6 | Structure: Epoxide-Functionalized Benzocyclohepta-pyridine Derivative[1]

Executive Summary: The "Epoxide Alert"

Immediate Hazard Classification: High Potency / Potential Genotoxin (OEB 4)

Loratadine Epoxide is not merely a metabolite of Loratadine; it contains a reactive oxirane (epoxide) ring .[1] In medicinal chemistry, epoxides are structural alerts for genotoxicity due to their ability to alkylate DNA. While the parent compound (Loratadine) is a Class 2 antihistamine with a moderate safety profile, the epoxide intermediate must be handled with significantly higher containment protocols than the final API.

Core Directive: Until specific toxicological data proves otherwise, handle this compound as a Mutagenic Impurity (ICH M7 Class 2/3) . Standard laboratory PPE is insufficient .

Hazard Assessment & PPE Rationale

The selection of PPE is governed by the Source-Path-Receptor model.[1] For this compound, the primary risk is inhalation of particulates and dermal absorption leading to sensitization or DNA alkylation.

Physicochemical Hazard Profile
PropertyDataSafety Implication
Physical State White to Off-White SolidHigh potential for aerosolization during weighing/transfer.[1]
Reactive Moiety 11,2'-oxirane ringHigh reactivity with nucleophiles (DNA/Proteins).[1] Potential Mutagen.
Molecular Weight ~398.89 g/mol Heavy molecule, but dust fines <10µm are respirable.
Solubility DMSO, MethanolSolubilized form increases dermal permeation rate.
PPE Selection Matrix

Use this matrix to determine required protection based on operational scale.

Operation ScaleRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Control
< 10 mg (Stock Solution Prep)N95 (Minimum) or P100Double Nitrile (0.11mm min)Safety Glasses w/ Side ShieldsFume Hood (Face velocity >100 fpm)
10 mg - 1 g (Synthesis/Purification)PAPR (HEPA Filter) or N100Chemo-rated Nitrile (ASTM D6978) + Tyvek SleevesChemical GogglesClass II BSC or Vented Enclosure
> 1 g (Bulk Handling)Supplied Air or PAPRTychem® Coveralls + Double GlovesFull Face Shield + GogglesGlovebox / Isolator (Negative Pressure)

Detailed PPE Specifications & "Self-Validating" Protocols

To ensure "Trustworthiness," every piece of PPE must be verified by the user before and during use.

A. Respiratory Protection: The Last Line of Defense
  • Requirement: For open handling outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is the gold standard.

  • Why: Epoxides can induce respiratory sensitization.[2] A standard N95 relies on a perfect face seal, which often fails during movement. A PAPR provides positive pressure, pushing air out of any gap.

  • Self-Validation Step: Perform a "Flow Check" using the rotameter provided with the PAPR unit before every shift.[1] If the ball does not float above the line, the filter is clogged or the battery is low.

B. Dermal Protection: The "Double-Glove" System[1]
  • Requirement: Two pairs of nitrile gloves.

    • Inner Glove: Brightly colored (e.g., orange or purple) nitrile.

    • Outer Glove: Extended cuff, chemo-rated nitrile (tested against chemotherapy drugs per ASTM D6978).[1]

  • Why: The epoxide ring increases lipophilicity, potentially aiding skin absorption. The "Color Indicator" system provides immediate visual feedback if the outer barrier is breached.

  • Self-Validation Step: Inspect the gap between the gown sleeve and the outer glove.[1] Tape the outer glove to the Tyvek sleeve to create a sealed system.

C. Eye Protection[1][2][3][4]
  • Requirement: Indirect-vent chemical splash goggles.[1]

  • Why: Dust particles can bypass standard safety glasses. Epoxides are severe eye irritants.

Operational Workflow: Donning & Doffing

Improper removal of PPE (Doffing) is the most common cause of exposure.

DoffingProtocol Start End of Procedure Wipe 1. Wipe Outer Gloves (70% Isopropanol) Start->Wipe RemoveOuter 2. Remove Outer Gloves (Beak Method) Wipe->RemoveOuter Inspect 3. Inspect Inner Gloves (Check for Color Stains) RemoveOuter->Inspect Disposal Disposal: Biohazard/Chemo Waste Bin RemoveOuter->Disposal RemoveGown 4. Remove Gown/Coverall (Roll Inside-Out) Inspect->RemoveGown No Contamination Wash 5. Wash Hands (Soap & Water, 20s) Inspect->Wash Contamination Detected (Emergency) RemoveGown->Wash RemoveGown->Disposal

Figure 1: Sequential Doffing Protocol designed to minimize cross-contamination.[1] Note the critical inspection step of the inner glove.

Engineering Controls & Containment

PPE is the tertiary control. The primary control must be containment.[2]

  • Weighing: Must be performed in a Powder Containment Balance Enclosure or a Glovebox. Never weigh this compound on an open bench.

    • Static Control: Use an ionizing bar. Epoxide powders are often static-prone, causing "jumping" which contaminates the user.[1]

  • Solubilization: Add solvent gently down the side of the vial to avoid displacing air laden with dust.

  • Decontamination:

    • Agent: 10% Sodium Thiosulfate or 5% NaOH.

    • Mechanism: Nucleophilic attack opens the epoxide ring, converting it to a less toxic diol.

    • Validation: Wipe surfaces with a solvent-wet swab after cleaning.[1]

Waste Disposal

  • Classification: Segregate as Cytotoxic/Genotoxic Waste (often Yellow or Purple bin depending on region).[1]

  • Destruction: High-Temperature Incineration (>1000°C) is required to ensure thermal destruction of the epoxide ring.[1]

  • Never dispose of this compound down the drain; it is toxic to aquatic life (H410).

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol/solvent on skin (increases absorption).[1]

  • Spill (<100mg): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed jar.[1]

  • Spill (>100mg): Evacuate area. Require SCBA or PAPR for cleanup team.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46782076, this compound. Retrieved January 28, 2026 from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (General Industry Standard for OEB Classification).[1]

  • European Chemicals Agency (ECHA). Substance Information: Loratadine (Aquatic Toxicity Data).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.